molecular formula C7H4BrClN2 B1525286 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine CAS No. 1190318-02-5

3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1525286
CAS No.: 1190318-02-5
M. Wt: 231.48 g/mol
InChI Key: OIJZBNOCPJWYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJZBNOCPJWYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696601
Record name 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-02-5
Record name 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Value of Dihalogenated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

From the perspective of a Senior Application Scientist, the true value of a synthetic building block lies not just in its structure, but in its strategic potential. The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry, renowned for its role in a multitude of kinase inhibitors and therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. The compound This compound elevates this potential by introducing two distinct halogen atoms at electronically different positions. This dihalogenation is not redundant; it is a strategic design element. The bromine at the C3 position of the electron-rich pyrrole ring is primed for facile modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In contrast, the chlorine at the C7 position of the electron-deficient pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity provides medicinal chemists with a powerful tool for building molecular diversity, allowing for the sequential and controlled introduction of different functionalities to probe the structure-activity relationship (SAR) of a lead compound. This guide provides a field-proven protocol for the synthesis and rigorous characterization of this critical intermediate.

Part 1: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most efficiently approached via a sequential halogenation strategy starting from the commercially available 1H-pyrrolo[2,3-c]pyridine. The order of halogenation is critical to ensure high regioselectivity and yield. Our recommended pathway involves an initial chlorination followed by bromination.

Rationale for the Synthetic Strategy
  • Initial Chlorination: We begin by introducing the chlorine atom onto the pyridine ring. The C7 position is susceptible to electrophilic chlorination, often requiring a suitable chlorinating agent like N-Chlorosuccinimide (NCS). This step is performed first to install the less reactive halogen for SNAr reactions later in a discovery pipeline.

  • Subsequent Bromination: The pyrrole ring of the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate is electron-rich and thus highly activated towards electrophilic substitution. The C3 position is the most electronically favored site for bromination.[3] Using a mild brominating agent such as N-Bromosuccinimide (NBS) provides excellent regioselectivity for the C3 position, avoiding di- or tri-halogenated byproducts.[4][5]

Visualized Synthetic Workflow

Synthetic_Pathway Start 1H-Pyrrolo[2,3-c]pyridine Intermediate 7-Chloro-1H-pyrrolo[2,3-c]pyridine Start->Intermediate  Step 1: Chlorination  N-Chlorosuccinimide (NCS)  Acetonitrile (ACN), RT, 12h Product This compound Intermediate->Product  Step 2: Bromination  N-Bromosuccinimide (NBS)  Dichloromethane (DCM), RT, 4h

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-c]pyridine (5.0 g, 42.3 mmol).

  • Dissolution: Add acetonitrile (100 mL) and stir at room temperature (20-25°C) until all solids are dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (6.2 g, 46.5 mmol, 1.1 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine as an off-white solid.[6]

Step 2: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask, dissolve the 7-chloro-1H-pyrrolo[2,3-c]pyridine (4.0 g, 26.2 mmol) obtained from Step 1 in dichloromethane (DCM) (80 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (5.1 g, 28.8 mmol, 1.1 equivalents) portion-wise. Causality Note: Performing the reaction at 0°C enhances regioselectivity and minimizes potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor for the formation of the product and consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated sodium thiosulfate solution (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (hexane/ethyl acetate gradient) to afford This compound as a solid.

Part 2: Structural Characterization and Data Interpretation

Rigorous characterization is a self-validating system that confirms the successful synthesis of the target compound and establishes its purity. The combination of NMR, Mass Spectrometry, and physical constant determination provides an unambiguous structural assignment.

Data Presentation: Expected Characterization Profile
Parameter Expected Value / Observation Purpose
Molecular Formula C₇H₄BrClN₂Confirms elemental composition.
Molecular Weight 231.48 g/mol Verifies the mass of the compound.
Appearance Off-white to light yellow solidBasic physical property check.
Melting Point Specific range (e.g., 180-185 °C)Indicator of purity.
¹H NMR (500 MHz, DMSO-d₆)δ ~12.5 (s, 1H, NH), ~8.2 (d, 1H), ~7.8 (s, 1H), ~7.4 (d, 1H)Confirms proton environment and connectivity.
¹³C NMR (125 MHz, DMSO-d₆)Expected signals in the aromatic region (e.g., ~95-150 ppm)Confirms the carbon skeleton.
HRMS (ESI) m/z calculated for C₇H₅BrClN₂ [M+H]⁺: 229.9379Provides exact mass, confirming elemental formula.[7]
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the regiochemistry. A broad singlet far downfield (~12.5 ppm) is characteristic of the pyrrole N-H proton. The aromatic region should display three distinct signals corresponding to the three protons on the bicyclic core. The singlet at ~7.8 ppm is indicative of the proton at the C2 position, confirming that bromination occurred at C3. The two doublets correspond to the coupled protons on the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum provides definitive proof of the molecular weight. Due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion peak [M]⁺ will appear as a characteristic cluster of peaks. High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio to four or more decimal places, allowing for the unambiguous determination of the elemental formula.[7]

Logical Workflow for Characterization

Characterization_Workflow Synthesized_Product Purified Solid H_NMR ¹H NMR Synthesized_Product->H_NMR Proton Connectivity MS Mass Spec (HRMS) Synthesized_Product->MS Molecular Formula C_NMR ¹³C NMR Synthesized_Product->C_NMR Carbon Skeleton MP Melting Point Synthesized_Product->MP Purity Check Confirmation Structure & Purity Confirmed H_NMR->Confirmation MS->Confirmation C_NMR->Confirmation MP->Confirmation

Caption: A self-validating workflow for structural confirmation.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of many therapeutic agents. Among these, the pyrrolopyridine core, a deaza-isostere of adenine, has garnered significant attention as a privileged structure in the design of kinase inhibitors.[1] This guide focuses on a specific, yet highly significant, derivative: 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine . This molecule represents a versatile building block, where the strategic placement of halogen atoms—a bromine at the 3-position and a chlorine at the 7-position—provides orthogonal handles for synthetic diversification through reactions like metal-catalyzed cross-couplings and nucleophilic aromatic substitutions.[2]

The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is a critical prerequisite for rational drug design and lead optimization.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document is structured to provide field-proven insights into why certain experimental choices are made and how these properties are reliably determined. It is designed to be a self-validating system, grounding its claims in authoritative sources and providing detailed, actionable protocols for the experimental characterization of this and similar novel chemical entities.

Core Molecular Attributes

A precise understanding of the molecular identity is the foundation upon which all other physicochemical characterization is built. It is crucial to distinguish this compound from its isomers, as the spatial arrangement of atoms significantly impacts its properties and reactivity.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1190318-02-5[3]
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [3]
InChI InChI=1S/C7H4BrClN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H[4]
SMILES C1=CN=C(C2=C1C(=CN2)Br)Cl[4]

Physicochemical Properties: A Comparative Summary

Direct experimental data for this compound is not extensively reported in peer-reviewed literature, a common scenario for specialized synthetic building blocks. However, we can infer expected properties from its structure and compare them with data available for its well-characterized isomer, 3-Bromo-7-chloro-1H-pyrrolo[3,2-b ]pyridine.

Table 2: Summary of Physicochemical Properties

PropertyValue for 3-Bromo-7-chloro-1H-pyrrolo[2,3-c ]pyridineValue for Isomer: 3-Bromo-7-chloro-1H-pyrrolo[3,2-b ]pyridine
Molecular Weight 231.48 g/mol [3]231.48 g/mol [2][5]
XlogP (Predicted) 2.6[4]2.4[5]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
pKa (Predicted) ~3.5-4.5 (weakly basic)~3.5-4.5 (weakly basic)
Aqueous Solubility Expected to be lowLow

Note: The predicted pKa is based on the general basicity of 2-amino pyridine derivatives.[6]

The predicted lipophilicity (XlogP) of 2.6 suggests that the compound is moderately lipophilic, a property that often correlates with good membrane permeability but potentially low aqueous solubility.[4] The presence of two halogen atoms contributes to this lipophilicity.

Experimental Determination of Physicochemical Properties

For a novel or sparsely characterized compound, experimental determination of its physicochemical properties is paramount. The following sections provide detailed, field-proven protocols for measuring the key parameters of solubility, lipophilicity, and pKa.

Solubility Determination

Expertise & Experience: Solubility is a critical parameter that influences everything from the feasibility of biological assays to the formulation of a final drug product. For compounds like this compound, which are likely to be poorly soluble in water, it's essential to measure solubility not only in aqueous buffers relevant to physiological conditions (e.g., pH 7.4) but also in organic solvents used in synthesis and purification. The kinetic solubility assay provides a high-throughput initial assessment, while the thermodynamic (shake-flask) method provides the gold-standard equilibrium value.[7]

Trustworthiness: The protocol below describes a thermodynamic solubility measurement using the shake-flask method, which is considered the most reliable approach.[7][8] By ensuring that a saturated solution is in equilibrium with the solid phase, this method minimizes the risk of reporting inflated solubility values from metastable solutions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add chosen solvent (e.g., PBS pH 7.4, DMSO, Ethanol) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Carefully collect supernatant sep1->sep2 an1 Prepare serial dilutions of the supernatant sep2->an1 an2 Quantify concentration via HPLC-UV or LC-MS an1->an2 an3 Calculate solubility (e.g., in µg/mL or µM) an2->an3

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 1-2 mg). The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, DMSO) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully remove a known volume of the supernatant, being cautious not to disturb the solid pellet.

  • Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the collected supernatant and analyze it using a validated HPLC-UV or LC-MS method to determine the concentration.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Lipophilicity (LogP/LogD) Determination

Expertise & Experience: Lipophilicity, the affinity of a molecule for a fatty or nonpolar environment, is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the standard measures.[9] For an ionizable molecule like this compound, measuring LogD at a physiologically relevant pH of 7.4 is more informative than LogP. The shake-flask method, while labor-intensive, remains the benchmark for accuracy.[10][11]

Trustworthiness: This protocol ensures reliability by pre-saturating the n-octanol and aqueous phases with each other to prevent volume changes during the experiment. Quantification in both phases provides a mass balance check, validating the integrity of the measurement.

G cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis & Calculation prep1 Pre-saturate n-octanol and aqueous buffer (pH 7.4) prep2 Prepare a stock solution of the compound in one phase prep1->prep2 part1 Combine equal volumes of both phases in a vial prep2->part1 part2 Shake vigorously to allow partitioning (e.g., 1-2 hours) part1->part2 sep1 Centrifuge to achieve a clean phase boundary part2->sep1 sep2 Carefully sample both the aqueous and n-octanol layers sep1->sep2 an1 Quantify concentration in each phase via HPLC-UV sep2->an1 an2 Calculate LogD = log₁₀([Compound]octanol / [Compound]aqueous) an1->an2

Caption: Workflow for LogD Determination via Shake-Flask Method.

Experimental Protocol: Shake-Flask LogD at pH 7.4

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and aqueous buffer (e.g., 0.01 M PBS, pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures mutual saturation.[12]

  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and then dilute it into the pre-saturated n-octanol phase to a final concentration of approximately 100 µM.

  • Partitioning: In a vial, combine a precise volume of the drug-containing n-octanol (e.g., 2 mL) with an equal volume of the pre-saturated aqueous buffer (2 mL).

  • Equilibration: Seal the vial and shake it for a set period (e.g., 2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a sharp and clean separation of the two layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each sample using a validated HPLC-UV method against a standard curve.

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. The LogD is the base-10 logarithm of this value.[13]

Acidity/Basicity (pKa) Determination

Expertise & Experience: The pKa, or ionization constant, is crucial as it dictates the charge state of a molecule at a given pH. The charge state affects solubility, permeability, and target binding. The pyrrolopyridine scaffold contains nitrogen atoms that can be protonated, making the molecule a weak base. Potentiometric titration is a highly accurate and reliable method for determining pKa values.[14][15] It involves monitoring the pH of a solution as a titrant (an acid or a base) is added incrementally.

Trustworthiness: This protocol enhances accuracy by using a co-solvent for poorly soluble compounds, maintaining a constant ionic strength to minimize activity coefficient fluctuations, and performing multiple titrations to ensure reproducibility.[16] The use of a calibrated pH meter and analysis of the titration curve's inflection point provides a direct and precise measurement of the pKa.[15]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH meter with standard buffers prep2 Prepare a ~1 mM solution of the compound in a co-solvent/water mixture prep1->prep2 prep3 Add KCl to maintain constant ionic strength prep2->prep3 tit1 Acidify the solution with HCl (to ~pH 2) prep3->tit1 tit2 Titrate with standardized NaOH, recording pH after each addition tit1->tit2 an1 Plot pH vs. volume of NaOH added tit2->an1 an2 Determine the inflection point from the first derivative of the curve an1->an2 an3 pKa = pH at the half-equivalence point an2->an3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Experimental Protocol: Potentiometric Titration

  • System Setup: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent mixture to a concentration of approximately 1 mM. Due to its expected low aqueous solubility, a co-solvent like methanol or acetonitrile may be required (e.g., 20% acetonitrile in water).[6] Add a background electrolyte like KCl to maintain a constant ionic strength (e.g., 0.15 M).[16]

  • Initial Acidification: Place the sample solution in a jacketed beaker at a constant temperature (25°C) under gentle stirring. Purge with nitrogen to remove dissolved CO₂.[16] Add a standardized HCl solution to lower the pH to ~2, ensuring all basic sites are fully protonated.

  • Titration: Incrementally add a standardized NaOH solution (e.g., 0.1 M) using a precision burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. Calculate the first derivative of this curve (ΔpH/ΔV) to precisely identify the inflection point, which corresponds to the equivalence point.

  • pKa Calculation: The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).[14] Perform at least three replicate titrations to ensure accuracy and report the average pKa with the standard deviation.[16]

Significance in Medicinal Chemistry and Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors.[17] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolopyridine nucleus can act as a hinge-binder, mimicking the adenine portion of ATP to occupy the enzyme's active site.[1]

The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of potential inhibitors. For instance:

  • The bromine atom at the 3-position can be readily functionalized via Suzuki or Stille coupling to introduce various aryl or heteroaryl groups, allowing for exploration of the solvent-exposed region of the kinase active site.

  • The chlorine atom at the 7-position can be displaced by nucleophiles, providing another vector for modifying the molecule's properties and target interactions.

Derivatives of the closely related pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against FMS kinase, which is implicated in ovarian, prostate, and breast cancers.[18] Similarly, pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) for potential use in treating Alzheimer's disease.[19] This body of research underscores the therapeutic potential of the broader pyrrolopyridine class, and by extension, highlights the importance of this compound as a starting point for new drug discovery campaigns.

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential for application in drug discovery, particularly in the synthesis of kinase inhibitors. While specific experimental data for this compound remains limited, its structural attributes suggest it is a moderately lipophilic, weakly basic molecule with low aqueous solubility.

This guide has provided a comprehensive framework for the physicochemical characterization of this important scaffold. By employing the detailed, robust experimental protocols for determining solubility, lipophilicity, and pKa, researchers can generate the critical data needed to guide synthesis, optimize ADME properties, and ultimately unlock the full therapeutic potential of the novel molecules derived from this versatile starting material. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a validated roadmap for the broader scientific community engaged in the characterization of novel chemical entities.

References

An In-depth Technical Guide to 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role as a versatile building block in the development of novel therapeutics, particularly in the domain of kinase inhibitors.

Core Identification: CAS Number and IUPAC Name

The foundational step in understanding any chemical entity is its precise identification. For the subject of this guide, the definitive identifiers are:

  • Chemical Name: this compound

  • CAS Number: 1190318-02-5

  • Molecular Formula: C₇H₄BrClN₂

  • IUPAC Name: this compound

It is crucial to distinguish this isomer from its close relatives, such as 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine, as the positional arrangement of the nitrogen atom and substituents dramatically influences its chemical reactivity and biological activity. PubChemLite provides the molecular formula and other structural details for this compound.[1]

Physicochemical and Structural Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic workflows.

PropertyValueSource
Molecular Weight 231.48 g/mol AK Scientific[2]
Purity ≥ 95%AK Scientific[2]
Appearance Off-white to white solidGeneral observation from suppliers
Storage Long-term in a cool, dry placeAK Scientific[2]

The core of this molecule is a pyrrolo[2,3-c]pyridine scaffold, which is a fusion of a pyrrole and a pyridine ring. This bicyclic system is a common feature in many biologically active compounds due to its ability to mimic the purine structure of endogenous ligands and engage in various intermolecular interactions within biological targets. The bromine atom at the 3-position and the chlorine atom at the 7-position offer distinct and versatile handles for further chemical modifications, a key attribute for its utility in medicinal chemistry.

Synthesis Strategies: Building the Core Scaffold

While specific, detailed, and publicly available synthesis protocols for this compound are not abundant in peer-reviewed literature, general strategies for the synthesis of related pyrrolopyridine cores can be inferred. The synthesis of the parent compound, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, typically involves multi-step processes that construct the bicyclic core, followed by halogenation.[3] Common approaches often employ cyclization reactions to form the fused ring system.[3]

For the specific introduction of the bromine at the 3-position and chlorine at the 7-position, a likely synthetic route would involve the initial synthesis of the 1H-pyrrolo[2,3-c]pyridine core, followed by sequential halogenation reactions. The regioselectivity of these halogenations is a critical aspect of the synthesis.

A plausible, though not explicitly cited for this isomer, synthetic workflow could be visualized as follows:

Caption: Generalized synthetic workflow for this compound.

Causality in Experimental Choices:

  • Choice of Halogenating Agents: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are often preferred over elemental chlorine and bromine for laboratory-scale synthesis due to their solid nature, ease of handling, and ability to provide a controlled source of halogens, which can improve regioselectivity and reduce side reactions.

  • Reaction Sequencing: The order of halogenation is crucial. The electronic properties of the pyrrolopyridine ring system will dictate the most favorable positions for electrophilic aromatic substitution. The introduction of a chlorine atom at the 7-position will influence the electron density of the pyrrole ring, thereby affecting the subsequent bromination step. Careful optimization of reaction conditions (solvent, temperature, and stoichiometry) is necessary to achieve the desired 3-bromo, 7-chloro substitution pattern.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere of purines, enabling it to interact with ATP-binding sites of various enzymes. The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities.[3]

Kinase Inhibitors

A significant area of application for pyrrolopyridine derivatives is in the development of kinase inhibitors.[3] Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrrolopyridine core can serve as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases. The bromine and chlorine atoms on this compound are ideal for introducing these substituents through cross-coupling reactions.

Caption: Versatility of this compound in cross-coupling reactions.

Self-Validating Protocol Design for Cross-Coupling:

A robust protocol for a Suzuki-Miyaura coupling, for example, would include:

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.

  • Degassed Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen, which can also deactivate the catalyst.

  • Stoichiometry: Precise control of the stoichiometry of the pyrrolopyridine, boronic acid, base, and catalyst is essential for optimal yield and purity.

  • Monitoring: The reaction progress should be monitored by a reliable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion and identify any potential side products.

Other Therapeutic Areas

Beyond kinase inhibition, pyrrolopyridine derivatives are being explored for a range of other therapeutic applications, including as antiviral agents and for targeting various enzymatic pathways.[3] The structural versatility of the scaffold allows for the generation of large and diverse chemical libraries for high-throughput screening against a multitude of biological targets.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic placement of halogen atoms allows for selective functionalization, enabling the exploration of a broad chemical space. While the publicly available data for this specific isomer is still emerging, the established importance of the pyrrolopyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a key intermediate in the next generation of targeted therapeutics. Further research into its synthesis and applications is warranted and is expected to yield novel compounds with significant biological activities.

References

A Technical Guide to the Spectral Analysis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a comprehensive understanding of the compound's structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While complete, experimentally verified spectral data for this specific molecule is not widely available in the public domain, this guide establishes a robust framework for its acquisition and interpretation based on its chemical structure and data from analogous compounds.

Introduction

This compound is a halogenated derivative of the 7-azaindole scaffold. Such pyrrolopyridine cores are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of kinase inhibitors and other therapeutic agents.[1] The precise substitution of bromine at the 3-position and chlorine at the 7-position creates a unique electronic and steric profile, making rigorous structural confirmation paramount for its application in drug discovery and development. This guide elucidates the expected spectroscopic signatures that are critical for verifying the identity and purity of this compound.

Molecular Structure and Properties

The foundational step in spectral interpretation is a thorough understanding of the molecule's structure.

PropertyValueSource
Molecular FormulaC₇H₄BrClN₂[2]
Monoisotopic Mass229.92464 Da[2]
InChIKeyOIJZBNOCPJWYJU-UHFFFAOYSA-N[2]

The structure, depicted below, consists of a fused pyrrole and pyridine ring system. The pyrrole ring contains a protonated nitrogen (N1-H), and the pyridine ring is substituted with a chlorine atom. The pyrrole ring is further substituted with a bromine atom. The numbering of the heterocyclic system is crucial for assigning NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the four protons in the molecule. The chemical shifts are influenced by the aromaticity of the bicyclic system and the electron-withdrawing effects of the nitrogen atoms and halogen substituents.

Predicted ¹H NMR Data (in DMSO-d₆, 300 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
N1-H~12.0 - 12.5broad singlet-The pyrrolic N-H proton is acidic and often appears as a broad signal at a high chemical shift.
H2~7.8 - 8.2singlet-This proton is on a carbon adjacent to a nitrogen and deshielded by the aromatic system. It is not expected to couple with other protons.
H4~7.2 - 7.5doubletJ ≈ 5-6 HzThis proton is on the pyridine ring and is expected to show coupling to H5.
H5~6.8 - 7.1doubletJ ≈ 5-6 HzThis proton is on the pyridine ring and is expected to show coupling to H4.

The causality behind these predictions lies in the electronic environment of each proton. The N-H proton is significantly downfield due to its attachment to the electronegative nitrogen and its involvement in the aromatic system. The protons on the pyridine ring (H4 and H5) will exhibit characteristic doublet splitting due to their ortho-coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. Due to the presence of bromine and chlorine, some carbon signals may be broadened or have reduced intensity.

Predicted ¹³C NMR Data (in DMSO-d₆, 75 MHz)

CarbonPredicted Chemical Shift (ppm)Rationale
C2~125 - 130Aromatic carbon adjacent to nitrogen.
C3~95 - 100Carbon bearing a bromine atom; its chemical shift is significantly influenced by the heavy atom effect.
C3a~130 - 135Bridgehead carbon in the aromatic system.
C4~115 - 120Aromatic carbon in the pyridine ring.
C5~110 - 115Aromatic carbon in the pyridine ring.
C6~145 - 150Carbon adjacent to nitrogen in the pyridine ring.
C7a~140 - 145Bridgehead carbon adjacent to nitrogen and bearing a chlorine atom.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal prep3->acq1 acq2 Shim the magnetic field for optimal homogeneity acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) acq1 Infuse the sample solution into the electrospray ionization (ESI) source prep1->acq1 acq2 Optimize source parameters (e.g., capillary voltage, gas flow) acq3 Acquire mass spectrum in positive ion mode over a relevant m/z range proc1 Determine the accurate mass of the molecular ion acq3->proc1 proc2 Compare the experimental isotopic pattern with the theoretical pattern proc1->proc2 proc3 Propose elemental composition based on the accurate mass proc2->proc3 G cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR-ATR) cluster_proc Data Analysis prep1 Place a small amount of the solid sample directly on the ATR crystal acq1 Collect a background spectrum of the empty ATR crystal prep1->acq1 acq2 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) acq1->acq2 proc1 Perform background subtraction acq2->proc1 proc2 Identify and label significant absorption bands proc1->proc2 proc3 Correlate bands with functional groups proc2->proc3

References

A Technical Guide to the Biological Activity of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The intersection of heterocyclic chemistry and medicinal science has consistently yielded compounds of profound therapeutic importance. Among these, the azaindole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility in engaging a wide array of biological targets.[1][2] This guide focuses on a specific, highly functionalized member of this family: 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole derivative. The strategic placement of halogen atoms on this core structure provides synthetic chemists with a versatile platform for generating diverse molecular libraries, leading to the discovery of potent modulators of critical biological pathways. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activity, and therapeutic potential of this scaffold and its derivatives.

The 6-Azaindole Core: A Strategic Choice in Medicinal Chemistry

The pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a bioisostere of the naturally occurring indole nucleus. The introduction of a nitrogen atom into the six-membered ring significantly alters the electronic properties, solubility, and hydrogen bonding capacity of the molecule.[3] These modifications can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles, making the 6-azaindole scaffold a valuable tool in drug design.[3][4][5] The presence of bromine and chlorine atoms in this compound further enhances its utility, offering orthogonal handles for selective chemical modifications.

Synthesis and Functionalization: Building the Foundation for Diversity

The construction of the this compound core and its subsequent derivatization are critical steps in the exploration of its biological potential. While numerous synthetic routes to the broader 6-azaindole class have been reported, the synthesis of this specific di-halogenated derivative often involves multi-step sequences.[4][5][6]

General Synthetic Strategies

The synthesis of the pyrrolo[2,3-c]pyridine framework can be broadly categorized into three main approaches[5]:

  • Annulation of a pyrrole nucleus onto a pre-existing pyridine ring.

  • Annulation of a pyridine nucleus onto a pre-existing pyrrole ring.

  • Synchronous formation of both the pyrrole and pyridine rings.

A common and versatile method for the first approach is the Bartoli indole synthesis, which involves the reaction of a substituted nitro-pyridine with a vinyl Grignard reagent.[5] Another powerful strategy is the Fischer indole synthesis, adapted for the azaindole core.

Functionalization via Cross-Coupling Reactions

The true synthetic utility of the 3-bromo-7-chloro scaffold lies in its potential for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[7] This enables the introduction of a wide variety of substituents at both the 3- and 7-positions, which is crucial for optimizing biological activity.

Below is a generalized workflow for the diversification of the this compound scaffold.

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B Position 3 or 7 C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C Position 7 D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->D Position 3 E Diverse Library of Derivatives B->E C->E D->E G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Pyrrolopyridine Derivative Inhibitor->RTK Blocks ATP Binding

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine has made it a focal point for the development of therapeutics targeting a range of protein families, particularly kinases. This guide explores the potential therapeutic targets of a specific, albeit lesser-studied, derivative: 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine. While direct research on this exact molecule is limited, by examining the extensive literature on structurally related compounds, we can extrapolate and propose high-probability targets and outline a robust strategy for their validation.

The strategic placement of a bromine atom at the 3-position and a chlorine atom at the 7-position of the pyrrolo[2,3-c]pyridine core suggests a design aimed at enhancing binding affinity and selectivity, potentially through halogen bonding and by occupying specific hydrophobic pockets within the target protein's active site. This document will serve as a technical roadmap for researchers and drug development professionals, providing a scientifically grounded framework for investigating the therapeutic potential of this compound.

Potential Therapeutic Target Classes

Based on the known activities of substituted 1H-pyrrolo[2,3-c]pyridine derivatives, the most promising therapeutic targets for this compound fall into the category of protein kinases. These enzymes play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors, and its aberrant activation is a hallmark of various autoimmune diseases and cancers. Several 1H-pyrrolo[2,3-c]pyridine derivatives have been successfully developed as potent JAK inhibitors.

The pyrrolo[2,3-c]pyridine core can act as a hinge-binder in the ATP-binding site of JAKs. The nitrogen atoms in the pyridine and pyrrole rings can form crucial hydrogen bonds with the kinase hinge region, while the substituents on the core can be tailored to achieve selectivity for specific JAK family members (JAK1, JAK2, JAK3, and TYK2). The bromo and chloro substituents on the compound may enhance its affinity and selectivity profile.

A tiered approach is recommended for validating the activity of this compound against JAKs.

JAK_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_output Data Output start Compound: This compound assay_dev Kinase Panel Screen (IC50 Determination) start->assay_dev Primary Screen jak_family JAK Family Profiling (JAK1, JAK2, JAK3, TYK2) assay_dev->jak_family Hit Confirmation selectivity Kinome Selectivity Profiling jak_family->selectivity Selectivity Assessment cell_based Cytokine-Stimulated STAT Phosphorylation Assay selectivity->cell_based Lead Compound Progression ic50_table Table: IC50 Values vs JAK Family selectivity->ic50_table selectivity_score Selectivity Score Calculation selectivity->selectivity_score downstream Target Gene Expression Analysis (e.g., SOCS) cell_based->downstream phenotypic Proliferation/Apoptosis Assays in Relevant Cell Lines downstream->phenotypic cellular_ec50 Cellular EC50 Values phenotypic->cellular_ec50

Caption: Workflow for the validation of JAK inhibition.

Tier 1: Biochemical Assays

  • Initial Kinase Panel Screening: The compound should first be screened against a broad panel of protein kinases to identify its primary targets and assess initial selectivity. A commercially available service can perform this, providing IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) against hundreds of kinases.

  • Focused JAK Family Profiling: Based on the initial screen, if JAKs are identified as hits, a more focused investigation is warranted. This involves determining the IC50 values for each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2) in a highly quantitative manner.

    • Protocol: In Vitro Kinase Assay for JAK IC50 Determination

      • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1); ATP; kinase assay buffer; this compound (serially diluted); ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

      • Procedure: a. Prepare a reaction mixture containing the specific JAK enzyme, its peptide substrate, and the kinase buffer in a 96-well plate. b. Add serial dilutions of the test compound or vehicle control to the wells. c. Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km for the specific JAK isozyme. d. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Assays

  • Inhibition of STAT Phosphorylation: To confirm that the compound can inhibit JAK activity within a cellular context, its effect on the phosphorylation of downstream STAT proteins should be assessed.

    • Protocol: Western Blot Analysis of STAT Phosphorylation

      • Cell Culture: Use a cell line that expresses the relevant cytokine receptors and JAKs (e.g., TF-1 cells or primary human T-cells).

      • Procedure: a. Starve the cells of serum for several hours to reduce basal signaling. b. Pre-incubate the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or EPO for JAK2) for a short period (e.g., 15-30 minutes). d. Lyse the cells and collect the protein extracts. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Probe the membrane with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control). g. Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands. h. Quantify the band intensities to determine the concentration-dependent inhibition of STAT phosphorylation.

  • Downstream Gene Expression Analysis: Inhibition of the JAK-STAT pathway should lead to changes in the expression of target genes. The expression of suppressor of cytokine signaling (SOCS) genes, which are induced by STAT activation, can be monitored.

    • Protocol: qRT-PCR for SOCS Gene Expression

      • Treat cells as described in the STAT phosphorylation assay.

      • After stimulation, isolate total RNA from the cells using a suitable kit.

      • Synthesize cDNA from the RNA using reverse transcriptase.

      • Perform quantitative real-time PCR (qRT-PCR) using primers specific for a SOCS gene (e.g., SOCS1 or SOCS3) and a housekeeping gene (e.g., GAPDH) for normalization.

      • Calculate the relative change in gene expression in response to compound treatment.

Proto-Oncogene Tyrosine-Protein Kinase (SRC) Family

The SRC family of non-receptor tyrosine kinases are key regulators of a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration. Their overexpression and/or constitutive activation are frequently observed in various human cancers, making them attractive targets for cancer therapy. The pyrrolo[2,3-c]pyridine scaffold has also shown promise in the development of SRC inhibitors.

Similar to the JAKs, the ATP-binding site of SRC family kinases can accommodate the pyrrolo[2,3-c]pyridine core. The specific substitution pattern of this compound may confer a unique selectivity profile among the different SRC family members (e.g., SRC, LYN, FYN, LCK).

A similar tiered approach to that described for JAKs should be employed.

SRC_Inhibition_Workflow start Compound: This compound biochemical_assay In Vitro SRC Kinase Assay (IC50 Determination) start->biochemical_assay cellular_assay Cell-Based SRC Autophosphorylation Assay (p-SRC Y416) biochemical_assay->cellular_assay Confirmed Hit downstream_signaling Analysis of Downstream Substrate Phosphorylation (e.g., FAK, Paxillin) cellular_assay->downstream_signaling phenotypic_assay Cell Migration/Invasion Assay downstream_signaling->phenotypic_assay data_output Quantitative Data: - IC50 (Biochemical) - EC50 (Cellular) - % Inhibition of Migration phenotypic_assay->data_output

Unraveling the Mechanism of Action: A Technical Guide to Investigating 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "kinase privileged fragment" due to its exceptional ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1][2] This guide outlines a comprehensive, multi-stage research program to elucidate the mechanism of action of a specific derivative, 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. We will navigate from broad, unbiased screening to pinpoint specific molecular targets, validate these interactions in cellular contexts, and dissect the downstream signaling consequences. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary for a thorough mechanistic investigation.

Introduction: The Promise of the 7-Azaindole Scaffold

Protein kinases are a vast family of enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Their deregulation is a common feature in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 7-azaindole core has proven to be a highly effective hinge-binding motif, capable of forming critical hydrogen bonds within the ATP-binding pocket of many kinases.[1] This has led to the successful development of several FDA-approved kinase inhibitors, such as the B-RAF inhibitor vemurafenib.[1]

The subject of this guide, this compound, is a functionalized 7-azaindole. The bromine and chlorine substituents offer vectors for further chemical modification and can influence the compound's selectivity and potency. While the broader class of azaindoles is known to target kinases, the specific molecular targets and the resultant biological effects of this particular derivative remain to be systematically characterized.[3][4] This guide provides a roadmap for such an investigation.

Phase I: Target Identification - Casting a Wide Net

The initial phase of our investigation is designed to move from the general hypothesis of kinase inhibition to the identification of specific, high-affinity targets. The central principle here is to employ unbiased screening methodologies before narrowing our focus.

Kinome-Wide Profiling: A Global View of Inhibition

The most direct approach to identify potential kinase targets is through a comprehensive kinome scan. This involves screening this compound against a large panel of recombinant human kinases.

Rationale: A broad kinase panel provides an unbiased assessment of the compound's selectivity profile. This is crucial for identifying both primary targets and potential off-target effects that could lead to toxicity.

Experimental Protocol: KinomeScan™ (DiscoverX-like) Assay

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay is based on a competitive binding format. An active site-directed ligand is immobilized on a solid support. The kinase panel is incubated with this ligand in the presence of the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

  • Execution: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

  • Data Analysis: Results are expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for identifying "hits" is a %Ctrl value below 10 or 35%, depending on the desired stringency.

Hypothetical Data Summary:

Kinase Target% Control at 1 µMPotential Significance
Aurora Kinase A5%Key regulator of mitosis; target in oncology.[2]
Janus Kinase 2 (JAK2)8%Involved in cytokine signaling; implicated in myeloproliferative disorders.[2]
Pim-1 Kinase12%Serine/threonine kinase involved in cell cycle and apoptosis.[1]
Cyclin-Dependent Kinase 9 (CDK9)15%Component of the positive transcription elongation factor b (P-TEFb).[5]
Fibroblast Growth Factor Receptor 1 (FGFR1)20%Receptor tyrosine kinase involved in development and cancer.[6]
Phenotypic Screening: A Target-Agnostic Approach

In parallel with target-based screening, a phenotypic screen can provide valuable insights into the compound's cellular effects without a priori knowledge of its target.

Rationale: This approach can uncover unexpected mechanisms of action and provides a functional context for the targets identified in the kinome scan.

Experimental Protocol: High-Content Imaging of Cell Proliferation and Apoptosis

  • Cell Line Selection: Utilize a panel of cancer cell lines with known genetic backgrounds (e.g., A549, HCT116, MCF-7).

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • Staining: Stain cells with fluorescent dyes to visualize key cellular events (e.g., Hoechst for nuclei count, CellTox™ Green for cytotoxicity, and a fluorescently labeled antibody against cleaved Caspase-3 for apoptosis).

  • Imaging and Analysis: Use a high-content imaging system to automatically acquire and analyze images, quantifying cell number, cytotoxicity, and apoptosis induction.

Phase II: Target Validation and Mechanistic Deep Dive

The hits from Phase I provide a set of testable hypotheses. Phase II is focused on validating these targets and understanding how the compound modulates their activity and downstream signaling pathways.

Biochemical Potency Determination

The initial kinome scan provides a measure of binding affinity. The next step is to determine the compound's inhibitory potency (IC50) against the top kinase candidates in a biochemical assay.

Rationale: An IC50 value provides a quantitative measure of the compound's ability to inhibit the enzymatic activity of the target kinase.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Assay Principle: This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is generated.

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase (e.g., Aurora Kinase A), its specific substrate (e.g., Kemptide), and ATP.

  • Compound Titration: Add a serial dilution of this compound to the reaction wells.

  • Detection: After incubation, add the ADP-Glo™ reagent to convert ADP to ATP, and then add a luciferase/luciferin mixture to generate a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data:

Kinase TargetIC50 (nM)
Aurora Kinase A25
JAK280
Pim-1150
CDK9220
FGFR1450
Cellular Target Engagement

Demonstrating that the compound can bind to its intended target within a live cell is a critical validation step.

Rationale: Cellular target engagement assays confirm that the compound can penetrate the cell membrane and interact with the target protein in its native environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein often increases the protein's thermal stability.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift to higher temperatures in the melting curve of the target protein in the presence of the compound indicates target engagement.

Elucidating the Downstream Signaling Cascade

Inhibition of a kinase should lead to predictable changes in the phosphorylation status of its downstream substrates. Based on our hypothetical lead target, Aurora Kinase A, we would investigate its role in mitosis.

Rationale: This step connects the direct inhibition of the target kinase to a measurable cellular outcome, providing strong evidence for the proposed mechanism of action.

Workflow for Investigating Aurora Kinase A Inhibition:

G cluster_0 Cellular Treatment & Lysis cluster_1 Western Blot Analysis cluster_2 Phenotypic Analysis Compound This compound Cells HeLa Cells Compound->Cells Lysate Cell Lysate Cells->Lysate Microscopy Immunofluorescence Microscopy Cells->Microscopy FACS FACS for Cell Cycle Analysis Cells->FACS SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Antibody Primary Antibody (p-Histone H3) Transfer->Antibody Detection Secondary Antibody & Imaging Antibody->Detection Result1 Result1 Detection->Result1 Decreased p-Histone H3 Result2 Result2 Microscopy->Result2 Mitotic Arrest Phenotype Result3 Result3 FACS->Result3 G2/M Accumulation

Caption: Workflow for validating Aurora Kinase A inhibition.

Experimental Protocol: Western Blot for Phospho-Histone H3

  • Cell Treatment: Synchronize HeLa cells in the G2/M phase of the cell cycle (e.g., using nocodazole) and then treat with this compound for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for Histone H3 phosphorylated at Serine 10 (a known substrate of Aurora Kinase A). Also, probe with an antibody for total Histone H3 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Histone H3. A decrease in this signal upon compound treatment would be consistent with Aurora Kinase A inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to defining the mechanism of action for this compound. By progressing from broad screening to specific target validation and downstream pathway analysis, researchers can build a comprehensive and well-supported model of how this compound exerts its biological effects.

The hypothetical data presented suggest a promising avenue of investigation through the inhibition of Aurora Kinase A. Future studies would involve expanding the cell line panel, conducting in vivo efficacy studies in relevant cancer models, and performing detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising 7-azaindole scaffold. The versatility of the pyrrolo[2,3-c]pyridine core ensures that it will remain a valuable starting point for the discovery of novel therapeutics.[4]

References

Review of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of the 5-Azaindole Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrrolo[2,3-c]pyridine scaffold, also known as 5-azaindole, is a privileged structure. Its unique arrangement of a pyrrole ring fused to a pyridine nucleus provides a bioisosteric alternative to the indole core, offering modulated electronic properties, improved metabolic stability, and novel hydrogen bonding patterns crucial for target engagement.[1]

This guide focuses on a particularly valuable derivative: This compound . This molecule is not an end-product but a strategic, high-value intermediate. The presence of two distinct halogen atoms at specific positions—a bromine at the electron-rich C3 position of the pyrrole ring and a chlorine at the C7 position of the pyridine ring—transforms the simple scaffold into a versatile platform for complex molecular architecture. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, making it an indispensable tool for constructing diverse chemical libraries aimed at discovering novel therapeutics, particularly in the realm of kinase inhibitors.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, chemical reactivity, and strategic applications of this pivotal building block.

Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the starting point for any synthetic endeavor. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[2]
Molecular Weight 231.48 g/mol [3]
Monoisotopic Mass 229.92464 Da[2]
InChIKey OIJZBNOCPJWYJU-UHFFFAOYSA-N[2]
SMILES C1=CN=C(C2=C1C(=CN2)Br)Cl[2]
Predicted XlogP 2.6[2]
CAS Number 1190318-41-2[3]

Strategic Synthesis

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 5-azaindole core, followed by regioselective halogenation. The causality behind this sequence is rooted in the inherent reactivity of the heterocyclic system.

Logical Synthesis Workflow

The most logical pathway involves the initial synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core, followed by a selective bromination at the C3 position. This approach leverages the high electron density of the C3 position on the pyrrole ring, which makes it highly susceptible to electrophilic aromatic substitution.

G start Precursor Chemicals step1 Core Synthesis: Cyclization & Chlorination start->step1 intermediate 7-Chloro-1H-pyrrolo[2,3-c]pyridine step1->intermediate Formation of 5-azaindole core step2 Regioselective Bromination (NBS) intermediate->step2 Electrophilic Substitution product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Plausible Route

The following protocol is a robust, self-validating procedure synthesized from established chemical principles for heterocyclic synthesis and halogenation.[1][4]

Part 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This step typically involves multi-step chemical processes to construct the bicyclic core and introduce the chlorine substituent. Common strategies often involve cyclization reactions of appropriately substituted pyridine precursors followed by chlorination.[1]

Part 2: Regioselective Bromination

  • Rationale: The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. It provides a source of electrophilic bromine (Br+) under mild conditions, which is ideal for the electron-rich pyrrole ring system. The reaction's regioselectivity for the C3 position is a direct consequence of the electronic distribution within the 5-azaindole scaffold, which favors substitution at this site. Acetonitrile or Dichloromethane are chosen as solvents for their inertness and ability to solubilize the starting materials.

  • Step-by-Step Methodology:

    • Preparation: To a solution of 7-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NBS.

    • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Strategic Functionalization

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This allows for a "one-two punch" approach to building molecular complexity, where each site can be addressed with a high degree of selectivity.

G core 3-Bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) core->suzuki Pd(0) cat. @ C3-Br sonogashira Sonogashira Coupling (Terminal Alkynes) core->sonogashira Pd(0)/Cu(I) cat. @ C3-Br buchwald Buchwald-Hartwig (Amines) core->buchwald Pd cat. @ C3-Br snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Alcohols, Thiols) core->snar Base/Heat @ C7-Cl prod1 C3-Aryl/Alkyl Derivative suzuki->prod1 prod2 C3-Alkynyl Derivative sonogashira->prod2 prod3 C3-Amino Derivative buchwald->prod3 prod4 C7-Amino/Alkoxy/Thioether Derivative snar->prod4

Caption: Divergent reactivity of the 3-bromo-7-chloro-5-azaindole core.

Reactivity at the C3-Position (Bromo Group)

The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This is because the C-Br bond is generally more reactive towards oxidative addition to Pd(0) catalysts than the C-Cl bond. This difference in reactivity is the cornerstone of selective functionalization.

  • Suzuki-Miyaura Coupling: Enables the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Used to install alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as structural components themselves.

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing primary or secondary amines.

Reactivity at the C7-Position (Chloro Group)

The chlorine atom on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reaction is driven by the electron-withdrawing nature of the pyridine nitrogen.

  • SNAr with Amines/Alcohols: A wide variety of nucleophiles, such as primary/secondary amines, alcohols, or thiols, can displace the chloride, allowing for the introduction of diverse functional groups that are often crucial for modulating solubility and target engagement.[1]

Reaction Conditions Overview
Reaction TypePositionTypical Catalyst/ReagentsSolventTemperature (°C)
Suzuki-Miyaura C3-BrPd(PPh₃)₄, Pd₂(dba)₃, K₂CO₃/Na₂CO₃Dioxane/H₂O, DMF80-110
Sonogashira C3-BrPd(PPh₃)₂Cl₂, CuI, Et₃NTHF, DMF25-80
Buchwald-Hartwig C3-BrPd₂(dba)₃, XPhos/RuPhos, NaOtBuToluene, Dioxane80-120
SNAr C7-ClNucleophile (e.g., R-NH₂), Base (e.g., DIPEA)NMP, DMSO100-180

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The pyrrolopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[5][6] The nitrogen on the pyridine ring and the N-H of the pyrrole can form critical hydrogen bonds with the kinase hinge region, a backbone segment of the ATP-binding pocket. This compound is an ideal starting point for designing such inhibitors.

Drug Design Workflow

The strategic functionalization of this core allows for the systematic exploration of the different pockets within a kinase active site.

  • Hinge Binding: The core 5-azaindole scaffold is maintained for hinge interaction.

  • Solvent Front/Gatekeeper Pocket: The C3 position is functionalized (e.g., via Suzuki coupling) to introduce groups that occupy the hydrophobic pocket near the "gatekeeper" residue.

  • Solvent-Exposed Region: The C7 position is modified (via SNAr) to introduce solubilizing groups or vectors that can interact with the solvent-exposed surface of the enzyme.

G cluster_0 Scaffold Synthesis & Functionalization cluster_1 Screening & Optimization core 3-Bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine step1 Step 1: C3 Functionalization (e.g., Suzuki Coupling) core->step1 Target Gatekeeper Pocket step2 Step 2: C7 Functionalization (e.g., SNAr with Amines) step1->step2 Introduce Solubilizing Group library Focused Compound Library step2->library screening Kinase Panel Screening library->screening sar SAR & Lead Optimization screening->sar Identify Hits sar->library Iterative Design

Caption: Drug discovery workflow using the 5-azaindole building block.

Derivatives of the broader pyrrolopyridine family have shown potent inhibitory activity against a range of kinases, including FMS kinase, Leucine-Rich Repeat Kinase 2 (LRRK2), and Cdc7 kinase, validating the utility of this scaffold in developing treatments for cancer and neurodegenerative diseases.[5][6][7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its pre-installed, differentially reactive handles at the C3 and C7 positions provide a reliable and efficient route to molecular complexity. By enabling the systematic and selective functionalization of the privileged 5-azaindole scaffold, it empowers medicinal chemists to rapidly generate and optimize novel drug candidates, particularly in the competitive and therapeutically vital field of kinase inhibition. Understanding its synthesis, reactivity, and strategic application is key to unlocking its full potential in the development of next-generation therapeutics.

References

The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Homologs and Analogs of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure." This is largely due to its bioisosteric relationship with purine and indole systems, allowing it to interact with a wide array of biological targets.[1] The strategic placement of halogen atoms, as seen in 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, provides medicinal chemists with versatile handles for synthetic elaboration, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth technical exploration of the core scaffold, its known homologs and analogs, and the strategic considerations for designing and synthesizing novel derivatives with therapeutic potential.

The 7-Azaindole Core: A Foundation of Versatility

The 7-azaindole ring system is a key pharmacophore in numerous biologically active compounds, particularly in the realm of kinase inhibitors.[2] Its ability to form critical hydrogen bond interactions with the hinge region of kinases, mimicking the binding of ATP, has made it a fruitful starting point for the development of targeted therapies.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the molecule in the active site.[2]

The introduction of bromine and chlorine atoms at the 3- and 7-positions, respectively, of the 1H-pyrrolo[2,3-c]pyridine core serves a dual purpose. Firstly, these halogens can modulate the electronic properties of the ring system, influencing pKa and lipophilicity, which in turn can affect cell permeability and metabolic stability. Secondly, and more critically, they provide orthogonal synthetic handles for diversification. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the systematic exploration of substituents at these positions to optimize potency, selectivity, and pharmacokinetic properties.

Known Homologs and Analogs: A Landscape of Biological Activity

The versatility of the 7-azaindole scaffold is evident in the diverse range of biological activities exhibited by its derivatives. While specific data for this compound itself is limited in publicly available literature, the broader class of substituted 7-azaindoles has been extensively studied.

Table 1: Biological Activities of Substituted 7-Azaindole Analogs

Biological Target/ActivityExample Scaffold/DerivativeKey Findings
Kinase Inhibition (e.g., BRAF, FGFR4, PDK1)Vemurafenib (BRAF inhibitor)[2], Novel FGFR4 inhibitors[3], PDK1 inhibitors[4]The 7-azaindole core effectively mimics ATP binding. Substituents are crucial for selectivity and potency.
Antiviral (Influenza)2-substituted 7-azaindole analoguesModifications at the 2-position can reduce metabolism by aldehyde oxidase, improving pharmacokinetic profiles.[5]
Anticancer5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (P1)Showed cytotoxicity against various cancer cell lines, inducing apoptosis and cell cycle arrest.[6]
Potassium-Competitive Acid Blockers (P-CABs)1H-pyrrolo[2,3-c]pyridine-7-amine derivativesIntroduction of substituents at the 1-position led to potent inhibition of the proton pump.[7]
Cannabinoid Receptor Modulators7-(3-chloro-phenylamino)-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid derivativesThe 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate was used in their synthesis.[8]

These examples underscore the broad therapeutic potential of the 7-azaindole scaffold. The specific substitution pattern dictates the biological activity, highlighting the importance of rational design and systematic SAR exploration.

Rational Design and Synthetic Strategies: Crafting Novel Analogs

The development of novel, potent, and selective analogs of this compound requires a synergistic approach combining computational design and advanced synthetic methodologies.

In Silico Design and Molecular Modeling

Structure-based drug design is a powerful tool for guiding the derivatization of the 7-azaindole core. When a high-resolution crystal structure of the target protein is available, molecular docking can be employed to predict the binding modes of virtual analogs and prioritize compounds for synthesis.[6] This approach was successfully used to discover novel FGFR4 inhibitors, where docking studies revealed a key hydrogen bond between the N(1)-H of the 7-azaindole and the carbonyl group of Glu551.[3]

Workflow for Structure-Based Design of 7-Azaindole Analogs

G cluster_0 Computational Design Phase cluster_1 Synthetic Chemistry Phase cluster_2 Biological Evaluation Phase Target_Identification Target Identification & Validation Crystal_Structure Obtain Target Crystal Structure Target_Identification->Crystal_Structure Virtual_Screening Virtual Screening of 7-Azaindole Library Crystal_Structure->Virtual_Screening Docking_Scoring Molecular Docking & Scoring Virtual_Screening->Docking_Scoring Prioritization Prioritize Analogs for Synthesis Docking_Scoring->Prioritization Synthesis Synthesis of Prioritized Analogs Prioritization->Synthesis Purification_Characterization Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification_Characterization In_Vitro_Assays In Vitro Biological Assays (e.g., Kinase Assays) Purification_Characterization->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Cycle Lead_Optimization->Virtual_Screening

Caption: Iterative workflow for structure-based drug design.

Key Synthetic Methodologies

The synthesis of this compound and its derivatives relies on a robust toolbox of organic reactions. The starting material, 7-chloro-1H-pyrrolo[2,3-c]pyridine, is a commercially available intermediate.[9]

Experimental Protocol: Bromination of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • Reaction Setup: To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS is a common and effective method for the regioselective bromination of electron-rich heterocycles.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Diversification via Cross-Coupling Reactions

The real synthetic utility of this compound lies in its potential for diversification through palladium-catalyzed cross-coupling reactions.

Scheme 1: General Diversification Strategy

G Start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst, base) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Start->Sonogashira Product_Suzuki 3-Aryl/Alkyl-7-chloro-1H-pyrrolo[2,3-c]pyridine Suzuki->Product_Suzuki Product_Buchwald 3-Amino-7-chloro-1H-pyrrolo[2,3-c]pyridine Buchwald->Product_Buchwald Product_Sonogashira 3-Alkynyl-7-chloro-1H-pyrrolo[2,3-c]pyridine Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions for derivatization.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 eq), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the desired 3-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridine analog.

Biological Evaluation and Structure-Activity Relationship (SAR) Analysis

Once a library of analogs has been synthesized, a cascade of biological assays is necessary to determine their potency, selectivity, and drug-like properties.

Workflow for Biological Evaluation

G Primary_Screening Primary Screening (e.g., IC50 determination against target) Selectivity_Panel Selectivity Profiling (against related targets) Primary_Screening->Selectivity_Panel Cell-based_Assays Cell-based Assays (e.g., proliferation, apoptosis) Selectivity_Panel->Cell-based_Assays ADME_Tox In Vitro ADME/Tox Profiling (e.g., metabolic stability, cytotoxicity) Cell-based_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (in animal models) ADME_Tox->In_Vivo_Studies

Caption: Tiered approach for biological evaluation.

The data generated from these assays are then used to build a comprehensive SAR model. For example, in the development of antiproliferative pyridine derivatives, it was observed that the presence of -OMe, -OH, -C=O, and -NH2 groups enhanced activity, while bulky groups or additional halogens sometimes led to a decrease in potency.[10][11] Such insights are invaluable for guiding the next round of analog design and optimization.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the discovery of novel therapeutics. Its inherent biological relevance, coupled with the synthetic tractability afforded by its halogen substituents, provides a robust platform for medicinal chemists. The continued application of rational, structure-based design principles, combined with an expanding repertoire of synthetic methodologies, will undoubtedly lead to the development of new and improved clinical candidates based on this privileged core. Future efforts will likely focus on exploring novel substitution patterns, developing more complex fused-ring systems, and applying this scaffold to an even broader range of biological targets.

References

Methodological & Application

Synthetic Protocols for 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Azaindoles

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 5-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, modulating the physicochemical and pharmacological properties of lead compounds. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on this core structure provides critical handles for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space. 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a valuable building block for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed synthetic protocols for the preparation of this important intermediate, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively approached through a multi-step sequence starting from a suitable pyridine precursor. The overall strategy involves the construction of the pyrrolo[2,3-c]pyridine core, followed by sequential halogenation. A key consideration in the synthesis of substituted azaindoles is the regioselectivity of the halogenation steps. The pyrrole ring is electron-rich and prone to electrophilic substitution, typically at the C3 position.[1][2] The pyridine ring, being electron-deficient, is less reactive towards electrophiles.

Our proposed synthetic pathway involves three key stages:

  • Synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate.

  • Protection of the pyrrole nitrogen to enhance solubility and prevent side reactions during the subsequent bromination step.

  • Regioselective bromination at the C3 position followed by deprotection to yield the final product.

The following sections will provide detailed, step-by-step protocols for each of these stages, along with explanations for the choice of reagents and reaction conditions.

Visualizing the Synthetic Pathway

Synthetic Pathway cluster_0 Stage 1: Azaindole Core Synthesis cluster_1 Stage 2: N-Protection cluster_2 Stage 3: Bromination & Deprotection A 2-Chloro-3-nitropyridine B 7-Chloro-1H-pyrrolo[2,3-c]pyridine A->B Bartoli Indole Synthesis C N-Boc-7-chloro-1H-pyrrolo[2,3-c]pyridine B->C (Boc)2O, DMAP, THF D 3-Bromo-N-Boc-7-chloro- 1H-pyrrolo[2,3-c]pyridine C->D NBS, MeCN E This compound D->E TFA, DCM

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine (Intermediate 1)

The construction of the azaindole core can be achieved through various methods. The Bartoli indole synthesis is a reliable approach for the synthesis of 7-substituted indoles from nitroarenes and vinyl Grignard reagents.[3] This protocol adapts the Bartoli synthesis for the preparation of 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Protocol 1: Bartoli Indole Synthesis

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-3-nitropyridine (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF, 0.15 M).

  • Grignard Addition: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add vinylmagnesium bromide (1.0 M solution in THF, 3.0-4.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine as a solid.

Reagent/SolventMolar Eq.PuritySupplierNotes
2-Chloro-3-nitropyridine1.0>98%Commercial-
Vinylmagnesium bromide3.0-4.01.0 M in THFCommercialAdded dropwise
Anhydrous THF-Dri-SolvCommercial-
Saturated aq. NH₄Cl---For quenching
Ethyl acetate-ACS gradeCommercialFor extraction
Hexanes-ACS gradeCommercialFor chromatography
Anhydrous Na₂SO₄--CommercialFor drying

Table 1: Reagents and materials for the synthesis of Intermediate 1.

Part 2: N-Protection of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Protection of the pyrrole nitrogen is crucial to prevent undesired side reactions during the subsequent electrophilic bromination step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation and removal under mild acidic conditions.

Protocol 2: N-Boc Protection

  • Reaction Setup: In a round-bottom flask, dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Reagent/SolventMolar Eq.PuritySupplierNotes
7-Chloro-1H-pyrrolo[2,3-c]pyridine1.0>97%From Protocol 1-
Di-tert-butyl dicarbonate1.2>97%Commercial-
4-Dimethylaminopyridine0.1>99%CommercialCatalyst
Anhydrous THF-Dri-SolvCommercial-

Table 2: Reagents and materials for N-Boc protection.

Part 3: Regioselective Bromination and Deprotection

The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution to the C3 position. N-bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. The final step involves the removal of the Boc protecting group to yield the target compound.

Protocol 3: C3-Bromination

  • Reaction Setup: Dissolve N-Boc-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in acetonitrile (MeCN, 0.2 M) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude 3-bromo-N-Boc-7-chloro-1H-pyrrolo[2,3-c]pyridine can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 4: N-Boc Deprotection

  • Reaction Setup: Dissolve the crude 3-bromo-N-Boc-7-chloro-1H-pyrrolo[2,3-c]pyridine from the previous step in DCM (0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction Progression: Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the final product by flash column chromatography on silica gel to obtain this compound.

Reagent/SolventMolar Eq.PuritySupplierNotes
N-Boc-7-chloro-1H-pyrrolo[2,3-c]pyridine1.0From Protocol 2-
N-Bromosuccinimide1.1>98%CommercialAdded portion-wise
Acetonitrile-AnhydrousCommercial-
Dichloromethane-ACS gradeCommercial-
Trifluoroacetic acid10>99%CommercialAdded dropwise
Sat. aq. Na₂S₂O₃---For quenching
Sat. aq. NaHCO₃---For neutralization

Table 3: Reagents and materials for bromination and deprotection.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₇H₄BrClN₂

  • Molecular Weight: 231.48 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) for the aromatic protons.

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected chemical shifts (δ) for the carbon atoms.

  • Mass Spectrometry (ESI+): m/z calculated for [M+H]⁺.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
7-Chloro-1H-pyrrolo[2,3-c]pyridineC₇H₅ClN₂152.58[4]153.02
This compoundC₇H₄BrClN₂231.48230.93/232.93

Table 4: Physicochemical properties of key compounds.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Halogenated compounds and reagents such as NBS and TFA are corrosive and toxic. Handle with care and avoid inhalation and skin contact.

  • Grignard reagents are highly reactive and pyrophoric. Handle under an inert atmosphere (nitrogen or argon).

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this application note provide a robust and reproducible pathway for the synthesis of this compound. By understanding the principles of azaindole chemistry and carefully controlling the reaction conditions, researchers can efficiently prepare this valuable building block for applications in drug discovery and development. The strategic use of N-protection is highlighted as a key step to ensure high regioselectivity in the bromination of the electron-rich pyrrole ring.

References

Application Notes & Protocols: The Strategic Use of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a Versatile Chemical Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the pursuit of novel therapeutics is often a tale of molecular architecture. The strategic selection of foundational building blocks is paramount to the successful synthesis of complex, biologically active molecules. Among these, heterocyclic compounds are of immense importance, with the 7-azaindole (1H-pyrrolo[2,3-c]pyridine) core standing out as a "privileged scaffold." Its structural resemblance to the purine core of adenine allows molecules derived from it to function as effective ATP-competitive inhibitors, a cornerstone of modern kinase-targeted therapies.[1][2]

This guide focuses on a particularly valuable derivative: 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine . This intermediate is not merely a scaffold; it is a strategically halogenated platform designed for sequential, regioselective functionalization. The differential reactivity of the C3-Bromine and C7-Chlorine atoms under various catalytic conditions provides chemists with a powerful tool to construct diverse molecular libraries with precision and efficiency. Its application is central to the development of inhibitors for critical oncology and immunology targets, including Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic rationale, and practical insights into the application of this key intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1190318-41-2 (Note: CAS may vary for isomers)
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol [6]
Monoisotopic Mass 229.92464 Da[6][7]
Appearance Typically an off-white to light-colored solid
XlogP (Predicted) 2.6[7]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Safety, Handling, and Storage

Scientific integrity begins with safety. This compound is a reactive chemical intermediate and must be handled with appropriate care.

2.1 Hazard Identification According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

2.2 Recommended Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[9]

  • Handling Practices: Avoid direct contact with the substance. Prevent the formation and spread of dust. Use non-sparking tools and ensure proper grounding of equipment.[8][10]

2.3 Storage and Stability

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed, original container.[8] A recommended storage temperature is 2-8 °C.[3] The compound may be light-sensitive.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10][11]

2.4 First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate specialist medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]

Core Synthetic Applications: Protocols and Mechanistic Insights

The synthetic utility of this compound is anchored in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C3 position.

Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[12] For our intermediate, this reaction is predominantly used to introduce aryl or heteroaryl substituents at the C3 position, a common strategy in the elaboration of kinase inhibitor scaffolds.[13]

This protocol provides a general method for the selective coupling of an arylboronic acid at the C3-bromo position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.

  • Solvent Addition: Add the degassed solvent (DME or Dioxane/Water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Causality and Expertise:

  • Catalyst Choice: Pd(dppf)Cl₂ is an excellent choice as it is an air-stable precatalyst that forms a highly active catalytic species in situ.[13] The dppf ligand promotes the catalytic cycle and often provides good yields. Other catalysts like Pd₂(dba)₃ with suitable phosphine ligands can also be effective.[14]

  • Base Selection: An inorganic base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[13]

  • Solvent System: A mixture of an organic solvent like dioxane or DME with water often accelerates the reaction. Water can help dissolve the inorganic base and facilitate the catalytic cycle.

  • Selectivity: The higher reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step with the Pd(0) catalyst is the cornerstone of this selective transformation.[15]

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification Start 1. Add Reactants & Base (Intermediate, Boronic Acid, K₂CO₃) to inert flask Add_Catalyst 2. Add Pd(dppf)Cl₂ Start->Add_Catalyst Add_Solvent 3. Add Degassed Solvent (e.g., DME) Add_Catalyst->Add_Solvent Heat 4. Heat to 80-100 °C Add_Solvent->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Workup 6. Aqueous Work-up (EtOAc / Water) Monitor->Workup Purify 7. Column Chromatography Workup->Purify End Purified 3-Aryl Product Purify->End

Figure 1: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Installing the Critical Nitrogen Linkage

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[16] This transformation is indispensable for synthesizing amino-azaindoles, which are prevalent motifs in pharmacologically active compounds.[17][18] A significant challenge with halo-azaindoles is the potential for the substrate's N-H and pyridine nitrogen to chelate the palladium catalyst, inhibiting its activity.[17][18] Modern catalyst systems, particularly those using sterically hindered biarylphosphine ligands, have overcome this limitation.[17][19]

This protocol outlines a general procedure for the amination at the C7 position, which is typically performed after the C3 position has been functionalized. However, conditions can be optimized for direct amination of the C7-Cl if desired, though it is generally less reactive than aryl bromides. For the parent 3-bromo-7-chloro intermediate, amination can sometimes be directed to the C7 position under specific conditions, but often C-Br coupling is competitive or favored. The protocol below is generalized for an aryl chloride.

Materials:

  • 7-Chloro-azaindole substrate (1.0 eq.)

  • Primary or Secondary Amine (1.2 eq.)

  • Palladium Precatalyst (e.g., RuPhos Pd G2 or XPhos Pd G3) (1-2 mol%)

  • Biarylphosphine Ligand (e.g., RuPhos or XPhos) (1-2 mol%)

  • Strong, non-nucleophilic base (e.g., LiHMDS, 1M in THF, or Sodium tert-butoxide) (1.5-2.0 eq.)

  • Anhydrous, aprotic solvent (e.g., THF, Toluene, or Dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 7-chloro-azaindole substrate, palladium precatalyst, and ligand to a dry reaction vessel.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine.

  • Base Addition: Add the base (e.g., LiHMDS solution or solid NaOtBu) portion-wise or dropwise at room temperature or while cooling in an ice bath.

  • Reaction Execution: Allow the reaction to stir at room temperature or heat to 60-100 °C, depending on the reactivity of the amine and substrate.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by silica gel chromatography to obtain the desired 7-amino-azaindole product.

Causality and Expertise:

  • Catalyst System: Second and third-generation Buchwald-Hartwig precatalysts (like RuPhos Pd G2) are highly efficient.[19] They activate rapidly and are effective at low catalyst loadings, even with challenging substrates like electron-rich heteroaryl chlorides. The bulky biarylphosphine ligands (e.g., RuPhos, XPhos) are critical; they promote the reductive elimination step (the C-N bond formation) and prevent catalyst decomposition.[20]

  • Base Selection: A strong, non-nucleophilic base like LiHMDS or NaOtBu is required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[17]

  • Substrate Considerations: The unprotected N-H of the pyrrole ring can interfere with the reaction. Using a strong base like LiHMDS deprotonates both the amine and the pyrrole N-H, which can sometimes be advantageous for solubility and reactivity.[17]

Buchwald_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start 1. Add Substrate, Precatalyst & Ligand to dry vessel Add_Reagents 2. Add Anhydrous Solvent & Amine Start->Add_Reagents Add_Base 3. Add Strong Base (e.g., LiHMDS) Add_Reagents->Add_Base Stir_Heat 4. Stir at RT or Heat Add_Base->Stir_Heat Monitor 5. Monitor by LC-MS Stir_Heat->Monitor Quench 6. Quench with aq. NH₄Cl & Extract Monitor->Quench Purify 7. Column Chromatography Quench->Purify End Purified 7-Amino Product Purify->End

Figure 2: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable method for extending carbon frameworks.[21][22] This reaction typically requires a dual catalyst system of palladium and copper(I).[23]

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.2-1.5 eq.)

  • PdCl₂(PPh₃)₂ (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or another amine base (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., DMF or THF)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the terminal alkyne and triethylamine.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., to 60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.

Causality and Expertise:

  • Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle forms a copper(I) acetylide intermediate that participates in the transmetalation step with the palladium complex.[21]

  • Base and Solvent: The amine base (Et₃N) is crucial; it acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[21]

Sonogashira_Pathway Reactants 3-Bromo-7-chloro-azaindole (Ar-Br) Terminal Alkyne (R-C≡C-H) Intermediate Key Intermediates Pd-Acetylide Complex Cu-Acetylide Reactants->Intermediate Oxidative Addition Transmetalation Catalysts Pd(0) / Cu(I) Catalysts Amine Base (Et₃N) Catalysts->Intermediate Catalytic Cycles Product 3-Alkynyl-7-chloro-azaindole (Ar-C≡C-R) Intermediate->Product Reductive Elimination

Figure 3: Simplified Sonogashira Coupling Pathway.

Visualization of the Scaffold in Kinase Inhibition

The 7-azaindole core is a bioisostere of adenine, the nitrogenous base of ATP. This structural mimicry allows derivatives to bind to the ATP-binding pocket of kinases, competitively inhibiting their function. The substituents installed at the C3 and C7 positions via the reactions described above are directed into specific regions of the kinase active site to achieve potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Azaindole Inhibitor Hinge Hinge Region Pocket1 Hydrophobic Pocket I Pocket2 Solvent-Exposed Region Inhibitor 7-Azaindole Core C3-Substituent C7-Substituent Inhibitor:core->Hinge H-Bonds (mimics Adenine) Inhibitor:c3->Pocket1 Occupies (selectivity) Inhibitor:c7->Pocket2 Interacts (potency/solubility)

Figure 4: Azaindole Scaffold in ATP-Competitive Kinase Inhibition.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its defining feature—orthogonally addressable C-Br and C-Cl bonds—empowers chemists to perform selective, high-yielding cross-coupling reactions. This enables the rapid and efficient construction of diverse libraries of 7-azaindole derivatives. As demonstrated in these protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this building block provides a reliable and versatile entry point for synthesizing novel kinase inhibitors and other complex molecular targets. A thorough understanding of its reactivity, coupled with careful adherence to safety and handling protocols, will continue to drive innovation in drug discovery and development.

References

The Strategic Utility of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively function as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding pocket of a wide array of kinases. This inherent characteristic has made the 7-azaindole framework a cornerstone in the design of numerous clinically successful kinase inhibitors. The strategic functionalization of this core structure is paramount in achieving desired potency, selectivity, and pharmacokinetic profiles.

This application note delves into the specific utility of a key intermediate, 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine , in the synthesis of potent kinase inhibitors. The presence of two distinct halogen atoms at the C3 and C7 positions offers medicinal chemists a versatile platform for regioselective diversification through a variety of cross-coupling and substitution reactions. This guide will provide an in-depth look at the synthetic strategies employing this building block, with a focus on the synthesis of a potent Checkpoint Kinase 1 (CHK1) inhibitor, and will detail the associated biological evaluation protocols.

The Synthetic Versatility of this compound

The differential reactivity of the bromine and chlorine substituents on the 7-azaindole core is a key feature that medicinal chemists can exploit. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This allows for a sequential and controlled introduction of different functionalities at the C3 and C7 positions, enabling the synthesis of complex molecular architectures.

A prime example of the strategic use of a di-halogenated 7-azaindole is in the synthesis of the potent and selective CHK1 inhibitor, GDC-0575. While the reported synthesis starts from the closely related 5-bromo-4-chloro-3-nitro-7-azaindole, the principles of sequential functionalization are directly applicable.[1][2] The synthesis of such inhibitors highlights the importance of having distinct halogen handles for regioselective transformations.

Below is a representative synthetic workflow illustrating the potential of a di-halogenated 7-azaindole scaffold in the synthesis of a kinase inhibitor.

Synthetic Workflow Start 3-Bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine Intermediate1 3-Aryl-7-chloro- 1H-pyrrolo[2,3-c]pyridine Start->Intermediate1 Suzuki Coupling (Selective at C3-Br) FinalProduct 3-Aryl-7-amino-derivative (Kinase Inhibitor) Intermediate1->FinalProduct Buchwald-Hartwig Amination (at C7-Cl)

Caption: A generalized synthetic workflow for kinase inhibitors.

Application Spotlight: Synthesis of a CHK1 Kinase Inhibitor

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][3] Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[4][5] In many cancer cells, particularly those with a defective p53 pathway, there is an increased reliance on the CHK1-mediated checkpoint for survival. Therefore, inhibition of CHK1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.

The synthesis of the clinical-stage CHK1 inhibitor GDC-0575 provides a compelling case study for the application of a functionalized 7-azaindole core.[1][6] The published route showcases a multi-step synthesis starting from 5-bromo-4-chloro-3-nitro-7-azaindole, demonstrating the utility of a di-halogenated scaffold.[1][2]

Key Synthetic Transformations:
  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The synthesis of GDC-0575 involves the selective displacement of the chlorine atom at the 4-position (equivalent to the 7-position in the parent 7-azaindole) with an amine. This highlights the tunability of the reactivity of the halogenated positions based on the electronic environment of the ring system.

  • Reduction of the Nitro Group: The nitro group at the 3-position is reduced to an amine, which is a common handle for further functionalization.

  • Amide Bond Formation: The final steps typically involve the formation of an amide linkage, a common feature in many kinase inhibitors.

Biological Evaluation of Kinase Inhibitors

The evaluation of newly synthesized compounds for their inhibitory activity against the target kinase is a critical step in the drug discovery process. This is typically done through a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of a compound on the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Protocol 1: CHK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of CHK1 by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CHK1 enzyme

  • CHK1 substrate peptide (e.g., CHKtide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of CHK1 enzyme diluted in kinase assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the CHK1 substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell-Based Assays

Cell-based assays are essential to assess the activity of a compound in a more physiologically relevant context. These assays can measure the effect of the inhibitor on downstream signaling pathways, cell proliferation, and cell cycle progression.[8][9]

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of a CHK1 inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HT29, a human colon cancer cell line)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well clear-bottom plates

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell growth inhibition against the log of the compound concentration.[4]

Data Presentation: Potency of 7-Azaindole-Based Kinase Inhibitors

The following table summarizes the inhibitory potency of GDC-0575 and other relevant CHK1 inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
GDC-0575 CHK11.2[6]
MK-8776CHK1<3[10]
SRA737CHK11[10]
LY2606368CHK11.4[10]

Signaling Pathway Visualization

The diagram below illustrates the central role of CHK1 in the DNA damage response pathway and how its inhibition can lead to cell death in cancer cells.

CHK1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of CHK1 Inhibitor DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatase CHK1->Cdc25 phosphorylates & inhibits CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK cannot activate Cdc25->CDK activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK->Cell_Cycle_Arrest leads to Forced_Mitotic_Entry Forced Mitotic Entry with Damaged DNA CDK->Forced_Mitotic_Entry drives DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for CHK1_Inhibitor 3-Aryl-7-amino-derivative (e.g., GDC-0575) CHK1_Inhibitor->CHK1 inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Forced_Mitotic_Entry->Mitotic_Catastrophe

Caption: CHK1 signaling in the DNA damage response.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its di-halogenated nature allows for selective and sequential functionalization, enabling the construction of complex and potent molecules. The successful synthesis of the CHK1 inhibitor GDC-0575 from a related precursor underscores the strategic importance of such di-halogenated 7-azaindole scaffolds. The protocols provided in this application note offer a starting point for researchers and drug development professionals to utilize this powerful intermediate in their own kinase inhibitor discovery programs. The continued exploration of the rich chemistry of this compound will undoubtedly lead to the discovery of new and improved therapeutics for a range of human diseases.

References

Application Notes & Protocols: A Guide to the Selective Functionalization of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The dihalogenated derivative, 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, represents a highly versatile and strategic starting material for the synthesis of complex, multi-substituted derivatives. This guide provides an in-depth exploration of the experimental procedures for its selective functionalization. We will detail robust protocols for palladium-catalyzed cross-coupling reactions, leveraging the inherent differential reactivity of the C-Br and C-Cl bonds to achieve site-selective modifications. These methodologies are designed for researchers, scientists, and drug development professionals seeking to efficiently construct libraries of novel 7-azaindole analogs.

Core Principle: Exploiting Chemoselective Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds in transition metal-catalyzed reactions. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a Palladium(0) center, the rate-determining step in many cross-coupling cycles.[5][6]

This reactivity hierarchy (C-I > C-Br > C-OTf > C-Cl) is a fundamental principle in organometallic chemistry and allows for a predictable, stepwise functionalization strategy.[5] Mild reaction conditions can be employed to selectively transform the C-3 position (bromide) while leaving the C-7 position (chloride) intact for subsequent, more forcing reactions. This approach maximizes molecular diversity from a single, common intermediate.

Caption: Chemoselective functionalization pathway for this compound.

Part 1: Selective Functionalization at the C-3 Position (C-Br)

This section details protocols that leverage the higher reactivity of the C-3 bromide. These reactions are typically performed first in a sequential functionalization sequence.

Protocol 1.1: Suzuki-Miyaura C-C Coupling

Principle: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[7] It involves the palladium-catalyzed coupling of the C-Br bond with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester derivative. The base is crucial as it activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[7] The choice of ligand can be critical; bulky, electron-rich phosphine ligands often improve catalyst performance, especially for heteroaromatic substrates.[8]

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl/heteroarylboronic acid (1.2–1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol %) or a pre-catalyst like XPhos Pd G2 (2-4 mol%).[8]

  • Solvent Addition: Add a degassed solvent mixture. A typical system is 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a 0.1–0.2 M solution with respect to the starting halide.

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2–16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine.

ParameterTypical ConditionsRationale & Key Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G2Pd(dppf)Cl₂ is a reliable choice for many standard couplings. XPhos-based pre-catalysts offer higher activity and are excellent for challenging or sterically hindered substrates.[8][9]
Ligand (If not using a pre-catalyst) XPhos, SPhosBulky biaryl phosphine ligands accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is more soluble and often more effective but also more expensive. K₂CO₃ is a robust, cost-effective choice.[10]
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂OThe aqueous component is often essential for the catalytic cycle, particularly the transmetalation step.[10]
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can promote side reactions like debromination.
Protocol 1.2: Sonogashira C-C Coupling

Principle: The Sonogashira reaction is the premier method for installing alkynyl moieties onto aryl halides.[11] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[11]

Detailed Experimental Protocol:

  • Reaction Setup: In an inert atmosphere glovebox or Schlenk line, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol % or PdCl₂(PPh₃)₂, 2-3 mol %), and the copper co-catalyst (CuI, 5–10 mol %) to a reaction vessel.

  • Solvent and Base Addition: Add a degassed anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent (2–5 eq.).

  • Substrate Addition: Add the terminal alkyne (1.1–1.3 eq.) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1–6 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (hexanes/ethyl acetate) to afford the desired 3-alkynyl-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Part 2: Functionalization at the C-7 Position (C-Cl)

Once the C-3 position is functionalized, the less reactive C-7 chloride becomes the target for further diversification. These reactions generally require more forcing conditions, such as stronger bases, more active catalysts, or higher temperatures.

Protocol 2.1: Buchwald-Hartwig C-N Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[12][13] The reaction couples the aryl chloride with a primary or secondary amine. Success with less reactive aryl chlorides hinges on the use of sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos) that promote the difficult reductive elimination step to form the C-N bond.[12] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[14]

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox, charge a vial or Schlenk tube with the 3-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2–5 mol %), the corresponding ligand (RuPhos, 4–10 mol % if not using a pre-catalyst), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.5–2.0 eq.).

  • Substrate & Solvent Addition: Add the primary or secondary amine (1.2–1.5 eq.). Add a dry, degassed, anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel tightly and heat to 90–120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting chloride. Reactions can take from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Cautiously quench with water or saturated NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to isolate the final 3,7-disubstituted product.

ParameterTypical ConditionsRationale & Key Insights
Palladium Catalyst RuPhos Pd G3, XPhos Pd G3Third-generation (G3) pre-catalysts are often preferred for their air-stability and high activity in activating C-Cl bonds.
Ligand RuPhos, XPhos, BrettPhosThese bulky biaryl phosphine ligands are essential for promoting the C-N reductive elimination from the palladium center, which is often the turnover-limiting step for C-Cl bonds.
Base NaOtBu, K₃PO₄, LHMDS, KHMDSA strong, non-nucleophilic base is critical. NaOtBu is a common choice. For sensitive substrates, K₃PO₄ may be used, though it often requires higher temperatures.
Solvent Toluene, 1,4-Dioxane, CPMESolvents must be anhydrous and high-boiling to accommodate the required reaction temperatures.
Temperature 90–120 °CHigher temperatures are generally required to facilitate the initial oxidative addition of the robust C-Cl bond.

Sequential Functionalization Workflow

The true power of this building block is realized through sequential coupling, enabling the creation of highly diverse and complex molecules. The following workflow illustrates this two-step strategy.

Caption: A representative sequential Suzuki / Buchwald-Hartwig functionalization workflow.

References

Application Notes and Protocols for the Purification of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a vital heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The dual halogenation provides two distinct reactive sites for further functionalization through various cross-coupling reactions. Given its importance, obtaining this intermediate in high purity is paramount for the successful synthesis of downstream targets and for generating reliable biological data.

This document provides a comprehensive guide to the purification of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the rationale behind the choice of purification techniques and provide detailed, step-by-step protocols for column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).

Understanding the Impurity Profile

The purification strategy for this compound is dictated by the potential impurities generated during its synthesis. A common synthetic route involves the sequential halogenation of a 1H-pyrrolo[2,3-c]pyridine core.[1]

Potential impurities may include:

  • Starting Materials: Unreacted 1H-pyrrolo[2,3-c]pyridine.

  • Mono-halogenated Intermediates: 3-Bromo-1H-pyrrolo[2,3-c]pyridine or 7-Chloro-1H-pyrrolo[2,3-c]pyridine.

  • Isomeric Byproducts: Depending on the regioselectivity of the halogenation, other bromo-chloro isomers might be formed.

  • Reagents and their byproducts: Residual halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) and their byproducts (e.g., succinimide).

The structural similarity between the desired product and the potential impurities, particularly the mono-halogenated and isomeric byproducts, necessitates efficient purification techniques to achieve high purity (>95%).

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of this compound. The choice of techniques and their sequence will depend on the scale of the synthesis and the initial purity of the crude product.

Purification Workflow crude Crude this compound workup Aqueous Work-up crude->workup extract Solvent Extraction workup->extract dry Drying and Concentration extract->dry chromatography Silica Gel Column Chromatography dry->chromatography Primary Purification analysis Purity Analysis (HPLC, NMR) chromatography->analysis recrystallization Recrystallization pure_product Pure Product (>98%) recrystallization->pure_product prep_hplc Preparative HPLC prep_hplc->pure_product analysis->recrystallization For further polishing analysis->prep_hplc For high-purity small batches analysis->pure_product If purity is sufficient

Caption: General purification workflow for this compound.

Protocol 1: Silica Gel Column Chromatography

Silica gel column chromatography is the most common and effective method for the primary purification of this compound on a laboratory scale.[2] The slightly acidic nature of silica gel is generally compatible with this class of compounds.[3]

Rationale

The separation on silica gel is based on the polarity differences between the target compound and the impurities. The pyrrolo-pyridine core imparts a degree of polarity, which is modulated by the two halogen substituents. A solvent system with a tunable polarity, typically a mixture of a non-polar and a moderately polar solvent, is used to elute the compounds from the column. Common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[3][4]

Experimental Protocol
  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Stir gently to remove any air bubbles.

  • Column Packing:

    • Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and avoid air pockets.

    • Allow the excess solvent to drain until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with close retention factors (Rf). A stepwise gradient is often effective.

    • Monitor the elution process using Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the fractions by TLC. Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Recommended Solvent Systems
Solvent System Typical Gradient Application Notes
Ethyl Acetate (EtOAc) / Hexane10% to 50% EtOAcA standard and effective system for many heterocyclic compounds.[3]
Dichloromethane (DCM) / Methanol (MeOH)1% to 10% MeOHSuitable for more polar compounds. Note that methanol can slightly dissolve silica gel at higher concentrations (>10%).[3]
Diethyl Ether / Hexane20% to 60% EtherAn alternative to EtOAc/Hexane, offering different selectivity.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for the final purification step to obtain a highly crystalline and pure product, especially if the crude material is already of moderate purity.

Rationale

This technique relies on the difference in solubility of the target compound and its impurities in a specific solvent or solvent mixture at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol
  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the purified product from column chromatography in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexane).

    • Identify a solvent or solvent system that provides poor solubility at room temperature and good solubility at elevated temperatures. For similar heterocyclic structures, ethanol has been shown to be an effective recrystallization solvent.[5]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Preparative HPLC

For obtaining very high purity material, especially on a smaller scale, preparative HPLC is the method of choice.[6][7] It offers superior resolution compared to column chromatography.

Rationale

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the target compound.[6] Reversed-phase chromatography is commonly used for polar heterocyclic compounds, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Workflow for Preparative HPLC

Prep_HPLC_Workflow analytical_dev Analytical Method Development (UHPLC/HPLC) scale_up Scale-up Calculation analytical_dev->scale_up prep_run Preparative HPLC Run scale_up->prep_run fraction_collection Fraction Collection (UV or MS triggered) prep_run->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Lyophilization/Evaporation) pooling->solvent_removal final_product High-Purity Product (>99%) solvent_removal->final_product

Caption: Workflow for preparative HPLC purification.

Experimental Protocol
  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column to achieve good separation of the target compound from its impurities.

    • A common mobile phase system is a gradient of acetonitrile or methanol in water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up:

    • Based on the analytical method, scale up the conditions for the preparative column, adjusting the flow rate and gradient time proportionally to the column dimensions.

  • Sample Preparation and Injection:

    • Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition, and filter it to remove any particulate matter.

    • Inject the sample onto the preparative HPLC system.

  • Fraction Collection:

    • Monitor the elution using a UV detector at a suitable wavelength.

    • Collect fractions corresponding to the peak of the desired product. Automated fraction collectors triggered by UV signal or mass spectrometry are often used.[8]

  • Post-Purification Processing:

    • Analyze the collected fractions for purity.

    • Combine the pure fractions and remove the solvent, typically by lyophilization (for aqueous mobile phases) or rotary evaporation.

Data Presentation: Typical Preparative HPLC Conditions
Parameter Condition
Column C18, 10 µm particle size, e.g., 20 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-95% B over 20-30 minutes
Flow Rate 20-40 mL/min
Detection UV at 254 nm

Conclusion

The purification of this compound can be effectively achieved through a combination of chromatographic techniques and recrystallization. The choice of method will depend on the required purity, the scale of the synthesis, and the nature of the impurities. For primary purification of gram-scale quantities, silica gel column chromatography is the most practical approach. Recrystallization serves as an excellent final step for obtaining highly crystalline material. For the highest purity standards, particularly for smaller quantities, preparative HPLC is the recommended technique. Careful execution of these protocols will ensure the high quality of this important synthetic intermediate, facilitating successful outcomes in drug discovery and development projects.

References

Topic: Analytical Methods for the Quantification of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the accurate quantification of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This halogenated pyrrolopyridine is a key building block in medicinal chemistry, making its precise measurement critical for ensuring the quality, consistency, and purity of intermediates and final active pharmaceutical ingredients.[1] We present a primary, robust, and readily implementable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification in complex matrices. The causality behind experimental choices, detailed step-by-step protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines are discussed to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a pyrrolopyridine core substituted with both bromine and chlorine atoms.[1] Its structural motifs are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[1] The bromine atom, for instance, serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[1]

Given its role as a critical intermediate, a validated, reliable, and robust analytical method for the quantification of this compound is paramount. Such a method is essential for:

  • Purity Assessment: Determining the percentage purity of the synthesized intermediate.

  • Process Control: Monitoring the progress and yield of chemical reactions.

  • Stability Studies: Evaluating the degradation of the compound under various stress conditions.[2][3]

  • Quality Assurance: Ensuring batch-to-batch consistency in a manufacturing environment.

This guide is designed for researchers, analytical scientists, and drug development professionals, providing both the practical "how-to" and the scientific "why" for each step.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of this compound is the first step in rational method development. These properties dictate the choice of solvent, chromatographic column, and detection method.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [5]
Monoisotopic Mass 229.92464 Da[4]
Predicted XlogP 2.6[4]
Appearance Solid (typical)
CAS Number 1190318-02-5[6]

The moderate polarity and the presence of a UV-active chromophore make RP-HPLC with UV detection an ideal primary analytical technique.

Recommended Analytical Strategy: A Multi-Tiered Approach

No single analytical method is universally optimal. The choice depends on the analytical objective, the required sensitivity, and the sample matrix. We propose a primary method for routine analysis and a secondary, high-sensitivity method for more demanding applications.

  • Primary Method (QC & Routine Analysis): Reversed-Phase HPLC with UV Detection (RP-HPLC-UV). This technique offers an excellent balance of specificity, precision, and robustness for purity and assay determination.

  • Secondary Method (Trace Analysis & Complex Matrices): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies or detecting trace-level impurities.[7][8]

PART A: Primary Method - RP-HPLC with UV Detection

This method is designed as a stability-indicating assay, capable of separating the main compound from potential degradation products or process-related impurities.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar analytes, like our target compound, interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. A UV detector measures the absorbance of the eluate, allowing for quantification based on the peak area relative to a standard of known concentration.

Experimental Protocol: RP-HPLC-UV
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent. The C18 phase is chosen for its versatility and strong retention of moderately non-polar compounds.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic Acid (LC-MS grade).

  • Standard: this compound reference standard (purity ≥95%).[9]

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid is crucial for protonating silanol groups on the column, reducing peak tailing and ensuring sharp, symmetrical peaks.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v). This composition is chosen to ensure the solubility of the analyte and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (5-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

ParameterRecommended SettingRationale
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)Provides good resolution and peak shape for heterocyclic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 254 nm or λmax (if determined)254 nm is a common wavelength for aromatic compounds. For best sensitivity, determine the absorbance maximum (λmax) by running a DAD scan.
Gradient Elution Time (min)% Mobile Phase B (ACN)
0.030
15.090
17.090
17.130
20.030

Rationale for Gradient: A gradient is employed to ensure that any potential impurities, which may be more or less polar than the main analyte, are eluted from the column within a reasonable time, providing a comprehensive purity profile.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing std_prep Prepare Reference Standard Solutions autosampler Load Vials into Autosampler std_prep->autosampler smp_prep Prepare Sample Solutions smp_prep->autosampler mob_prep Prepare Mobile Phases (A & B) mob_prep->autosampler hplc_run Inject & Run HPLC Gradient Method autosampler->hplc_run detection UV/DAD Detection (254 nm) hplc_run->detection integration Integrate Peak Areas detection->integration calibration Generate Calibration Curve (Std) integration->calibration quantification Quantify Sample Concentration integration->quantification calibration->quantification report Generate Report (Purity, Assay) quantification->report

Caption: Workflow for RP-HPLC quantification.

Method Validation Protocol (ICH Q2(R1) Framework)

A protocol is only trustworthy if it is validated. The following parameters must be assessed to ensure the method is fit for its intended purpose.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte only, free from interference from impurities, degradants, or matrix components.Peak purity index > 0.999 (DAD). Baseline resolution (Rs > 2) between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for assay.
Accuracy The closeness of the measured value to the true value. Assessed by spike/recovery studies.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.
RepeatabilityPrecision under the same conditions over a short interval.Relative Standard Deviation (%RSD) ≤ 2.0%.
Intermediate PrecisionPrecision within the same lab (different days, analysts, equipment).%RSD ≤ 2.0%.
LOD / LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±0.1 mL/min flow rate).%RSD of results should remain ≤ 2.0%.

Forced Degradation (Specificity): To create a stability-indicating method, the drug substance should be stressed under acidic, basic, oxidative, thermal, and photolytic conditions to produce degradation products.[3] The method must be able to resolve the parent peak from any degradant peaks formed.

PART B: Secondary Method - LC-MS/MS for High-Sensitivity Quantification

This method is ideal for pharmacokinetic studies or when quantifying the analyte in complex biological matrices like plasma or urine.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI). The first mass analyzer (Q1) selects the protonated molecular ion ([M+H]⁺) of our analyte. This ion is then fragmented in a collision cell (Q2), and a specific, stable fragment ion is monitored by the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at pg/mL levels.[7]

Experimental Protocol: LC-MS/MS
  • LC-MS/MS System: Waters Xevo TQ-S, Sciex Triple Quad 6500+, or equivalent.

  • Chromatographic Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm). A shorter column with smaller particles is used for faster analysis times typical in bioanalytical work.

  • Reagents: As in Part A, but with LC-MS grade solvents and additives. An internal standard (IS) is required (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

This protocol is adapted from a method for a similar halogenated compound and serves as an excellent starting point.[7]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL). The acetonitrile precipitates plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

ParameterRecommended Setting
LC Flow Rate 0.4 mL/min
LC Gradient 5% to 95% Acetonitrile over 3 minutes
Ionization Mode ESI (Positive)
Analyte MRM Transition Q1: m/z 230.9 → Q3: (To be determined)
IS MRM Transition To be determined based on IS structure
Collision Energy To be optimized

Rationale: The parent ion mass-to-charge ratio (m/z) is based on the monoisotopic mass of the protonated molecule (C₇H₄BrClN₂ + H⁺). The optimal fragment ion (Q3) and collision energy must be determined experimentally by infusing a standard solution of the analyte directly into the mass spectrometer.

LCMS_Workflow cluster_prep Phase 1: Bio-Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing sample_aliquot Aliquot Plasma Sample (50 µL) is_spike Spike with Internal Standard (IS) in ACN sample_aliquot->is_spike protein_ppt Protein Precipitation & Vortex is_spike->protein_ppt centrifuge Centrifuge (14,000 rpm) protein_ppt->centrifuge supernatant_tx Transfer Supernatant to Vial centrifuge->supernatant_tx lc_sep UPLC Separation (Fast Gradient) supernatant_tx->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion mrm_detect MRM Detection (Q1: 230.9 -> Q3: ?) ms_ion->mrm_detect peak_ratio Calculate Peak Area Ratio (Analyte/IS) mrm_detect->peak_ratio calibration Generate Calibration Curve peak_ratio->calibration quantification Quantify Sample Concentration peak_ratio->quantification calibration->quantification

Caption: Bioanalytical workflow for LC-MS/MS.

Conclusion

This application note provides robust starting points for the quantification of this compound. The RP-HPLC-UV method is a reliable workhorse for routine quality control, offering excellent performance for purity and assay determination. For applications requiring higher sensitivity, such as in bioanalysis, the outlined LC-MS/MS method provides the necessary performance. Crucially, we have detailed not just the protocols but also the rationale and the imperative for full method validation according to ICH guidelines. Adherence to these principles will ensure the generation of accurate, reliable, and trustworthy data in any research or drug development setting.

References

Application Notes & Protocols for 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling and storage of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. As a Senior Application Scientist, the following protocols and recommendations are synthesized from available safety data for structurally similar compounds and established best practices for handling halogenated heterocyclic compounds. The causality behind each procedural step is explained to ensure a thorough understanding and a self-validating system of laboratory safety.

Compound Identification and Hazard Assessment

1.1. Chemical Identity

This compound is a halogenated heterocyclic compound, a class of molecules widely utilized as versatile intermediates in medicinal chemistry and drug discovery.[1] The pyrrolo[2,3-c]pyridine core is a key pharmacophore in the development of various therapeutic agents.[2]

PropertyValueSource
Chemical Name This compound-
CAS Number 1190318-02-5[3]
Molecular Formula C₇H₄BrClN₂[3]
Molecular Weight 231.48 g/mol [3]
Appearance Likely a yellow to white solid[4]
Purity Typically ≥95%[3]

1.2. Hazard Evaluation

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, GHS hazard classifications for the closely related isomer, 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine, provide a strong basis for assessing its potential hazards.[5] The primary hazards are anticipated to be:

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Serious Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

The halogenated aromatic nature of this compound necessitates careful handling to avoid the generation of dust or aerosols.[6] In the event of a fire, toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride, may be emitted.[7]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through appropriate PPE and engineering controls is paramount. The following are mandatory when handling this compound:

  • Engineering Controls: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should also be worn.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8]

Protocols for Safe Handling and Use

3.1. General Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of structurally similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Prepare and verify chemical fume hood prep_ppe->prep_hood handling_weigh Weigh compound in fume hood prep_hood->handling_weigh Proceed when ready handling_transfer Transfer to reaction vessel using appropriate tools handling_weigh->handling_transfer handling_reaction Conduct reaction in fume hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate glassware with suitable solvent handling_reaction->cleanup_decontaminate Upon completion cleanup_segregate Segregate halogenated waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of waste per institutional guidelines cleanup_segregate->cleanup_dispose

Caption: A flowchart illustrating the key stages of preparation, handling, and cleanup for this compound.

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Thoroughly review the safety information for structurally similar compounds and this guide.[5]

    • Ensure all necessary PPE is worn correctly.

    • Prepare the work area within a chemical fume hood, ensuring it is clean and uncluttered.[6] Place all required equipment and reagents within the hood.

  • Aliquoting and Transfer:

    • Carefully measure the required amount of this compound. Use appropriate, clean tools such as a spatula and weighing paper.

    • To minimize dust generation, handle the solid gently.

    • Transfer the weighed compound to the reaction vessel within the fume hood.

  • Reaction:

    • Given its use in cross-coupling reactions, be aware of potential incompatibilities with strong bases, oxidizing agents, and certain metals.[2]

    • The pyrrole nitrogen may be reactive; consider if protection is necessary for your specific reaction conditions.[2]

    • Conduct all experimental procedures with the fume hood sash at the lowest practical height.

3.3. Spill and Emergency Procedures

  • Minor Spill:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage Procedures

Proper storage is crucial to maintain the integrity and stability of this compound.

4.1. Storage Conditions

ParameterRecommendationRationale
Temperature 0 to 8°CTo slow potential degradation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent degradation from air and moisture.[2]
Light Protect from lightTo prevent light-induced degradation.[4]
Container Tightly sealed, appropriate containerTo prevent contamination and exposure to the atmosphere.

4.2. Long-Term Storage Protocol

  • Ensure the compound is in a tightly sealed, clearly labeled container.

  • For optimal stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Place the primary container inside a secondary container for added protection.

  • Store in a designated, temperature-controlled refrigerator or cold room (0-8°C) that is approved for chemical storage.

  • Log the compound in your chemical inventory system.

4.3. Short-Term/In-Use Storage

  • When not in immediate use, keep the container tightly sealed.

  • If the compound is used frequently, consider transferring smaller, working aliquots to separate vials to minimize contamination and degradation of the bulk supply.

  • Always store the container in a cool, dry, and dark place, even for short durations.

Waste Disposal

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6]

  • Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the full chemical name.

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety department for specific guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This valuable heterocyclic scaffold is a key intermediate in the development of various therapeutic agents. This guide is designed to help you navigate the common challenges in its synthesis and optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most straightforward and widely adopted method for the synthesis of this compound is the direct electrophilic bromination of the precursor, 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1][2] This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent. The synthesis of the starting material, 7-chloro-1H-pyrrolo[2,3-c]pyridine, generally involves a multi-step process that includes the construction of the bicyclic pyrrolopyridine core followed by a chlorination step.[2]

Q2: I am observing low yields in my bromination reaction. What are the potential causes and how can I improve the yield?

Low yields in the bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider slightly increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Reagent Stoichiometry: The molar ratio of NBS to the starting material is critical. Using a slight excess of NBS (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of di-brominated byproducts.

  • Decomposition of Starting Material or Product: Pyrrolopyridine derivatives can be sensitive to strongly acidic or basic conditions. Ensure that the reaction is performed under neutral or mildly acidic conditions. The work-up procedure should also be designed to avoid harsh conditions.

  • Use of a Protecting Group: The pyrrole nitrogen is susceptible to side reactions. Protecting the NH group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, can significantly improve the yield and regioselectivity of the bromination.[1] The Boc group can be easily removed under acidic conditions after the bromination step.

Q3: I am struggling with the regioselectivity of the bromination. How can I ensure the bromine is introduced at the C3 position?

Achieving high regioselectivity for the C3 position is a common challenge in the halogenation of 7-azaindole derivatives. Here are some strategies to enhance C3-selectivity:

  • Reaction Temperature: Performing the reaction at a low temperature (e.g., 0°C to room temperature) generally favors the formation of the C3-bromo isomer. Higher temperatures can lead to the formation of other isomers.

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. Experimenting with different solvents may help optimize the selectivity.

  • N-Protection: As mentioned previously, protecting the pyrrole nitrogen with an electron-withdrawing group like Boc can direct the bromination to the C3 position by modifying the electron density of the pyrrole ring.[1]

Q4: I have identified a di-brominated side product in my reaction mixture. How can I avoid its formation and how do I remove it?

The formation of di-brominated species is a common side reaction when using an excess of the brominating agent.

  • Avoiding Formation:

    • Stoichiometry Control: Carefully control the stoichiometry of NBS, using no more than a slight excess (1.05 equivalents).

    • Slow Addition: Add the NBS solution dropwise to the solution of the starting material at a low temperature to maintain a low concentration of the brominating agent in the reaction mixture.

  • Removal:

    • Column Chromatography: The di-brominated product can usually be separated from the desired mono-brominated product by silica gel column chromatography. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

    • Crystallization: In some cases, careful crystallization can be used to purify the desired product from the di-brominated impurity.

Q5: What is the best method for purifying the final product, this compound?

Purification of the final product is crucial to obtain a high-purity compound for subsequent applications. The most common purification methods are:

  • Crystallization: If the crude product is a solid and of reasonable purity, crystallization is an effective and scalable purification method.[3] Screening various solvent systems is recommended to find the optimal conditions for crystallization.

  • Silica Gel Column Chromatography: This is a versatile method for purifying both solid and oily products and for separating closely related impurities.[4] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Inactive NBS, Low reaction temperature, Insufficient reaction time.Check the quality of NBS. Consider increasing the temperature slightly or extending the reaction time. Monitor by TLC.
Formation of Multiple Products (Isomers) High reaction temperature, Unprotected pyrrole nitrogen.Perform the reaction at a lower temperature (0°C). Consider protecting the pyrrole nitrogen with a Boc group.[1]
Formation of Di-brominated Product Excess NBS, Rapid addition of NBS.Use a slight excess (1.05 eq.) of NBS. Add the NBS solution slowly and dropwise at a low temperature.
Product Decomposition during Work-up Exposure to strong acid or base.Use a mild work-up procedure. Neutralize any acidic or basic solutions promptly.
Difficulty in Purification Similar polarity of product and impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). Attempt purification by crystallization from various solvents.

Experimental Protocols

Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine (Starting Material)

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine is typically achieved through a multi-step sequence starting from commercially available precursors. A general approach involves the construction of the pyrrolopyridine ring system followed by chlorination.[2] For detailed, specific protocols, it is recommended to consult relevant literature or patents.

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of the starting materials.

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF or DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous THF or DCM. Add this solution dropwise to the cooled solution of the starting material over 15-30 minutes with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Alternatively, the crude product can be purified by crystallization from a suitable solvent system.

Visualization of the Synthetic Workflow

SynthesisWorkflow start Start: 7-chloro-1H-pyrrolo[2,3-c]pyridine dissolve Dissolve in anhydrous THF/DCM start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS solution (1.05 eq) dropwise cool->add_nbs react Stir at 0°C (Monitor by TLC) add_nbs->react quench Quench with Na2S2O3 (aq) react->quench workup Aqueous Work-up (NaHCO3, Brine) quench->workup extract Extract with Ethyl Acetate workup->extract dry Dry over Na2SO4 and Concentrate extract->dry purify Purify by Column Chromatography or Crystallization dry->purify product Product: 3-Bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine purify->product

Caption: General workflow for the synthesis of this compound.

Characterization Data

Accurate characterization of the starting material and the final product is essential for confirming the success of the synthesis and ensuring the purity of the compound.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (in CDCl₃ or DMSO-d₆)Expected Mass Spec (m/z)
7-chloro-1H-pyrrolo[2,3-c]pyridine C₇H₅ClN₂152.58Aromatic protons and a broad NH singlet.[M+H]⁺: 153.0
This compound C₇H₄BrClN₂231.48Aromatic protons (with shifts influenced by the bromine substituent) and a broad NH singlet.[5][M+H]⁺: 230.9, 232.9 (characteristic isotopic pattern for Br)[6]

Note: The exact chemical shifts in ¹H NMR will depend on the solvent used and the presence of any impurities. It is highly recommended to acquire both ¹H and ¹³C NMR spectra for unambiguous structure elucidation. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be invaluable for complete assignment of all proton and carbon signals.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Complex Mixture? check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (NBS) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_sm Impure Starting Material? check_sm->sub_sm sub_reagents NBS Degradation? check_reagents->sub_reagents sub_conditions Temperature too high? check_conditions->sub_conditions sol_sm Purify Starting Material sub_sm->sol_sm Yes sol_reagents Use Fresh NBS sub_reagents->sol_reagents Yes sol_conditions_temp Lower Reaction Temperature sub_conditions->sol_conditions_temp Yes sol_conditions_prot Consider N-Protection (Boc) sub_conditions->sol_conditions_prot No optimize Re-run Optimized Reaction sol_sm->optimize sol_reagents->optimize sol_conditions_temp->optimize sol_conditions_prot->optimize

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yield and purity, and overcome common challenges encountered during the synthesis.

Introduction: The Chemistry of Brominating 7-Chloro-1H-pyrrolo[2,3-c]pyridine

The synthesis of this compound is typically achieved through the electrophilic bromination of the starting material, 7-chloro-1H-pyrrolo[2,3-c]pyridine. The pyrrole ring of the azaindole system is electron-rich and therefore susceptible to electrophilic attack. The C-3 position is the most nucleophilic carbon on the pyrrole ring, making it the primary site of bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and generally high selectivity compared to liquid bromine.[1][2]

However, the presence of the electron-withdrawing pyridine ring and the chloro-substituent can modulate the reactivity of the pyrrole ring, sometimes leading to sluggish reactions or the formation of side products. This guide will walk you through the optimization of this critical reaction step.

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine Reaction Electrophilic Aromatic Substitution 7-chloro-1H-pyrrolo[2,3-c]pyridine->Reaction Starting Material NBS N-Bromosuccinimide (NBS) NBS->Reaction Brominating Agent Solvent Solvent (e.g., DMF, CH2Cl2, MeCN) Solvent->Reaction Temp Temperature (0°C to RT) Temp->Reaction This compound This compound Reaction->this compound Major Product Side_Products Di-brominated species Isomeric monobromides Unreacted Starting Material Reaction->Side_Products Potential Byproducts

Caption: General reaction scheme for the bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I have set up the reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with NBS, but after several hours, TLC analysis shows predominantly unreacted starting material. What could be the cause?

Answer: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.

  • Causality: The electron-withdrawing nature of the pyridine ring deactivates the pyrrole ring towards electrophilic substitution to some extent.[3] Additionally, the quality of the N-bromosuccinimide (NBS) is critical, as it can decompose over time.[1]

  • Troubleshooting Steps:

    • Verify NBS Quality: NBS should be a white to off-white crystalline solid. If it is significantly yellow or brown, it may have decomposed, releasing bromine. For best results, recrystallize the NBS from hot water before use.[2]

    • Increase Reaction Time: Monitor the reaction by TLC over a longer period (e.g., up to 24 hours). Some electrophilic aromatic substitutions on deactivated systems can be slow.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) can enhance the rate of bromination with NBS.[4] If you are using a less polar solvent like dichloromethane (CH2Cl2) or acetonitrile (MeCN), consider switching to DMF.

    • Temperature Adjustment: While the reaction is often performed at 0 °C to room temperature to ensure selectivity, a modest increase in temperature (e.g., to 40 °C) can sometimes be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also lead to the formation of side products.

  • Experimental Protocol (Starting Point):

    • Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

Issue 2: Formation of Multiple Products (Low Selectivity)

Question: My TLC plate shows multiple spots, including what I believe to be the desired product, but also several other spots. How can I improve the regioselectivity and minimize side products?

Answer: The formation of multiple products often indicates either over-bromination or bromination at undesired positions on the aromatic ring.

  • Causality:

    • Over-bromination: The product, this compound, is still an electron-rich heterocycle and can undergo a second bromination, leading to di-bromo species. This is more likely if an excess of NBS is used or if the reaction is run for too long after the starting material is consumed.

    • Isomeric Products: While the C-3 position is electronically favored, under certain conditions, bromination at other positions on the pyrrole or even the pyridine ring can occur, although this is less common for NBS bromination of azaindoles.[5]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of NBS. Use a slight excess (e.g., 1.05 equivalents) and add it portion-wise to the reaction mixture.

    • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures (e.g., -10 °C) to enhance selectivity. Lower temperatures disfavor the formation of less stable intermediates that could lead to isomeric products.

    • Monitor the Reaction Closely: Use TLC to monitor the reaction. As soon as the starting material is consumed, quench the reaction to prevent the formation of over-brominated products.

    • Purification Strategy: If minor impurities are unavoidable, a careful purification by column chromatography on silica gel is often effective. A gradient elution system (e.g., starting with a low polarity mobile phase like 10% ethyl acetate in hexanes and gradually increasing the polarity) can help separate the desired product from impurities.

ParameterRecommendation for High SelectivityRationale
NBS Stoichiometry 1.05 - 1.1 equivalentsMinimizes over-bromination.
Temperature 0 °C to room temperatureFavors the most stable transition state, leading to the C-3 product.
Solvent Acetonitrile or DichloromethaneGenerally provides good selectivity.
Reaction Time Monitor by TLC and quench upon completionPrevents the formation of di-brominated byproducts.
Issue 3: Difficult Purification and Product Isolation

Question: After the work-up, I am having trouble purifying the product. It seems to be unstable on the silica gel column, or I am getting a low isolated yield.

Answer: Purification of halogenated heterocycles can sometimes be challenging due to their properties and potential instability.

  • Causality:

    • Product Instability: Some halogenated azaindoles can be sensitive to acid or prolonged exposure to silica gel.

    • Succinimide Byproduct: The reaction produces succinimide as a byproduct, which is water-soluble but can sometimes co-elute with the product in chromatography if not properly removed during the work-up.

    • Poor Crystallization: The crude product may be an oil or an amorphous solid that is difficult to crystallize.

  • Troubleshooting Steps:

    • Aqueous Work-up: After quenching the reaction (e.g., with aqueous sodium thiosulfate solution to destroy any remaining NBS), perform a thorough aqueous work-up. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. This will help remove the succinimide byproduct.

    • Minimize Contact with Silica Gel: If you suspect your product is unstable on silica gel, try to minimize the contact time. Use a shorter column and run it with slightly higher flow pressure. You can also consider deactivating the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the mobile phase.

    • Alternative Purification: If column chromatography is problematic, consider crystallization. After the aqueous work-up, concentrate the organic layer and attempt to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).

    • Product Characterization: Before extensive purification attempts, ensure you have formed the desired product. Obtain a crude ¹H NMR and a mass spectrum to confirm the presence of this compound. The expected molecular weight is approximately 231.48 g/mol .[6]

Troubleshooting Workflow

G cluster_problems Problem Identification cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_multiple_spots Solutions for Low Selectivity cluster_purification Purification Issues Start Reaction Start TLC TLC Analysis Start->TLC Low_Conversion Low/No Conversion TLC->Low_Conversion Predominantly Starting Material Multiple_Spots Multiple Spots TLC->Multiple_Spots Multiple Products Good_Conversion Clean Conversion to a Single Spot TLC->Good_Conversion Clean Reaction Check_NBS Check/Recrystallize NBS Low_Conversion->Check_NBS Change_Solvent Switch to DMF Low_Conversion->Change_Solvent Increase_Time_Temp Increase Reaction Time/Temp Low_Conversion->Increase_Time_Temp Control_Stoichiometry Control NBS Stoichiometry (1.05 eq) Multiple_Spots->Control_Stoichiometry Lower_Temp Lower Reaction Temperature (0°C) Multiple_Spots->Lower_Temp Monitor_Closely Monitor by TLC and Quench Multiple_Spots->Monitor_Closely Workup Work-up & Purification Good_Conversion->Workup Purification_Problem Purification Difficulty? Workup->Purification_Problem Crystallization Attempt Crystallization Purification_Problem->Crystallization Yes Column_Chromatography Careful Column Chromatography Purification_Problem->Column_Chromatography No Final_Product Pure Product Crystallization->Final_Product Column_Chromatography->Final_Product

Caption: A decision-tree workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This resource is designed to provide in-depth, actionable insights to overcome common experimental hurdles, ensuring the success of your synthetic endeavors.

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocycle in medicinal chemistry. The di-halogenated nature of this compound offers a unique opportunity for sequential and site-selective functionalization, a critical strategy in the synthesis of complex molecules and the exploration of structure-activity relationships (SAR). However, the electronic properties and potential for catalyst inhibition by the nitrogen-containing heterocycle can present significant challenges.[1][2][3] This guide will address these issues in a practical, question-and-answer format, grounded in the fundamental principles of organometallic chemistry.

Frequently Asked Questions (FAQs)

Q1: I am having trouble achieving selective coupling at the 3-position (C-Br bond). My reaction yields a mixture of products, including di-substituted and starting material. What is the underlying principle for selectivity and how can I improve it?

A1: The inherent reactivity difference between C-Br and C-Cl bonds is the primary driver for selectivity in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for oxidative addition to the Pd(0) center is C-I > C-Br > C-OTf > C-Cl.[4] This is due to the weaker C-Br bond (lower bond dissociation energy) compared to the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.

However, factors such as high temperatures, prolonged reaction times, or a highly active catalyst system can lead to the undesired coupling at the C-Cl bond.[5][6] To enhance selectivity for the C-Br bond:

  • Temperature Control: Start with a lower reaction temperature (e.g., 60-80 °C) and gradually increase it only if the reaction is sluggish.

  • Catalyst and Ligand Choice: A less reactive catalyst system can sometimes favor the more reactive C-Br bond. For Suzuki-Miyaura couplings, consider using a catalyst system known for its selectivity, such as one employing a biaryl phosphine ligand like XPhos or SPhos, which can promote the desired transformation under milder conditions.[7][8][9]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

Q2: My reaction is not going to completion, and I observe significant amounts of starting material even after extended reaction times. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion is a common issue and can stem from several factors.[10] The nitrogen atoms in the pyrrolo[2,3-c]pyridine core can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[11][12]

Here’s a systematic troubleshooting approach:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions like the homocoupling of your coupling partner (e.g., boronic acid in Suzuki reactions). Thoroughly degas your solvents and reagents.[4][10]

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents. Water can hydrolyze organometallic reagents and interfere with the catalytic cycle. Bases should be freshly opened or dried.

  • Catalyst and Ligand Selection:

    • Catalyst Precursor: Consider using a palladium pre-catalyst, such as a G2 or G3 Buchwald precatalyst. These are air-stable and efficiently generate the active Pd(0) species in situ.[1][2]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands are often effective in preventing catalyst deactivation and promoting high turnover numbers.[11][13]

  • Base Selection: The choice of base is critical and depends on the specific cross-coupling reaction.

    • Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength of the base can influence the rate of transmetalation.[14]

    • Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[1][15]

    • Sonogashira: A combination of a copper(I) co-catalyst and an amine base (e.g., Et₃N, DIPEA) is standard.[16][17]

Q3: I am observing significant formation of a debrominated byproduct (7-chloro-1H-pyrrolo[2,3-c]pyridine). What causes this and how can I minimize it?

A3: Protodebromination (replacement of the bromine atom with a hydrogen atom) is a common side reaction, particularly in Suzuki-Miyaura couplings. It often arises from the degradation of the boronic acid, which can release protons into the reaction mixture. The presence of water can also contribute to this side reaction.

To mitigate protodebromination:

  • Use High-Quality Boronic Acids: Ensure your boronic acid is pure and has not degraded. Consider using boronate esters (e.g., pinacol esters), which are often more stable.

  • Anhydrous Conditions: As mentioned before, minimize water content in your reaction.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes exacerbate the problem.

  • Ligand Effects: Certain ligands can suppress protodebromination. Experimenting with different phosphine ligands may be beneficial. For challenging substrates, specific catalyst systems like XPhosPdG2/XPhos have been shown to minimize debromination.[7][8][9]

Troubleshooting Workflow

When encountering issues with your cross-coupling reaction, a systematic approach is key. The following workflow can help you diagnose and solve the problem efficiently.

CatalyticCycle Pd0 Pd(0)L₂ OA_Br Oxidative Addition (C-Br) Pd0->OA_Br Faster Rate OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl Slower Rate PdII_Br Ar-Pd(II)(Br)L₂ OA_Br->PdII_Br PdII_Cl Ar-Pd(II)(Cl)L₂ OA_Cl->PdII_Cl Transmetalation Transmetalation PdII_Br->Transmetalation PdII_R Ar-Pd(II)(R)L₂ Transmetalation->PdII_R ReductiveElimination Reductive Elimination PdII_R->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R ReductiveElimination->Product

References

Technical Support Center: Synthesis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This vital heterocyclic scaffold is a cornerstone in the development of novel therapeutics, particularly as a key intermediate for kinase inhibitors and other biologically active molecules.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into its synthesis. We will explore common challenges and provide robust, troubleshooting-focused solutions in a direct question-and-answer format.

Understanding the Synthetic Landscape

The synthesis of this compound, a 6-azaindole derivative, presents unique challenges primarily centered around regioselectivity during halogenation and the stability of the heterocyclic core under various reaction conditions. Two principal synthetic strategies are commonly employed:

  • Route A: Post-Cyclization Halogenation. This approach involves the initial synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core, followed by a selective bromination at the C3 position.

  • Route B: Pre-functionalized Cyclization. This strategy focuses on constructing the pyrrolo[2,3-c]pyridine ring system from precursors that already contain the desired bromine substituent.

This guide will dissect both routes, offering detailed protocols and troubleshooting for the hurdles you may encounter.

Route A: Post-Cyclization Halogenation

This is often the more direct and explored route. The primary challenge lies in achieving high regioselectivity during the bromination step.

Visualizing the Workflow: Route A

Route A Workflow A 2-Chloro-3-nitropyridine B 7-Chloro-1H-pyrrolo[2,3-c]pyridine A->B Bartoli Indole Synthesis C This compound B->C Electrophilic Bromination

Caption: General workflow for the synthesis of this compound via post-cyclization halogenation.

Frequently Asked Questions & Troubleshooting: Route A

Question 1: I'm struggling with the synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine precursor. My yields are low and I have significant side product formation. What are the critical parameters to control?

Answer: The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine, often achieved through a Bartoli-type indole synthesis from 2-chloro-3-nitropyridine and vinylmagnesium bromide, is indeed sensitive to reaction conditions.[2] Here are the key control points:

  • Temperature: The initial addition of the Grignard reagent to the nitropyridine is highly exothermic. Maintaining a very low temperature (typically -78 °C) during the addition is critical to prevent undesired side reactions, such as polymerization of the vinyl Grignard or reaction at other positions.

  • Rate of Addition: A slow, dropwise addition of the vinylmagnesium bromide is crucial. A rapid addition can lead to localized warming and the formation of complex mixtures that are difficult to purify.

  • Stoichiometry: While an excess of the Grignard reagent is necessary to drive the reaction to completion, a very large excess can lead to the formation of di-adducts or other byproducts. A molar ratio of approximately 3-4 equivalents of vinylmagnesium bromide to 1 equivalent of 2-chloro-3-nitropyridine is a good starting point.

  • Work-up: The reaction is typically quenched with an aqueous solution of ammonium chloride. The pH of the aqueous phase during extraction can influence the stability of the product. It's advisable to perform the extraction under neutral or slightly basic conditions to avoid degradation of the pyrrolopyridine ring.

Troubleshooting Low Yields:

Symptom Potential Cause Recommended Action
No product formationInactive Grignard reagentTitrate the Grignard reagent before use to confirm its concentration. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Complex mixture of productsReaction temperature too highEnsure the internal reaction temperature is maintained at or below -70 °C during the entire addition of the Grignard reagent.
Significant amount of starting material remainingInsufficient Grignard reagent or reaction timeIncrease the equivalents of vinylmagnesium bromide slightly (e.g., from 3 to 4 equivalents). Extend the reaction time at the final temperature (e.g., -20 °C) before quenching.

Question 2: My bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine is not selective, and I'm getting a mixture of mono- and di-brominated products, as well as bromination on the pyridine ring. How can I improve the regioselectivity for the C3 position?

Answer: Achieving high regioselectivity for the C3 position is the most significant challenge in this route. The pyrrole ring is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. However, over-bromination or bromination at other positions can occur. Here are some effective strategies to enhance C3 selectivity:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): This is a mild and commonly used brominating agent for electron-rich heterocycles. It often provides good selectivity for the C3 position.

    • Copper(II) Bromide (CuBr₂): This reagent has been shown to be highly effective for the regioselective bromination of azaindoles at room temperature.[3] It often leads to cleaner reactions with higher yields of the desired 3-bromo isomer.

    • Elemental Bromine (Br₂): While effective, Br₂ is a harsh reagent and can lead to over-bromination and the formation of undesired isomers. It should be used with caution and at low temperatures.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the selectivity. Aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally preferred.

    • Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can help to control the reactivity of the brominating agent and improve selectivity.

    • Equivalents of Brominating Agent: Using a slight excess (1.05-1.2 equivalents) of the brominating agent is typically sufficient. A large excess will inevitably lead to di-bromination.

Troubleshooting Bromination Selectivity:

Symptom Potential Cause Recommended Action
Mixture of 3-bromo and 5-bromo isomersReaction conditions too harshSwitch to a milder brominating agent like CuBr₂ in acetonitrile at room temperature.[3] Alternatively, use NBS in THF at 0 °C.
Presence of di-brominated productsExcess brominating agentCarefully control the stoichiometry of the brominating agent. Use no more than 1.1 equivalents.
Low conversionInsufficiently active brominating agent or low temperatureIf using NBS, ensure it is of high purity. Slightly increase the reaction temperature or time, while monitoring for side product formation by TLC or LC-MS.
Experimental Protocol: Regioselective Bromination with CuBr₂

This protocol is adapted from methodologies reported for the selective bromination of azaindoles.[3]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of starting material).

  • Reagent Addition: Add copper(II) bromide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble copper salts, washing the celite with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Parameter Value
Starting Material7-chloro-1H-pyrrolo[2,3-c]pyridine
ReagentCopper(II) Bromide (CuBr₂)
Stoichiometry1.1 equivalents of CuBr₂
SolventAnhydrous Acetonitrile
TemperatureRoom Temperature
Typical Yield80-90%

Route B: Pre-functionalized Cyclization

This alternative approach involves the construction of the pyrrolopyridine ring system from a pyridine precursor that already contains a bromine atom at the desired position. This can offer advantages in terms of regioselectivity.

Visualizing the Workflow: Route B

Route B Workflow A Substituted 2-aminopyridine B Alkynylated Pyridine Intermediate A->B Sonogashira Coupling C This compound B->C Base-mediated Cyclization

Caption: General workflow for the synthesis of this compound via pre-functionalized cyclization.

Frequently Asked Questions & Troubleshooting: Route B

Question 3: I am attempting a Sonogashira coupling to introduce the alkyne for the subsequent cyclization, but the reaction is sluggish and I observe significant homocoupling of the alkyne. How can I optimize this step?

Answer: The Sonogashira coupling is a powerful tool for C-C bond formation, but it can be sensitive to several factors, especially when dealing with electron-deficient pyridines.

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. Ensure the catalyst is of high quality and handled under an inert atmosphere.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst. The purity of the CuI is critical; older or discolored CuI should be purified before use.

    • Ligands: The choice of phosphine ligand can have a significant impact. If standard ligands are not effective, consider more specialized ligands like XPhos or SPhos, which are known to be effective for challenging couplings.

  • Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The base acts as a scavenger for the HI produced during the reaction. Ensure the base is anhydrous.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. THF and DMF are common choices.

  • Degassing: Thoroughly degassing the solvent and reaction mixture by bubbling with argon or nitrogen for at least 30 minutes before adding the catalyst is crucial to remove dissolved oxygen, which can poison the palladium catalyst.

Troubleshooting the Sonogashira Coupling:

Symptom Potential Cause Recommended Action
Low conversionCatalyst deactivationEnsure all reagents and solvents are anhydrous and the reaction is rigorously degassed. Use a freshly opened bottle of the palladium catalyst or a pre-catalyst.
Alkyne homocoupling (Glaser coupling)Presence of oxygenImprove the degassing procedure. Consider adding a small amount of a reducing agent like hydroxylamine hydrochloride to the reaction mixture.
Decomposition of starting materialReaction temperature too highRun the reaction at a lower temperature for a longer period. For highly activated pyridines, room temperature may be sufficient.

Question 4: The final base-mediated cyclization to form the pyrrole ring is giving me a low yield. What are the critical factors for this intramolecular C-N bond formation?

Answer: The efficiency of the intramolecular cyclization is highly dependent on the base and solvent system, as well as the electronic nature of the pyridine ring.

  • Base Strength: A strong, non-nucleophilic base is often required to deprotonate the amine and initiate the cyclization. Potassium tert-butoxide (KOtBu) is a common and effective choice. Other bases like sodium hydride (NaH) can also be used.

  • Solvent: A high-boiling, aprotic solvent such as toluene, xylene, or DMF is typically used to facilitate the reaction at elevated temperatures.

  • Additives: In some cases, the addition of a phase-transfer catalyst like 18-crown-6 can improve the solubility and reactivity of the base, leading to higher yields.[4]

  • Temperature: These cyclizations often require heating to overcome the activation energy for the ring closure. Temperatures in the range of 80-120 °C are common.

Experimental Protocol: Base-mediated Cyclization

This protocol is a general procedure based on established methods for azaindole synthesis.[4]

  • Preparation: To a solution of the alkynylated pyridine intermediate (1.0 eq) in anhydrous toluene (15 mL per mmol of starting material) in a flame-dried flask under an inert atmosphere, add 18-crown-6 (0.1 eq).

  • Base Addition: Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Value
Starting MaterialAlkynylated Pyridine Intermediate
BasePotassium tert-butoxide (KOtBu)
Stoichiometry2.0 equivalents of KOtBu
Additive18-crown-6 (0.1 eq)
SolventAnhydrous Toluene
Temperature80-100 °C
Typical Yield70-85%

Concluding Remarks

The synthesis of this compound is a challenging yet achievable endeavor. Success hinges on careful control of reaction parameters, particularly for regioselectivity in bromination and the optimization of catalytic cross-coupling reactions. By understanding the underlying principles of each synthetic step and proactively troubleshooting potential issues, researchers can confidently and efficiently produce this valuable building block for drug discovery and development.

References

Technical Support Center: Identification of Impurities in 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing expert insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in the HPLC analysis of my this compound sample. What are the likely sources of these impurities?

A1: Unexpected peaks in your chromatogram can originate from several sources throughout the lifecycle of your active pharmaceutical ingredient (API). These can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. Given the common synthetic routes for azaindole derivatives, which often involve halogenation and cross-coupling reactions, you should consider the following possibilities:

    • Residual Starting Materials: Incomplete reaction can lead to the presence of starting materials, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine or a precursor substituted pyridine.

    • Intermediates: The synthetic pathway to your compound is multi-stepped. Incomplete conversion at any stage can result in residual intermediates.

    • By-products: Side reactions are common in complex organic synthesis. For this molecule, potential by-products include isomers (e.g., other positional isomers of bromination or chlorination), over-halogenated products (e.g., dibromo- or dichloro- derivatives), or products from incomplete cyclization.

    • Reagents, Ligands, and Catalysts: While typically removed during work-up and purification, trace amounts of reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or palladium catalysts from cross-coupling reactions can sometimes be detected.

  • Degradation Products: These impurities form due to the decomposition of the this compound molecule itself under certain conditions. Common degradation pathways include:

    • Hydrolysis: Although generally stable, under strongly acidic or basic conditions, the pyrrole ring can be susceptible to hydrolysis.

    • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of N-oxides or other oxidized species.

    • Photolysis: Exposure to UV light can induce degradation, potentially leading to dehalogenation or dimerization.

    • Thermal Degradation: High temperatures during synthesis, purification, or storage can cause decomposition.

To pinpoint the source, it is crucial to have a thorough understanding of the synthetic route and the storage conditions of your sample.

Q2: How can I tentatively identify an unknown impurity detected by LC-MS?

A2: LC-MS is a powerful tool for the initial identification of unknown impurities. Here’s a systematic approach:

  • Examine the Mass-to-Charge Ratio (m/z): The m/z of the impurity will provide its molecular weight. Compare this to the molecular weights of potential impurities you've hypothesized based on the synthetic route and degradation pathways.

  • Analyze the Isotopic Pattern: A key feature of your molecule is the presence of both bromine and chlorine. This creates a highly characteristic isotopic pattern in the mass spectrum.

    • Chlorine has two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a ratio of approximately 3:1.

    • Bromine also has two main isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a ratio of nearly 1:1.

    An impurity containing both a bromine and a chlorine atom will exhibit a distinctive cluster of peaks. For instance, the molecular ion peak will have contributions from [M], [M+2], and [M+4] isotopes. The relative intensities of these peaks can confirm the presence of both halogens.[1]

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity. This can often differentiate between several isobaric possibilities.

  • Perform Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can obtain structural information. The fragmentation pattern can reveal the loss of specific functional groups. For halogenated compounds, a common fragmentation pathway is the loss of the halogen atom or HX (where X is the halogen).[2][3][4]

Q3: My HPLC peaks for this compound are tailing. What are the common causes and how can I fix this?

A3: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase.[5][6][7] For a polar, heterocyclic compound like this compound, the likely culprits are:

  • Silanol Interactions: If you are using a silica-based C18 column, residual, un-capped silanol groups on the silica surface can interact with the basic nitrogen atoms in your molecule, leading to tailing.

    • Solution 1: Lower the pH of the Mobile Phase: By adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1%), you can protonate the basic sites on your analyte and suppress the interaction with silanols. A mobile phase pH at least 2 units below the pKa of your compound is a good starting point.

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize silanol interactions. Ensure you are using a suitable column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mismatched Sample Solvent and Mobile Phase: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q4: I have isolated an impurity. How can I definitively determine its structure?

A4: Definitive structure elucidation requires a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standard.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • 2D NMR: For complex structures, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton and determining the position of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity of protons, which is useful for determining stereochemistry and the relative positions of substituents on a ring.

By systematically analyzing the data from these NMR experiments, along with the information from LC-MS, you can confidently propose the structure of your impurity.

Troubleshooting Guides

Guide 1: Systematic Approach to Impurity Identification

This guide provides a step-by-step workflow for identifying an unknown impurity in your this compound sample.

Step 1: Initial Assessment and Hypothesis Generation

  • Review the synthetic route of your material.

  • Consider the storage conditions and potential degradation pathways.

  • Create a list of potential impurities with their chemical structures and molecular weights.

Step 2: HPLC and LC-MS Analysis

  • Develop a stability-indicating HPLC method capable of separating the main peak from all impurities. (See proposed starting method below).

  • Analyze the sample using LC-MS to obtain the molecular weight and isotopic pattern of the impurity.

  • Use HRMS if available to determine the elemental composition.

Step 3: Preliminary Identification

  • Compare the molecular weight and isotopic pattern of the impurity with your list of potential structures.

  • This should allow you to narrow down the possibilities significantly.

Step 4: Isolation of the Impurity

  • If the impurity is present at a sufficient level, isolate it using preparative HPLC.

  • Ensure the isolated fraction is pure by re-analyzing it with your analytical HPLC method.

Step 5: Structural Elucidation by NMR

  • Acquire a comprehensive set of NMR data for the isolated impurity (¹H, ¹³C, COSY, HSQC, HMBC).

  • Interpret the spectra to piece together the structure.

Step 6: Confirmation and Documentation

  • Confirm that the elucidated structure is consistent with all the analytical data.

  • If possible, synthesize a reference standard of the impurity to confirm its identity by co-injection in HPLC.

  • Document your findings thoroughly.

Data and Protocols

Table 1: Potential Impurities in this compound
Impurity Type Potential Structure Potential Source Key Analytical Indicators
Starting Material7-chloro-1H-pyrrolo[2,3-c]pyridineIncomplete brominationMW = 152.58 g/mol ; Isotopic pattern for one chlorine
Isomeric ImpurityIsomers of bromo- and chloro- substitutionNon-selective halogenationSame MW as API; Different retention time in HPLC
Over-halogenatedDibromo-chloro- or bromo-dichloro- derivativesExcess halogenating agentHigher MW; Isotopic pattern for three halogens
Dehalogenated3-Bromo-1H-pyrrolo[2,3-c]pyridine or 7-Chloro-1H-pyrrolo[2,3-c]pyridineDegradation (photolysis or reductive conditions)Lower MW; Isotopic pattern for one halogen
Oxidized ImpurityN-oxide derivativeOxidative degradationMW = API + 16 g/mol

Note: This table is not exhaustive and represents the most probable impurities based on general chemical principles.

Protocol 1: Proposed Starting HPLC Method

This method is a starting point and may require optimization for your specific system and impurity profile.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 1 µL

Rationale: A C18 column is a good starting point for reversed-phase chromatography. The formic acid in the mobile phase helps to ensure good peak shape by protonating the basic nitrogens in the molecule.[8] A gradient elution is used to ensure that both polar and non-polar impurities are eluted from the column.

Visualizations

Impurity_Identification_Workflow cluster_analytical Analytical Investigation cluster_synthesis Synthesis & Degradation Review cluster_elucidation Structure Elucidation Unexpected_Peak Unexpected Peak in HPLC LC_MS_Analysis LC-MS Analysis (MW, Isotopic Pattern) Unexpected_Peak->LC_MS_Analysis HRMS_Analysis HRMS Analysis (Elemental Composition) LC_MS_Analysis->HRMS_Analysis MS_MS_Analysis MS/MS Analysis (Fragmentation) HRMS_Analysis->MS_MS_Analysis Isolate_Impurity Isolate Impurity (Prep HPLC) MS_MS_Analysis->Isolate_Impurity Review_Synthesis Review Synthetic Route Hypothesize_Structures Hypothesize Potential Impurities Review_Synthesis->Hypothesize_Structures Review_Degradation Consider Degradation Pathways Review_Degradation->Hypothesize_Structures Hypothesize_Structures->Isolate_Impurity NMR_Analysis NMR Analysis (1D & 2D) Isolate_Impurity->NMR_Analysis Confirm_Structure Confirm Structure NMR_Analysis->Confirm_Structure

Caption: Workflow for impurity identification.

HPLC_Troubleshooting_Logic Start Peak Tailing Observed Check_Overload Is the sample concentration high? Start->Check_Overload Reduce_Concentration Reduce Concentration / Injection Volume Check_Overload->Reduce_Concentration Yes Check_pH Is the mobile phase pH appropriate? Check_Overload->Check_pH No End Peak Shape Improved Reduce_Concentration->End Adjust_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->End Flush_or_Replace Flush with strong solvent or replace column Check_Column->Flush_or_Replace Yes Flush_or_Replace->End

Caption: Troubleshooting peak tailing in HPLC.

References

Strategies to improve the regioselectivity of reactions involving 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the regioselectivity of reactions involving this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals like Lorlatinib, precise control over its functionalization is paramount.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the fundamental reactivity difference between the C3-bromo and C7-chloro positions, and why does it matter?

Answer:

The key to controlling regioselectivity lies in understanding the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is:

C–I > C–Br > C–OTf > C–Cl

This trend is governed by bond dissociation energies; the weaker C–Br bond (approx. 285 kJ/mol) is more easily cleaved by a low-valent palladium(0) catalyst than the stronger C–Cl bond (approx. 340 kJ/mol). Therefore, the C3-bromo position is intrinsically more reactive and will preferentially undergo oxidative addition under milder conditions. This inherent difference is the primary tool we exploit to achieve selective functionalization at the C3 position.

Below is a diagram illustrating this fundamental principle of differential reactivity.

cluster_0 Reactivity Hierarchy cluster_1 Implication for Cross-Coupling C3-Br C3-Br C7-Cl C7-Cl C3-Br->C7-Cl More Reactive (Weaker Bond) Mild_Conditions Mild Conditions (e.g., Lower Temp, Weaker Base) C3-Br->Mild_Conditions Favors reaction at Selective_C3 Selective C3 Reaction Mild_Conditions->Selective_C3 Forcing_Conditions Forcing Conditions (e.g., Higher Temp, Stronger Base) Reaction_at_C7 Reaction at C7 Possible (Risk of Mixture) Forcing_Conditions->Reaction_at_C7

Caption: Relative reactivity of C3-Br vs. C7-Cl positions.

Question 2: I'm attempting a Suzuki-Miyaura coupling and want to exclusively functionalize the C3-bromo position. My initial attempts are giving me a mixture of products. How can I optimize for C3 selectivity?

Answer:

Achieving high selectivity in a Suzuki-Miyaura coupling hinges on fine-tuning your reaction conditions to favor the more labile C-Br bond while leaving the C-Cl bond untouched. A common pitfall is using conditions that are too harsh, leading to competitive reaction at C7 or undesired side reactions like hydrodehalogenation.

The following workflow and parameter table are designed to guide your optimization process. The goal is to find the "sweet spot" with enough thermal energy and catalytic activity to cleave the C-Br bond efficiently without activating the C-Cl bond.

G start Start: Goal is C3-Selective Suzuki Coupling catalyst Choose a Mild Pd Catalyst e.g., Pd(PPh3)4, Pd(dppf)Cl2 or a G2/G3 precatalyst start->catalyst base Select a Moderate Base K2CO3 or CsF are good starting points Avoid strong bases like NaOtBu initially catalyst->base temp Set a Low-to-Moderate Temperature Start at 60-80 °C base->temp run Run Reaction & Analyze Results temp->run outcome1 High C3 Selectivity, >95% run->outcome1 Success outcome2 Problem: Low Conversion run->outcome2 Issue outcome3 Problem: Poor Selectivity (C7 reaction or di-coupling) run->outcome3 Issue fix2 Troubleshoot Low Conversion: 1. Incrementally increase temp (e.g., to 90 °C) 2. Switch to a more active ligand (e.g., XPhos) 3. Check reagent quality outcome2->fix2 fix3 Troubleshoot Poor Selectivity: 1. Decrease temperature 2. Use a milder base (e.g., K3PO4) 3. Reduce catalyst loading outcome3->fix3 fix2->run fix3->run

Caption: Workflow for optimizing C3-selective Suzuki coupling.

Table 1: Recommended Starting Conditions and Troubleshooting for C3-Selective Suzuki Coupling

ParameterRecommended Starting ConditionRationale & Troubleshooting Tips
Palladium Source Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%)Start with a standard, reliable catalyst. If conversion is low, a more active pre-catalyst like XPhos Pd G2 may help, but requires careful temperature control.[4][5]
Ligand (If not using a pre-catalyst) PPh₃, SPhos, or XPhosBulky, electron-rich phosphine ligands stabilize the palladium center and can enhance selectivity. XPhos is excellent but very active; use with caution.[6][7]
Base K₂CO₃ (2-3 equiv.)A moderately strong inorganic base is ideal. Stronger organic bases (e.g., NaOtBu) can promote C-Cl bond activation and side reactions.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DMF/H₂OA polar aprotic solvent system is standard. Ensure solvents are properly degassed to prevent catalyst degradation.
Temperature 70-80 °CThis is the most critical parameter. Start low. If you see reaction at C7, decrease the temperature. If conversion is poor, cautiously increase it in 10 °C increments.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent oxidative degradation of the Pd(0) catalyst and hydrodehalogenation side reactions.[4]
Question 3: My goal is the opposite: I need to functionalize the C7-chloro position. Is this feasible, and what strategies should I consider?

Answer:

Selectively targeting the less reactive C7-chloro position is significantly more challenging and typically cannot be achieved in a single step on the parent molecule. The C3-bromo site will almost always react first in cross-coupling reactions. Therefore, a multi-step or alternative strategy is required.

Strategy 1: Sequential Two-Step Cross-Coupling (Recommended)

This is the most reliable approach.

  • Functionalize C3: Perform a selective cross-coupling at the C3-bromo position under the mild conditions described in FAQ 2. Purify this C3-substituted intermediate.

  • Functionalize C7: Subject the purified intermediate to a second cross-coupling reaction under more forcing conditions to activate the C7-chloro bond. This will require higher temperatures (e.g., >100 °C), a more active catalyst system (e.g., one based on a bulky biarylphosphine ligand), and potentially a stronger base.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

The C7-chloro position, being alpha to a pyridine nitrogen, is activated towards SNAr. This provides an orthogonal reactivity mode that does not rely on palladium catalysis.

  • Conditions: This reaction typically requires a potent nucleophile (e.g., sodium methoxide, an amine) in a polar aprotic solvent (like DMSO or NMP) at elevated temperatures (100-150 °C).

  • Advantage: This method can be highly selective for the C7 position, leaving the C3-bromo group available for subsequent cross-coupling.[8]

Strategy 3: Directed Lithiation (Advanced/High-Risk)

Under cryogenic conditions (-78 °C), using a strong, sterically hindered base like lithium diisopropylamide (LDA) could potentially deprotonate one of the ring C-H positions, which could then be trapped with an electrophile.[9][10] However, this is fraught with challenges:

  • Regioselectivity: Predicting the site of deprotonation can be difficult.

  • Halogen Dance: The use of strong organolithium bases can induce a "halogen dance," where the bromine atom migrates to a different position on the ring after initial metalation, leading to a complex mixture of isomers.[11][12][13][14] This is a known phenomenon in halogenated pyridines and pyrroles.[11][12][15]

For most applications, the sequential two-step cross-coupling approach offers the best balance of predictability and success.

Question 4: Do the same principles for C3-selectivity apply to Sonogashira and Buchwald-Hartwig amination reactions?

Answer:

Yes, the underlying principle of differential C-Br vs. C-Cl bond reactivity remains the same for other palladium-catalyzed cross-coupling reactions. However, the specific conditions for each named reaction must be adapted.

For Sonogashira Coupling (Selective at C3): The Sonogashira reaction is generally performed under mild conditions, which inherently favors selectivity at the C3-bromo site.[16][17][18]

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also serves as a solvent.

  • Temperature: These reactions often proceed well at room temperature or with gentle heating (40-60 °C), further enhancing selectivity for the C3 position.

For Buchwald-Hartwig Amination (Selective at C3): This reaction often requires stronger conditions than Suzuki or Sonogashira couplings, making selectivity more challenging.[19][20][21]

  • Catalyst System: Requires a robust system, typically a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).

  • Base: A strong base is necessary, such as NaOtBu, KOtBu, or LHMDS. The strength of this base can increase the risk of reacting at the C7-chloro position.

  • Temperature Control is CRITICAL: Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction closely. Unnecessary heating is the most common cause of lost regioselectivity in this reaction.

The general catalytic cycle below illustrates why the initial oxidative addition step is the selectivity-determining event in all these reactions.

Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII Ar-Pd(II)-X (L2) Pd0->PdII Ar-X (C3-Br reacts first) Trans Transmetalation (Suzuki/Stille) or Amine Coordination (Buchwald) PdII_Nu Ar-Pd(II)-Nu (L2) PdII->PdII_Nu [Nu] PdII_Nu->Pd0 RedElim Reductive Elimination Product Ar-Nu (Product) PdII_Nu->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: C3-Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective arylation of the C3-bromo position.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., XPhos Pd G2, 0.02 equiv.) and add it to the Schlenk flask against a positive flow of argon.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 5:1 ratio) to the flask via cannula or syringe. The final concentration should be around 0.1 M.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Overcoming solubility issues with 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Welcome to the technical support resource for this compound (CAS: 1190318-02-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the solubility of this versatile heterocyclic building block. As a compound frequently utilized in kinase inhibitor discovery and the synthesis of complex therapeutic agents, its effective solubilization is a critical first step for successful experimentation.[1][2] This document provides in-depth, field-proven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

Section A: Fundamental Properties & Initial Assessment

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is governed by its rigid, planar, and aromatic structure, which contributes to strong crystal lattice energy. Key properties are summarized below. The presence of two nitrogen atoms in the pyrrolopyridine core offers sites for hydrogen bonding and potential protonation, which can be exploited to enhance solubility.[3][4] However, the molecule is largely non-polar due to the fused ring system and the two halogen substituents (Bromine and Chlorine), leading to poor aqueous solubility. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[5]

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₇H₄BrClN₂-
Molecular Weight 231.48 g/mol [6]Moderate molecular weight, typical for drug-like fragments.
Structure Fused Aromatic HeterocycleHigh melting point and strong crystal packing lead to low solubility in many solvents.
Polarity Largely Non-polar/LipophilicPoor solubility in water and polar protic solvents. Better solubility in organic solvents.
Predicted XLogP3 2.6[7]Indicates a preference for lipophilic environments over aqueous ones.
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (N)The pyrrole N-H can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor.
Section B: Preparing Stock Solutions & Common Solvents

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: For initial stock solution preparation, we strongly recommend starting with aprotic polar organic solvents. Dimethyl sulfoxide (DMSO) is the industry-standard choice and generally the most effective. N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA) are also excellent alternatives. These solvents are highly effective at disrupting the crystal lattice of planar aromatic compounds.

Recommended Starting Solvents for Stock Solutions:

  • Primary: DMSO

  • Secondary: DMF, DMA

  • For specific applications (if DMSO is incompatible): Dichloromethane (DCM), Tetrahydrofuran (THF), though lower concentrations may be achieved.

Q3: I am struggling to dissolve the material even in DMSO. What should I do?

A3: If you encounter difficulty, the issue may be related to either the concentration being too high or the dissolution kinetics being slow. Follow this troubleshooting workflow:

G start Solubility Issue in DMSO step1 Is the solution cloudy or is solid visible? start->step1 step2 Gently warm the solution to 30-40°C. Use a water bath. Vortex intermittently. step1->step2 Yes step3 Use sonication for 10-15 minutes in a bath sonicator. step2->step3 step4 Did the material dissolve? step3->step4 success Solution is ready. Store appropriately. step4->success Yes fail Concentration is too high. Add more solvent or prepare a more dilute solution. step4->fail No

Caption: Troubleshooting workflow for dissolving the compound in DMSO.

Causality: Gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the compound's crystal lattice. Sonication uses ultrasonic waves to create micro-cavitations, which physically disrupt the solid particles and accelerate dissolution.[5] Always visually inspect the solution to ensure complete dissolution before use.

Section C: Troubleshooting Aqueous Solubility for Biological Assays

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A4: This is a classic and common problem known as "crashing out." It occurs because the compound, which is stable in a high concentration of organic solvent, is suddenly exposed to a poor solvent (your aqueous buffer), causing it to rapidly precipitate. The key is to manage this transition carefully.

Strategies to Prevent Precipitation:

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5% and ideally ≤0.1%, as high concentrations can be toxic to cells.

  • Use an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add the small required volume to your aqueous medium.

  • Improve the Dilution Technique: Add the compound stock solution to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing prevents the formation of localized areas of high compound concentration that are prone to precipitation.

  • Utilize Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[8] Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to the lipophilic compound.[9][10][11]

    • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), or surfactants like Tween® 80 or Pluronic® F-68 can be included in the final assay buffer at low, non-toxic concentrations (e.g., 1-5%).[8][12]

Q5: Can I use pH modification to improve the aqueous solubility of this compound?

A5: Yes, pH modification can be a powerful tool for nitrogen-containing heterocyclic compounds.[3][13] The pyrrolopyridine core contains nitrogen atoms that can be protonated in acidic conditions. This protonation creates a charged species (a salt), which is generally more soluble in aqueous media.[14]

Protocol for pH-Based Solubilization:

  • Determine Basicity (pKa): While the exact pKa is not published, related pyridine structures suggest it is a weak base.[14][15]

  • Prepare Acidic Buffer: Prepare your desired buffer (e.g., citrate or acetate) at a pH at least 1-2 units below the presumed pKa. A starting pH of 4.0-5.0 is recommended for initial trials.

  • Test Dilution: Dilute your DMSO stock into the acidic buffer and observe for precipitation.

  • Validate Compound Stability: CRITICAL STEP. After confirming solubility, incubate the compound in the acidic buffer for the duration of your experiment and analyze it by HPLC or LC-MS to ensure it does not degrade. Acid-labile functional groups could be compromised.

G start Precipitation in Aqueous Buffer check_dmso Is final DMSO conc. >0.5%? start->check_dmso reduce_dmso Lower DMSO concentration by adjusting stock or dilution factor. check_dmso->reduce_dmso Yes check_mixing How was the dilution performed? check_dmso->check_mixing No reduce_dmso->check_mixing improve_mixing Add stock to buffer dropwise with vigorous vortexing. check_mixing->improve_mixing Direct addition add_cosolvent Add a co-solvent (e.g., PEG 400) or surfactant (e.g., Tween® 80) to the buffer. check_mixing->add_cosolvent Vortexing used improve_mixing->add_cosolvent adjust_ph Try lowering the buffer pH to 4.0-5.0 to protonate the molecule. add_cosolvent->adjust_ph Still precipitates check_stability CRITICAL: Confirm compound stability at the new pH via HPLC/LC-MS. adjust_ph->check_stability success Solubility Achieved check_stability->success Stable & Soluble

Caption: Decision tree for troubleshooting aqueous precipitation.

Section D: Advanced Solubilization & Formulation

Q6: We need to formulate this compound for an in vivo study and DMSO is not ideal. What are some alternative strategies?

A6: For preclinical or in vivo applications, minimizing organic solvents is crucial. Advanced formulation techniques can be employed.

TechniqueMechanism of ActionConsiderations & Starting Point
Complexation with Cyclodextrins The hydrophobic compound is encapsulated within the lipophilic core of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[5][12][16]Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a 10-40% (w/v) solution of HP-β-CD in water or saline and add the compound with stirring.
Co-Solvent Systems A mixture of biocompatible solvents is used to create a solution that can be diluted into dosing vehicles.[8][9][11]A common vehicle is "SBE" (Saline, PEG 400, Ethanol). A typical ratio might be 10% Ethanol, 40% PEG 400, and 50% Saline. The compound is first dissolved in the Ethanol/PEG 400 mixture before adding the saline.
Nanosuspensions The particle size of the compound is reduced to the nanometer range, which dramatically increases the surface area available for dissolution.[8][17]This requires specialized equipment like high-pressure homogenizers or bead mills. It is a complex but powerful technique for very insoluble compounds.[5]
Solid Dispersions The compound is dispersed in a solid-state, amorphous form within a hydrophilic polymer matrix. Upon contact with water, the polymer dissolves, releasing the drug as fine, amorphous particles that dissolve more readily.[10]This involves techniques like hot-melt extrusion or spray drying with polymers such as PVP K30 or HPMC.[10]
Section E: Safety & Handling

Q7: What are the primary safety hazards associated with this compound?

A7: Based on available safety data for this compound and related structures, it should be handled with care.[18] Always consult the full Safety Data Sheet (SDS) before handling.[19][20]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][21][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[19][22]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19][21] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended (often 2-8°C under an inert atmosphere).[1]

Part 2: References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. --INVALID-LINK--

  • Pardhi, V. P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-856. --INVALID-LINK--

  • Benchchem. (n.d.). 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from --INVALID-LINK--

  • Qu, X., et al. (2010). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. Journal of Chemical & Engineering Data, 55(9), 3465-3470. --INVALID-LINK--

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from --INVALID-LINK--

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. --INVALID-LINK--

  • Prajapati, R., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 14-25. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53412602, 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine. Retrieved from --INVALID-LINK--

  • Pharma Excipients. (2022). Cosolvent and Complexation Systems. Retrieved from --INVALID-LINK--

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from --INVALID-LINK--

  • Weerapol, Y., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(9), 1323. --INVALID-LINK--

  • Scribd. (n.d.). Solubilizing Excipients Guide. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine. Retrieved from --INVALID-LINK--

  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from --INVALID-LINK--

  • Autechem. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Retrieved from --INVALID-LINK--

  • Fiveable. (n.d.). Nitrogen-containing heterocycles Definition. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11435048, 7-Chloro-1H-pyrrolo[2,3-c]pyridine. Retrieved from --INVALID-LINK--

  • A2B Chem. (n.d.). This compound, 95% Purity. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine. Retrieved from --INVALID-LINK--

  • Boc Sciences. (n.d.). MSDS of 4-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine. Retrieved from --INVALID-LINK--

  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from --INVALID-LINK--

  • ECHEMI. (2019). 3-Bromo-7-azaindole SDS. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Retrieved from --INVALID-LINK--

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors. Retrieved from --INVALID-LINK--

  • UCL Discovery. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from --INVALID-LINK--

  • Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Retrieved from --INVALID-LINK--

  • Journal of advanced research in pharmacy and biological science. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Validation & Comparative

The Evolving Landscape of Kinase Inhibition: A Comparative Efficacy Guide to 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its Pyrrolopyridine Congeners

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1] Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the kinase hinge region, providing a versatile framework for the design of novel therapeutics.[1] This guide offers an in-depth technical comparison of the efficacy of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and other key pyrrolopyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodological insights.

The Strategic Advantage of the Pyrrolopyridine Core

The pyrrolopyridine nucleus, also known as azaindole, exists in several isomeric forms, each offering a unique vector for substituent placement and, consequently, a distinct pharmacological profile.[2] The nitrogen atom in the pyridine ring enhances solubility and provides an additional point for hydrogen bonding interactions within the ATP-binding pocket of kinases, often leading to improved potency and selectivity compared to their indole counterparts.[1] The strategic halogenation of this scaffold, as seen in this compound, plays a crucial role in modulating the compound's electronic properties and provides synthetic handles for further chemical elaboration through cross-coupling reactions.[3]

Synthesis of Halogenated Pyrrolopyridine Scaffolds: A Generalized Approach

The synthesis of halogenated pyrrolopyridines typically involves a multi-step sequence, often starting from a substituted pyridine or pyrrole precursor. While specific routes vary depending on the desired isomer and substitution pattern, a common strategy involves the construction of the fused bicyclic system followed by selective halogenation. For instance, the synthesis of a chloro-substituted pyrrolopyridine might involve the cyclization of an aminopyridine derivative, followed by treatment with a chlorinating agent like N-chlorosuccinimide (NCS). Subsequent bromination at a specific position can be achieved using reagents such as N-bromosuccinimide (NBS). The choice of solvent and reaction conditions is critical to control regioselectivity.

dot graph "Synthetic_Approach" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Substituted Pyridine/Pyrrole"]; Cyclization [label="Ring Cyclization"]; Halogenation1 [label="Chlorination (e.g., NCS)"]; Halogenation2 [label="Bromination (e.g., NBS)"]; Final_Product [label="this compound"];

Start -> Cyclization [label="Multi-step synthesis"]; Cyclization -> Halogenation1 [label="Formation of pyrrolopyridine core"]; Halogenation1 -> Halogenation2 [label="Introduction of chlorine"]; Halogenation2 -> Final_Product [label="Introduction of bromine"]; } caption: "Generalized synthetic workflow for halogenated pyrrolopyridines."

Comparative Efficacy of Pyrrolopyridine Derivatives as Kinase Inhibitors

While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining the structure-activity relationships (SAR) of structurally related pyrrolopyridine isomers. The following sections and data tables summarize the inhibitory activities of various substituted pyrrolopyridines against several key protein kinases implicated in oncology and other diseases.

Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives

The 7-azaindole scaffold has been a fruitful starting point for the development of numerous kinase inhibitors. The substitution pattern on this core dramatically influences potency and selectivity.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-oneCdc77[4]
Derivative of 1H-pyrrolo[2,3-b]pyridineFGFR17[5]
Derivative of 1H-pyrrolo[2,3-b]pyridineFGFR29[5]
Derivative of 1H-pyrrolo[2,3-b]pyridineFGFR325[5]

This data highlights the potent, low nanomolar inhibition achievable with the 7-azaindole scaffold against various kinases.

Pyrrolo[3,2-b]pyridine Derivatives

This isomeric scaffold has also been explored for kinase inhibition, with derivatives showing significant activity, particularly against Fibroblast Growth Factor Receptors (FGFRs). 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine serves as a key building block for the synthesis of potent FGFR inhibitors.[3]

Compound/DerivativeTarget KinaseBiological ActivityReference
Derivatives of 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridineFGFRsInhibition of cell proliferation, induction of apoptosis[3]

The halogenated pyrrolo[3,2-b]pyridine core is a validated pharmacophore for targeting FGFRs.

Pyrrolo[2,3-d]pyrimidine Derivatives (7-Deazapurines)

While not a true pyrrolopyridine, the closely related pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is found in numerous approved and investigational kinase inhibitors.[6] The SAR of this class provides valuable insights into the potential of related heterocyclic systems.

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Isatin-pyrrolo[2,3-d]pyrimidine hybridEGFR-[7]
Isatin-pyrrolo[2,3-d]pyrimidine hybridHer2-[7]
Isatin-pyrrolo[2,3-d]pyrimidine hybridVEGFR2-[7]
Isatin-pyrrolo[2,3-d]pyrimidine hybridCDK2-[7]
Tricyclic pyrrolo[2,3-d]pyrimidine (8f)HT-29 cell line4.55[8]
Tricyclic pyrrolo[2,3-d]pyrimidine (8g)HT-29 cell line4.01[8]

The pyrrolo[2,3-d]pyrimidine scaffold demonstrates broad applicability in targeting various kinase families and cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyrrolopyridine derivatives underscore several key SAR principles:

  • Halogenation: The presence and position of halogen atoms significantly impact activity. Halogens can act as hydrogen bond acceptors and occupy hydrophobic pockets within the kinase active site. They also serve as crucial synthetic handles for introducing further diversity through cross-coupling reactions.[3]

  • Substitution at the Pyrrole Nitrogen: Modification of the pyrrole nitrogen can influence planarity and interactions with the solvent-exposed region of the binding site.

  • Substitution at C3 and C5/C6: These positions are often key for achieving selectivity. Bulky substituents at these positions can be tailored to fit into specific sub-pockets of the target kinase, thereby enhancing potency and selectivity.

dot graph "SAR_Insights" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pyrrolopyridine_Core [label="Pyrrolopyridine Scaffold"]; Halogenation [label="Halogenation (e.g., Br, Cl)"]; N1_Substitution [label="N1-Substitution"]; C3_Substitution [label="C3-Substitution"]; C5_C6_Substitution [label="C5/C6-Substitution"]; Biological_Activity [label="Enhanced Potency & Selectivity", fillcolor="#34A853"];

Pyrrolopyridine_Core -> Halogenation; Pyrrolopyridine_Core -> N1_Substitution; Pyrrolopyridine_Core -> C3_Substitution; Pyrrolopyridine_Core -> C5_C6_Substitution; Halogenation -> Biological_Activity; N1_Substitution -> Biological_Activity; C3_Substitution -> Biological_Activity; C5_C6_Substitution -> Biological_Activity; } caption: "Key structural modifications influencing the biological activity of pyrrolopyridines."

Experimental Protocol: In Vitro Kinase Inhibition Assay

To enable researchers to evaluate the efficacy of novel pyrrolopyridine derivatives, a generalized protocol for an in vitro kinase inhibition assay is provided below. This protocol is based on a luminescence-based method that quantifies ATP consumption.[9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of the 384-well plate. Include appropriate controls (e.g., DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add the master mix to all wells.

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate as per the manufacturer's instructions.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot graph "Kinase_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Compound Dilution"]; B [label="Dispense to Plate"]; C [label="Add Kinase/Substrate Mix"]; D [label="Initiate with ATP"]; E [label="Incubate"]; F [label="Add ADP-Glo Reagent"]; G [label="Add Detection Reagent"]; H [label="Measure Luminescence"]; I [label="Calculate IC50"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "Workflow for a luminescent-based in vitro kinase inhibition assay."

Conclusion

The pyrrolopyridine scaffold represents a highly versatile and promising platform for the discovery of novel kinase inhibitors. While direct comparative efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the analysis of its structural congeners provides compelling evidence for its potential as a potent modulator of kinase activity. The strategic placement of bromo and chloro substituents offers both electronic modulation and synthetic accessibility for the generation of diverse chemical libraries. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the promise of yielding novel therapeutic candidates for a range of human diseases.

References

The Strategic Evolution of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolo[2,3-c]pyridine scaffold, a 6-azaindole, has emerged as a privileged heterocyclic system. Its inherent molecular polarity, water solubility, and ability to permeate cellular membranes make it a versatile framework in drug design.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine analogs, a class of compounds with significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. We will dissect the nuanced effects of substitutions at key positions, offering a comparative analysis supported by experimental data to guide researchers in the rational design of next-generation inhibitors.

The this compound Core: A Foundation for Potency

The parent scaffold, this compound, presents two strategic vectors for chemical modification: the bromine atom at the C3 position and the chlorine atom at the C7 position. These halogen atoms not only influence the electronic properties of the heterocyclic core but also serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of a diverse array of substituents. This chemical tractability is paramount for systematically exploring the chemical space around the scaffold to optimize biological activity.

Dissecting the Structure-Activity Landscape: A Positional Analysis

The biological activity of pyrrolo[2,3-c]pyridine analogs is exquisitely sensitive to the nature and position of its substituents. The following sections provide a comparative analysis of how modifications at key positions impact the inhibitory potency of these compounds, primarily focusing on their role as kinase inhibitors.

The Pivotal Role of the C3 Position: Modulating Potency and Selectivity

The C3 position of the pyrrolo[2,3-c]pyridine core is a critical determinant of kinase inhibitory activity. The bromo substituent serves as an excellent starting point for introducing various functionalities via cross-coupling reactions.

Key Insights:

  • Aryl and Heteroaryl Substitutions: The introduction of aryl and heteroaryl moieties at the C3 position has proven to be a fruitful strategy for enhancing potency. The nature of the aromatic ring and its substitution pattern can significantly impact binding affinity. For instance, in related pyrrolopyrimidine scaffolds, the introduction of a phenyl group at a corresponding position can be crucial for activity.

  • Hydrogen Bonding Moieties: The incorporation of groups capable of forming hydrogen bonds, such as amides or small heterocycles, can lead to enhanced interactions with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

Comparative Data for C3-Substituted Analogs:

Analog C3-Substituent Target Kinase IC50 (nM) Reference
Hypothetical Analog 1 PhenylKinase A150N/A
Hypothetical Analog 2 4-FluorophenylKinase A75N/A
Hypothetical Analog 3 Pyridin-4-ylKinase A50N/A
Hypothetical Analog 4 1-Methyl-1H-pyrazol-4-ylKinase B25N/A
The Influence of the C7 Position: Fine-Tuning and Vectorial Expansion

The chlorine atom at the C7 position offers another avenue for structural diversification. While often maintained for its electronic contribution, its substitution can provide access to additional binding pockets and improve pharmacokinetic properties.

Key Insights:

  • Amino Substitutions: Introduction of substituted amines at the C7 position can lead to potent inhibitors. The nature of the amine substituent, whether it be a simple alkyl amine or a more complex cyclic amine, can drastically alter the activity profile.

  • Aryl and Heteroaryl Ethers: The replacement of the chlorine with aryloxy or heteroaryloxy groups can introduce bulky substituents that may interact with solvent-exposed regions of the kinase active site, potentially improving selectivity.

Comparative Data for C7-Substituted Analogs:

Analog C7-Substituent Target Kinase IC50 (nM) Reference
Hypothetical Analog 5 MorpholinoKinase A120N/A
Hypothetical Analog 6 4-Methylpiperazin-1-ylKinase A60N/A
Hypothetical Analog 7 PhenoxyKinase B200N/A
Hypothetical Analog 8 2-MethoxyphenoxyKinase B90N/A

Note: This data is illustrative and based on established SAR trends for pyrrolopyridine scaffolds. The choice of substituent at C7 can significantly impact potency and selectivity.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel this compound analogs hinges on robust synthetic methodologies and reliable biological assays.

General Synthetic Scheme

The synthesis of this compound analogs typically involves a multi-step sequence starting from a suitably substituted pyridine precursor.

G A Substituted 2-amino-3-nitropyridine B Pyrrolo[2,3-c]pyridine core formation A->B Reductive cyclization C Halogenation (NBS/NCS) B->C Selective halogenation D 3-Bromo-7-chloro-1H- pyrrolo[2,3-c]pyridine C->D E Suzuki or Stille Coupling (C3-diversification) D->E Pd-catalyzed F Buchwald-Hartwig or SNAr (C7-diversification) D->F Pd- or Cu-catalyzed G Final Analogs E->G F->G

Caption: Generalized synthetic workflow for 3,7-disubstituted pyrrolo[2,3-c]pyridine analogs.

Step-by-Step Protocol for Suzuki Coupling at C3:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid or ester (1.2 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Catalyst Addition: The mixture is degassed with argon or nitrogen, followed by the addition of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 0.05-0.1 eq).

  • Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a panel of kinases is typically determined using a luminescence-based assay or a radiometric assay.

G A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase and substrate to microplate wells B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and measure signal (e.g., luminescence) E->F G Calculate IC50 values F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The strategic exploration of substitutions at the C3 and C7 positions, guided by the principles of structure-activity relationships, is crucial for optimizing the therapeutic potential of this compound class. Future efforts should focus on generating a broader library of analogs and profiling them against diverse kinase panels to identify novel inhibitors for various therapeutic indications. The integration of computational modeling and structural biology will undoubtedly accelerate the discovery of next-generation drugs based on this versatile scaffold.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine scaffold, a key pharmacophore in modern medicinal chemistry, has garnered significant attention for its role in the development of potent kinase inhibitors.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of derivatives based on this core structure. While the specific 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine series is a promising area of research, comprehensive comparative data in the public domain is limited. Therefore, this guide will focus on a closely related and well-documented series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) to illustrate the evaluation process.[2] The principles and methodologies described herein are directly applicable to the this compound class and other related heterocyclic kinase inhibitors.

The Rationale for Targeting Kinases with Pyrrolopyridine Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrrolopyridine core, being a deaza-isostere of adenine, effectively mimics the hinge-binding motif of ATP, allowing for competitive inhibition at the kinase active site.[1] The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

In Vitro Evaluation: From Kinase Inhibition to Cellular Activity

The initial assessment of novel kinase inhibitors involves a battery of in vitro assays designed to quantify their inhibitory potential and elucidate their mechanism of action at the molecular and cellular levels.

Biochemical Kinase Inhibition Assays

The primary goal of in vitro kinase assays is to determine the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50). A common and robust method for this is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]

Experimental Protocol: TR-FRET Kinase Assay [3]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl2, DTT, and a suitable salt concentration.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for the specific kinase.

    • Substrate Solution: A biotinylated peptide substrate specific to the kinase of interest is prepared in kinase buffer.

    • Enzyme Solution: The recombinant kinase is diluted to the desired concentration in kinase buffer.

    • Test Compounds: Serially dilute the pyrrolopyridine derivatives in DMSO and then in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase solution to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_detection Detection cluster_analysis Data Analysis prep_buffer Kinase Buffer prep_atp ATP Solution start_reaction Add Substrate/ATP Mixture prep_atp->start_reaction prep_substrate Biotinylated Substrate prep_substrate->start_reaction prep_enzyme Kinase Enzyme add_enzyme Add Kinase prep_enzyme->add_enzyme prep_compound Test Compounds (Serial Dilution) add_compound Add Test Compound prep_compound->add_compound add_compound->add_enzyme add_enzyme->start_reaction incubation Incubate (e.g., 60 min) start_reaction->incubation stop_reaction Add TR-FRET Detection Reagents incubation->stop_reaction detect_incubation Incubate (60 min) stop_reaction->detect_incubation read_plate Read Plate detect_incubation->read_plate calculate_ratio Calculate Signal Ratio read_plate->calculate_ratio plot_data Plot Dose-Response Curve calculate_ratio->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

A generalized workflow for an in vitro TR-FRET kinase assay.

Cellular Proliferation Assays

While biochemical assays are crucial, it is equally important to assess a compound's activity in a cellular context. Cell-based proliferation assays measure the ability of a compound to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Proliferation Assay

  • Cell Culture: Culture cancer cell lines known to be dependent on the target kinase signaling pathway (e.g., breast cancer cell lines for FGFR inhibitors).[2]

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against compound concentration.

Comparative In Vitro Data

The following table presents a selection of in vitro data for a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, illustrating the impact of substitutions on potency.[2]

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)4T1 Cell Proliferation IC50 (µM)
4a Phenyl25NDND>10
4h 3,5-dimethoxyphenyl79251.2
4l 3,4,5-trimethoxyphenyl1520452.5
Alternative Sunitinib (Reference)8021000.02
ND: Not Determined. Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[2]

In Vivo Evaluation: Assessing Antitumor Efficacy in Preclinical Models

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their antitumor efficacy, pharmacokinetics, and toxicity in a whole-organism setting. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool.[4]

Xenograft Tumor Growth Inhibition Studies

Experimental Protocol: Subcutaneous Xenograft Model [4][5]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

  • Cell Implantation: Subcutaneously implant a suspension of a relevant human cancer cell line (e.g., a cell line with FGFR amplification) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

Diagram: In Vivo Xenograft Study Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis implant Implant Human Tumor Cells in Mice monitor_growth Monitor Tumor Growth to Palpable Size implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer Administer Test Compound & Vehicle randomize->administer measure_tumor Measure Tumor Volume Regularly administer->measure_tumor measure_weight Monitor Body Weight administer->measure_weight euthanize Euthanize Mice measure_tumor->euthanize Endpoint Reached measure_weight->euthanize excise Excise & Weigh Tumors euthanize->excise calculate_tgi Calculate Tumor Growth Inhibition (TGI) excise->calculate_tgi G FGF FGF FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PLCg->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibits

References

A Comparative Guide to the Synthetic Methodologies of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated derivative of the 7-azaindole scaffold, is a crucial building block in medicinal chemistry. Its unique electronic properties and multiple points for diversification make it a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors for oncological and immunological applications. The precise placement of the bromo and chloro substituents on the bicyclic core is paramount for achieving desired target engagement and pharmacokinetic profiles. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this key intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two strategic approaches, each with its own set of advantages and challenges:

  • Route 1: Late-Stage Halogenation. This approach involves the initial synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core, followed by a regioselective bromination at the C3 position of the pyrrole ring.

  • Route 2: Convergent Synthesis. This strategy focuses on the construction of the pyrrolo[2,3-c]pyridine ring system from a pyridine precursor that already contains the desired bromo and chloro substituents.

This guide will delve into the mechanistic considerations and practical execution of both routes, providing a comprehensive framework for selecting the most appropriate methodology based on laboratory capabilities, scale, and overall synthetic goals.

Route 1: Late-Stage C3-Bromination of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This is arguably the more direct and commonly explored route, leveraging the inherent reactivity of the 7-azaindole nucleus towards electrophilic substitution. The success of this strategy hinges on the regioselective introduction of the bromine atom at the C3 position, which is electronically activated.

Workflow for Route 1

Route 1 start 2-Chloro-3-nitropyridine intermediate1 7-Chloro-1H-pyrrolo[2,3-c]pyridine start->intermediate1 Bartoli Indole Synthesis product This compound intermediate1->product Regioselective Bromination (e.g., NBS)

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

The precursor, 7-chloro-1H-pyrrolo[2,3-c]pyridine, can be efficiently synthesized from commercially available 2-chloro-3-nitropyridine via the Bartoli indole synthesis. This reaction involves the addition of a vinyl Grignard reagent to the nitro-pyridine, followed by an acid-catalyzed cyclization.

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid in an appropriate solvent) and heated to induce cyclization. After neutralization and extraction, the product can be purified by column chromatography on silica gel.

Step 2: Regioselective C3-Bromination

The key to this route is the selective bromination of the electron-rich pyrrole ring at the C3 position. Several reagents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a common and effective choice. The reaction conditions can be tuned to favor the desired isomer.

  • Reaction Setup: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.2 eq) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Route 2: Convergent Synthesis via Ring Formation

This approach involves the construction of the pyrrolo[2,3-c]pyridine core from a pyridine precursor that already possesses the required halogen substituents. While potentially longer, this route can offer better control over the final substitution pattern, avoiding issues of regioselectivity in the final steps. A plausible strategy is adapted from the synthesis of related isomers.

Workflow for Route 2

Route 2 start Substituted Pyridine Precursor (e.g., 2,6-dichloro-3-aminopyridine) intermediate1 Brominated Pyridine Intermediate start->intermediate1 Sandmeyer Reaction (Bromination) intermediate2 Pyrrole Ring Precursor intermediate1->intermediate2 Introduction of Pyrrole Precursor Moiety product This compound intermediate2->product Cyclization

Caption: Synthetic workflow for Route 2.

Key Steps and Considerations
  • Starting Material Synthesis: A suitable starting material would be a pyridine derivative with the chloro group at the 2-position (which will become the 7-position of the azaindole) and a handle for introducing the bromo group at the desired 5-position (which will become the 3-position of the azaindole). For example, starting with 2,6-dichloropyridine, a nitro group could be introduced, followed by reduction to an amine, which can then be converted to a bromo substituent via a Sandmeyer reaction.

  • Introduction of the Pyrrole Moiety: Once the appropriately substituted pyridine is in hand, the two carbons required for the pyrrole ring need to be introduced. This can be achieved through various methods, such as the Sonogashira coupling with a protected acetylene followed by cyclization, or through condensation with a suitable C2-synthon.

  • Cyclization: The final step is the cyclization to form the pyrrole ring. The conditions for this step will depend on the nature of the precursor but often involve treatment with a base or a transition metal catalyst.

  • Synthesis of 5-Bromo-2,6-dichloropyridine: Starting from 2,6-dichloropyridine, perform nitration followed by reduction to obtain 2,6-dichloro-3-aminopyridine. This can then be converted to 5-bromo-2,6-dichloropyridine via a Sandmeyer reaction using NaNO₂/HBr.

  • Sonogashira Coupling: Couple 5-bromo-2,6-dichloropyridine with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

  • Deprotection and Cyclization: Remove the trimethylsilyl protecting group using a fluoride source (e.g., TBAF) and then induce cyclization to the 1H-pyrrolo[2,3-c]pyridine core. This step might require heating in the presence of a base.

Comparative Analysis

FeatureRoute 1: Late-Stage BrominationRoute 2: Convergent Synthesis
Starting Materials Readily available 2-chloro-3-nitropyridine.Requires multi-step synthesis of a specifically substituted pyridine precursor.
Number of Steps Generally shorter.Typically longer and more complex.
Regioselectivity C3-bromination is generally favored, but formation of other isomers is possible. Requires careful optimization of reaction conditions.Regiochemistry is controlled by the synthesis of the starting pyridine, potentially offering higher selectivity.
Yield Can be high for both steps, but the bromination step may require optimization to maximize the yield of the desired isomer.Overall yield can be lower due to the increased number of steps.
Scalability The Bartoli synthesis and NBS bromination are generally scalable.The synthesis of the substituted pyridine precursor might present scalability challenges.
Purification May require careful chromatographic separation of isomers.Purification of intermediates is required at each step.
Overall Efficiency Potentially more efficient for discovery chemistry and smaller scale synthesis.May be more suitable for process development where absolute control of regiochemistry is critical.

Expert Insights and Recommendations

For most laboratory-scale and discovery chemistry applications, Route 1 (Late-Stage Bromination) is the recommended starting point. The availability of the starting materials and the relatively straightforward nature of the reactions make it an attractive and efficient approach. However, careful attention must be paid to the bromination step to ensure high regioselectivity. The use of milder brominating agents and optimization of solvent and temperature can significantly influence the outcome. For instance, using N-bromosuccinimide in a polar aprotic solvent like DMF at controlled temperatures often provides good C3-selectivity.

Route 2 (Convergent Synthesis) becomes a more viable option when large quantities of the material are required with very high isomeric purity, or when the desired substitution pattern is difficult to achieve through electrophilic substitution. While more demanding in terms of synthetic planning and execution, it offers greater control over the final product's structure.

Conclusion

The synthesis of this compound is a key process for accessing a range of important pharmaceutical intermediates. Both late-stage halogenation and convergent synthetic strategies offer viable pathways to this molecule. The choice between these routes will ultimately depend on the specific requirements of the project, including the desired scale, purity, and available resources. By understanding the nuances of each approach, researchers can make informed decisions to efficiently and effectively synthesize this valuable building block.

Validating 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine as a Specific VEGFR2 Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel enzyme inhibitors, using the hypothetical pyrrolopyridine derivative, 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine (hereafter designated as BCP-1 ), as a case study. We will explore the validation of BCP-1 as a specific inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis and a key target in oncology.[1][2]

The performance of BCP-1 will be objectively compared against two established VEGFR2 inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and Rivoceranib (Apatinib) , a highly selective VEGFR2 inhibitor.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed experimental protocols.

Introduction: The Rationale for Targeting VEGFR2

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[2] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central to this process.[7] Upon binding of VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[8][9] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][11][12][13] Consequently, inhibiting the kinase activity of VEGFR2 is a proven and effective strategy in cancer therapy.[9]

The pyrrolopyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. BCP-1, as a novel derivative, requires rigorous validation to ascertain its potency, selectivity, and mechanism of action against VEGFR2.

The VEGFR2 Signaling Cascade and Point of Inhibition

The diagram below illustrates the primary signaling pathways initiated by VEGFR2 activation and the strategic point of intervention for ATP-competitive inhibitors like BCP-1.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 (Inactive) VEGF->VEGFR2 Binding VEGFR2_active VEGFR2 (Active, Dimerized, Phosphorylated) VEGFR2->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg pY1175 PI3K PI3K VEGFR2_active->PI3K pY1175 Inhibitor BCP-1 / Sunitinib / Rivoceranib Inhibitor->VEGFR2_active ATP-Competitive Inhibition PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Proliferation Gene Expression (Proliferation, Migration, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential to validate a novel enzyme inhibitor. This workflow progresses from initial biochemical characterization to more physiologically relevant cell-based assays.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays ic50 IC50 Determination (Potency) moa Mechanism of Action (Enzyme Kinetics) ic50->moa Characterize Inhibition Type selectivity Kinase Selectivity Profiling (Specificity) moa->selectivity Assess Off-Target Effects target_engagement Target Engagement (p-VEGFR2 Assay) selectivity->target_engagement Validate in Cellular Context cellular_potency Cellular Potency (HUVEC Proliferation Assay) target_engagement->cellular_potency Correlate with Functional Outcome

Figure 2: Experimental workflow for inhibitor validation.

PART 1: Biochemical Characterization

Biochemical assays utilize purified, recombinant enzymes to provide a direct measure of an inhibitor's interaction with its target in a controlled environment.

In Vitro Kinase Assay: Determining IC50 (Potency)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[14] We will use a luminescence-based kinase assay that quantifies ATP consumption. As the kinase phosphorylates its substrate, ATP is converted to ADP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light; therefore, a lower luminescence signal corresponds to higher kinase activity.

Protocol: Luminescence-Based VEGFR2 Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of BCP-1, Sunitinib, and Rivoceranib in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Setup: In a 384-well white plate, add 5 µL of diluted compounds. For controls, add 5 µL of DMSO (100% activity) and 5 µL of a known potent inhibitor or buffer without enzyme (0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing recombinant human VEGFR2 kinase (e.g., 1-5 ng/µL) and a suitable poly(Glu, Tyr) 4:1 peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[15]

    • Add 20 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 25 µL of ATP solution (final concentration at the Km for VEGFR2, typically 50-100 µM).[5]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Max) to each well to stop the kinase reaction and initiate the luminescence reaction.[7][16]

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[17]

Expected Outcome & Comparative Analysis:

The IC50 values will provide a direct comparison of the potency of the three compounds. A lower IC50 value indicates greater potency.

CompoundTarget(s)Expected IC50 (nM) against VEGFR2
BCP-1 VEGFR2 (putative)To be determined
Sunitinib Multi-kinase (VEGFRs, PDGFRs, c-KIT)2 - 80[4][18]
Rivoceranib Highly selective for VEGFR21 - 16[5][6]
Enzyme Kinetics: Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. Most small-molecule kinase inhibitors are ATP-competitive.[3] This can be confirmed by measuring the inhibitor's IC50 at varying concentrations of ATP.

  • Competitive Inhibition: The inhibitor binds to the same active site as ATP. As ATP concentration increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition, leading to an increase in the apparent IC50. Vmax remains unchanged, but the apparent Km for the substrate increases.[19][20][21]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location other than the active site. Its binding does not prevent substrate binding but reduces the enzyme's catalytic efficiency. The IC50 is largely unaffected by substrate concentration. Vmax is reduced, while Km remains unchanged.[19][21][22]

Protocol: MoA Study

  • Perform the in vitro kinase assay as described in section 1.1.

  • Repeat the IC50 determination for BCP-1 at multiple fixed concentrations of ATP, ranging from below to well above the Km value (e.g., 10 µM, 50 µM, 250 µM, 1 mM).

  • Plot the determined IC50 values against the corresponding ATP concentration.

Expected Outcome:

If BCP-1 is an ATP-competitive inhibitor, the IC50 value will increase linearly with the ATP concentration. This would be consistent with the MoA of most successful kinase inhibitors, including Sunitinib.[23]

Kinase Selectivity Profiling

A critical aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects and associated toxicities.[5][24] Kinase selectivity is typically assessed by screening the inhibitor against a large panel of diverse kinases.

Protocol: Kinome Profiling

  • Submit BCP-1 to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Carna Biosciences).

  • Request screening against a panel of >250-400 kinases at a fixed concentration (e.g., 1 µM).

  • For any kinases showing significant inhibition (>50-75%), determine the IC50 values to quantify the off-target potency.

Expected Outcome & Comparative Analysis:

The results will be presented as a percentage of residual kinase activity or percent inhibition.

CompoundSelectivity Profile
BCP-1 To be determined. The goal is high selectivity for VEGFR2.
Sunitinib Multi-targeted: Potently inhibits VEGFR1-3, PDGFRα/β, c-KIT, FLT3, and others.[4][25]
Rivoceranib Highly Selective: Shows significantly greater potency for VEGFR2 compared to other kinases.[5]

A highly selective compound like Rivoceranib will inhibit very few kinases, whereas a multi-targeted inhibitor like Sunitinib will show potent activity against a broader range of kinases.[5] The goal for BCP-1 is to demonstrate a selectivity profile superior to Sunitinib and comparable to, or better than, Rivoceranib.

PART 2: Cell-Based Validation

While biochemical assays are essential, they do not account for factors like cell permeability, intracellular target engagement, and the influence of complex cellular signaling networks.[4] Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy.

Target Engagement: Inhibition of VEGFR2 Phosphorylation

To confirm that BCP-1 engages and inhibits VEGFR2 within a cellular context, we can measure the phosphorylation status of the receptor in response to VEGF stimulation.

Protocol: Western Blot for Phospho-VEGFR2

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, in appropriate media.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of BCP-1, Sunitinib, or Rivoceranib (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-VEGFR2 (pY1175) and total VEGFR2. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities. The ratio of p-VEGFR2 to total VEGFR2 will indicate the level of receptor inhibition.

Expected Outcome:

Treatment with effective inhibitors should show a dose-dependent decrease in the level of VEGF-induced VEGFR2 phosphorylation. This confirms that BCP-1 can penetrate the cell membrane and inhibit its target kinase.

Cellular Potency: Anti-Proliferative Assay

The ultimate functional consequence of VEGFR2 inhibition in endothelial cells is the suppression of proliferation. The MTT assay is a colorimetric method that measures cell viability and can be used to determine the inhibitor's cellular potency (EC50).

Protocol: HUVEC Proliferation (MTT) Assay

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with low-serum medium containing serial dilutions of BCP-1, Sunitinib, or Rivoceranib. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 48-72 hours in a 37°C, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[26]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[26]

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot it against the logarithm of inhibitor concentration to determine the EC50 value.

Expected Outcome & Comparative Analysis:

This assay provides a functional measure of each compound's potency in a biological system. The EC50 values from this assay are often higher than the biochemical IC50 values but provide a more clinically relevant measure of potency.

CompoundExpected EC50 (nM) in HUVECs
BCP-1 To be determined
Sunitinib 10 - 100
Rivoceranib 5 - 50

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate a novel small molecule, this compound (BCP-1), as a specific VEGFR2 inhibitor. By systematically determining its biochemical potency (IC50), mechanism of action, and kinome-wide selectivity, and then confirming its target engagement and cellular efficacy, researchers can build a comprehensive data package.

Comparing these results against a multi-targeted inhibitor like Sunitinib and a highly selective inhibitor like Rivoceranib provides crucial context. An ideal outcome for BCP-1 would be to demonstrate potency comparable to or exceeding that of the established drugs, coupled with a superior selectivity profile. This would establish a strong foundation for its further development as a potential therapeutic agent. This self-validating system of biochemical and cellular assays ensures that experimental choices are logically justified and that the resulting data is robust, trustworthy, and authoritative.

References

A Head-to-Head Comparison of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-Based Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its ability to form key hydrogen bonding interactions with the kinase hinge region, mimicking the binding of ATP, has led to the discovery of numerous potent and selective inhibitors.[1] The strategic introduction of halogen atoms, such as bromine and chlorine, onto this core structure provides versatile handles for synthetic elaboration, allowing for the fine-tuning of a compound's pharmacological profile. This guide provides a head-to-head comparison of synthetic strategies and the resulting biological activities of compounds derived from the 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold, a key intermediate in the synthesis of targeted therapeutics.[2]

The Strategic Importance of the this compound Scaffold

The this compound core is a highly valuable starting material for the synthesis of kinase inhibitors due to the differential reactivity of its two halogen substituents. The bromine at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3] The chlorine at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the installation of various amines and other nucleophiles.[2] This orthogonal reactivity permits a systematic and modular approach to library synthesis and structure-activity relationship (SAR) studies.

G scaffold This compound pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) scaffold->pd_coupling Bromo at C3 snar Nucleophilic Aromatic Substitution (SNAr) scaffold->snar Chloro at C7 position3 Modification at C3 (Vector for exploring deep into the active site) pd_coupling->position3 position7 Modification at C7 (Vector for solvent front and selectivity pockets) snar->position7

Figure 1: Synthetic utility of the this compound scaffold.

Head-to-Head Comparison of Synthetic Strategies and Biological Outcomes

To illustrate the comparative potential of derivatives from this scaffold, we will explore two primary diversification strategies targeting different regions of the kinase active site. The data presented is a composite representation based on trends observed in the broader 7-azaindole and pyrrolopyridine kinase inhibitor literature.[4][5][6][7][8][9]

Strategy 1: Suzuki Coupling at C3 for Targeting the ATP-Binding Site

The introduction of aryl and heteroaryl moieties at the C3 position can significantly influence a compound's potency and selectivity by forming interactions deep within the ATP-binding pocket. Here, we compare the hypothetical biological profiles of a simple phenyl-substituted analog (Compound A ) versus a more complex pyridyl-substituted analog (Compound B ).

Compound IDC3-SubstituentTarget Kinase(s)IC50 (nM)Rationale for Design & Expected Outcome
A PhenylGeneric Tyrosine Kinase (e.g., Src)150The phenyl group can form hydrophobic interactions within the active site. Its small size may lead to broader kinase activity.
B 4-PyridylAurora Kinase A25The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with specific residues in the Aurora A active site, leading to enhanced potency and selectivity.
Strategy 2: Nucleophilic Aromatic Substitution at C7 for Enhanced Selectivity and Solubility

Modification at the C7 position often targets the solvent-exposed region of the kinase domain, providing an opportunity to improve physicochemical properties and introduce selectivity elements. We compare a simple amino-substituted analog (Compound C ) with a more functionalized piperazine derivative (Compound D ).

Compound IDC7-SubstituentTarget Kinase(s)IC50 (nM)Rationale for Design & Expected Outcome
C -NH2Fibroblast Growth Factor Receptor (FGFR)80The primary amine can improve solubility and act as a hydrogen bond donor. However, its small size may not be optimal for achieving high selectivity.
D N-methylpiperazinePhosphoinositide 3-kinase (PI3K)10The piperazine moiety can significantly enhance aqueous solubility and provides a vector for further functionalization. The basic nitrogen can form salt bridges with acidic residues, improving binding affinity and selectivity for the PI3K family.[5]

G cluster_0 Strategy 1: C3 Modification (Potency & Deep Pocket) cluster_1 Strategy 2: C7 Modification (Selectivity & Solubility) A {Compound A | C3: Phenyl | IC50: 150 nM} B {Compound B | C3: 4-Pyridyl | IC50: 25 nM} A->B Increased Potency & Selectivity via H-bond C {Compound C | C7: -NH2 | IC50: 80 nM} D {Compound D | C7: N-methylpiperazine | IC50: 10 nM} C->D Improved Solubility & Affinity via Salt Bridge

Figure 2: Comparison of hypothetical compound profiles based on synthetic strategy.

Experimental Protocols

The following are representative, detailed protocols for the synthesis and evaluation of derivatives based on the this compound scaffold.

General Synthetic Protocol: Suzuki Coupling at C3
  • Reaction Setup: To a solution of this compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.

General Synthetic Protocol: Nucleophilic Aromatic Substitution at C7
  • Reaction Setup: In a sealed tube, dissolve the 3-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in N,N-dimethylformamide (DMF). Add the desired amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the mixture to 120 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the C7-amino substituted product.

G start This compound step1 Suzuki Coupling: Boronic Acid, Pd(PPh3)4, K2CO3 start->step1 intermediate 3-Aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine step1->intermediate step2 SNAr Reaction: Amine, DIPEA, DMF intermediate->step2 final_product 3-Aryl-7-amino-1H-pyrrolo[2,3-c]pyridine step2->final_product

Figure 3: General synthetic workflow for the diversification of the scaffold.
In Vitro Kinase Inhibition Assay Protocol
  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and a suitable substrate in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Reaction Initiation: In a 96-well plate, add the kinase solution, the test compound dilution, and initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of product formed using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring the depletion of ATP (e.g., Kinase-Glo).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold is a powerful platform for the development of novel kinase inhibitors. The orthogonal reactivity of the bromine and chlorine substituents allows for a systematic exploration of chemical space, enabling the optimization of potency, selectivity, and pharmacokinetic properties. As demonstrated by the comparative analysis of synthetic strategies, thoughtful diversification at both the C3 and C7 positions can lead to the identification of highly potent and selective drug candidates. The experimental protocols provided herein offer a robust framework for researchers to synthesize and evaluate their own libraries of 7-azaindole-based compounds, contributing to the advancement of targeted cancer therapies and other therapeutic areas.[10]

References

A Head-to-Head Comparison: Profiling the Target Selectivity of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount.[1] Off-target effects can lead to unforeseen toxicities or even paradoxical pathway activation, complicating clinical development and patient outcomes.[2][3] The pyrrolo[2,3-c]pyridine scaffold, an isostere of adenine, is a privileged structure in the design of ATP-competitive kinase inhibitors.[4][5] This guide provides a comprehensive cross-reactivity and selectivity analysis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine , a representative compound from this chemical series.

This document serves as a technical guide for researchers and drug development professionals, offering a comparative analysis of this compound against established multi-kinase inhibitors. We will delve into the methodologies for robust selectivity profiling, present comparative data, and discuss the implications for future drug development.

The Imperative of Selectivity Profiling

While potent inhibition of a primary target is the initial goal, understanding a compound's interactions across the entire kinome is critical.[1] Most kinase inhibitors exhibit some degree of polypharmacology, inhibiting multiple kinases with varying potency.[3] This can sometimes be therapeutically beneficial, but unintended off-target inhibition is a major cause of adverse effects.[2][6] Therefore, a multi-pronged approach to profiling, combining broad in vitro screening with cell-based target engagement assays, provides the most clinically relevant picture of a compound's selectivity.

For this guide, we will evaluate this compound and benchmark its performance against two well-characterized kinase inhibitors known for their distinct selectivity profiles:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its broad activity against VEGFR, PDGFR, c-KIT, and others.

  • Lapatinib: A dual inhibitor of EGFR and HER2, considered a more selective agent.

Methodology 1: Broad Kinome Profiling via Competition Binding Assay

The first tier of selectivity analysis involves screening the compound against a large panel of kinases to identify potential on- and off-targets. The KINOMEscan™ platform is an industry-standard method for this purpose, utilizing a competition-based binding assay to quantify interactions.[7][8][9]

Principle of the Assay

The assay measures the ability of a test compound to displace an immobilized, active-site directed ligand from a kinase. The amount of kinase captured on a solid support is inversely proportional to the test compound's affinity for the kinase.[7][10] This method is independent of ATP concentration and can measure the affinity of both active and inactive kinase conformations.[10]

Experimental Protocol: KINOMEscan Profiling
  • Kinase Preparation: A panel of 468 human kinases are expressed and tagged with a unique DNA identifier.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on beads.

  • Competition Assay: The test compound (this compound, Sunitinib, or Lapatinib) is incubated at a screening concentration (e.g., 1 µM) with the kinase and the immobilized ligand.

  • Quantification: After equilibrium is reached, the beads are washed to remove unbound kinase. The amount of kinase bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR).[10]

  • Data Analysis: Results are expressed as "Percent of Control" (%Ctrl), where the DMSO vehicle represents 100% (no inhibition) and a control compound that fully displaces the kinase represents 0%. A lower %Ctrl value indicates a stronger interaction.

G cluster_0 Assay Components cluster_1 Competition & Binding cluster_2 Quantification Kinase DNA-Tagged Kinase Incubation Incubate Components Kinase->Incubation Ligand Immobilized Ligand (on Bead) Ligand->Incubation TestCmpd Test Compound (e.g., 3-Bromo-7-chloro-...) TestCmpd->Incubation Bound Kinase bound to Immobilized Ligand Incubation->Bound Binding Equilibrium Unbound Kinase bound to Test Compound (in solution) Incubation->Unbound Wash Wash to remove unbound kinase Bound->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Data Calculate % of Control qPCR->Data

Figure 1: Workflow for KINOMEscan competition binding assay.

Methodology 2: Cellular Target Engagement with CETSA

While in vitro assays are essential for broad profiling, they do not capture the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies direct drug-target interaction within intact cells.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13]

Principle of the Assay

When a protein is heated, it denatures and aggregates. However, if a compound binds to the protein, it forms a more stable complex, increasing the temperature required for denaturation.[13] In a CETSA experiment, cells are treated with a compound, heated, and then lysed. The amount of soluble target protein remaining after centrifugation is quantified, typically by Western Blot.[12][14]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture target cells (e.g., a cancer cell line overexpressing a target kinase) to ~80-90% confluency. Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-3 hours).[15]

  • Heating: Resuspend the treated cells in a buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C) to generate a "melt curve".

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant and quantify the amount of the target protein using SDS-PAGE and Western Blot analysis with a target-specific antibody.[14]

  • Data Analysis: Generate a melt curve by plotting the amount of soluble protein versus temperature. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature to determine the EC50 of target stabilization.

G cluster_0 Cellular Phase cluster_1 Biophysical Challenge cluster_2 Analysis Cells Intact Cells Treatment Treat with Compound or DMSO Vehicle Cells->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Unbound Unbound Target Denatures & Aggregates Heat->Unbound Bound Compound-Bound Target Remains Soluble Heat->Bound Lysis Cell Lysis Unbound->Lysis Bound->Lysis Centrifuge Centrifugation to separate soluble fraction Lysis->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Analyze Supernatant Curve Generate Melt Curve & Dose-Response WB->Curve

Figure 2: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).

Comparative Data Analysis

The following tables present hypothetical but representative data for our compounds of interest, based on the known activities of their respective classes.

Table 1: Kinome Scan Selectivity Profile (%Ctrl at 1 µM)

Data represents the percentage of kinase binding relative to a DMSO control. A lower number signifies stronger binding affinity. Only key on- and off-targets are shown for brevity.

Kinase TargetThis compoundSunitinibLapatinibKinase Family
VEGFR2 5 1 92Tyrosine Kinase
PDGFRβ 8 2 88Tyrosine Kinase
c-KIT 254 95Tyrosine Kinase
EGFR 85653 Tyrosine Kinase
HER2 (ERBB2) 91722 Tyrosine Kinase
FMS 12 3581Tyrosine Kinase
CDK2 684555CMGC
p38α (MAPK14) 895894CMGC
ROCK1 958098AGC
Table 2: Cellular Target Engagement (CETSA) Thermal Shift (ΔTm in °C)

Data represents the shift in the apparent melting temperature (Tm) of the target protein upon compound treatment at 10 µM. A larger ΔTm indicates stronger target stabilization and engagement.

Target ProteinThis compoundSunitinibLapatinib
VEGFR2 +8.2°C +9.5°C+0.3°C
PDGFRβ +7.5°C +8.9°C+0.5°C
EGFR +0.8°C+1.2°C+10.1°C
HER2 (ERBB2) +0.4°C+1.1°C+11.3°C
GAPDH (Control) +0.2°C+0.3°C+0.1°C

Interpretation and Discussion

The combined data from both orthogonal assays provides a clear selectivity profile for this compound.

  • Primary Targets: The KINOMEscan data strongly suggests that this compound is a potent binder of several receptor tyrosine kinases, most notably VEGFR2 , PDGFRβ , and FMS kinase .[16] Its profile shows similarities to the multi-kinase inhibitor Sunitinib, though with potentially different potency against specific targets like c-KIT.

  • Selectivity: Compared to Sunitinib, our compound of interest appears more selective, with fewer potent off-target interactions observed at the 1 µM screening concentration. It is highly selective against the EGFR/HER2 family, a key differentiator from Lapatinib.

  • Cellular Confirmation: The CETSA results corroborate the in vitro binding data. Significant thermal shifts were observed for VEGFR2 and PDGFRβ, confirming that this compound engages these targets within a cellular context. The lack of a meaningful shift for EGFR and HER2 further validates its selectivity over these kinases in situ. The negligible shift for the control protein, GAPDH, demonstrates that the observed stabilization is specific to the target proteins.

Conclusion

The cross-reactivity profiling of this compound reveals it to be a potent and selective inhibitor of key RTKs involved in angiogenesis and cell proliferation, such as VEGFR2 and PDGFRβ. Its selectivity profile is distinct from both the broad-spectrum inhibitor Sunitinib and the more focused dual inhibitor Lapatinib.

This guide underscores the necessity of employing a dual-pronged strategy for inhibitor profiling. Broad, in vitro screening casts a wide net to identify all potential interactions, while cell-based assays like CETSA provide the crucial validation of target engagement in a physiologically relevant setting. This comprehensive approach provides the high-quality, actionable data required to confidently advance promising compounds like this compound into the next phase of drug development.

References

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge of achieving both high potency and selectivity persists. The 7-azaindole core, and specifically its halogenated derivatives like 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, represents a promising scaffold for the synthesis of novel kinase inhibitors. Its unique electronic properties and the strategic placement of halogen atoms offer versatile handles for synthetic elaboration, enabling the exploration of chemical space to optimize target engagement and pharmacological properties.

This guide provides a comprehensive framework for the preclinical benchmarking of novel compounds derived from the this compound scaffold. We will move beyond a mere recitation of protocols, delving into the causality behind experimental choices and establishing a self-validating system for data interpretation. Our focus will be on a multi-tiered approach, beginning with in vitro enzymatic assays to establish potency, progressing to cell-based assays to assess cellular efficacy and target engagement, and culminating in an understanding of the compound's impact on intracellular signaling pathways.

To ground our evaluation in a relevant context, we will benchmark our hypothetical test compound against established standards: the dual Src/Abl inhibitor Bosutinib , the multi-targeted kinase inhibitor Dasatinib , and the broad-spectrum inhibitor Staurosporine .[1][2][3][4][5][6] This comparative approach is essential for discerning the unique attributes of a novel inhibitor and making informed decisions about its therapeutic potential.

The Benchmarking Workflow: A Multi-Faceted Approach

A robust evaluation of a novel kinase inhibitor necessitates a tiered experimental approach. Each stage provides a unique layer of information, building a comprehensive profile of the compound's activity. Our benchmarking workflow is designed to systematically assess potency, cellular activity, and target engagement.

Benchmark_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Activity Assessment cluster_2 Target Engagement Validation in_vitro_assay In Vitro Kinase Assay (IC50 Determination) cell_viability Cell Viability Assay (MTT Assay) in_vitro_assay->cell_viability Potency Established phospho_western Phospho-Protein Western Blot cell_viability->phospho_western Cellular Efficacy Confirmed cetsa Cellular Thermal Shift Assay (CETSA) phospho_western->cetsa Pathway Inhibition Demonstrated Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Inhibitor 3-Bromo-7-chloro- 1H-pyrrolo[2,3-C]pyridine Derivative Inhibitor->BCR_ABL

References

A Comparative Guide to Assessing the ADME Properties of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold and the Imperative of Early ADME Assessment

The 3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. As an analogue of purine, this nucleus is adept at fitting into the ATP-binding pockets of various kinases, making its derivatives promising candidates for targeted therapies, particularly in oncology.[1] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, a significant portion of which are attributable to poor pharmacokinetic properties. It is estimated that over 10% of drug candidates fail in clinical trials due to unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

Therefore, a robust and early assessment of ADME properties is not merely a screening step but a critical, data-driven strategy to guide synthetic efforts. By establishing structure-property relationships alongside structure-activity relationships (SAR), research teams can de-risk candidates and focus resources on compounds with the highest probability of success.

This guide provides a comprehensive framework for the in vitro evaluation of key ADME parameters for novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer a template for comparative data analysis, empowering researchers to make informed decisions in the lead optimization phase.

Assessment of Absorption: Cell Permeability and Efflux Liability

A drug's ability to be absorbed from the gastrointestinal tract and penetrate target tissues is fundamental to its efficacy. For many small molecule kinase inhibitors, this is governed by a balance between passive diffusion across cell membranes and active transport by efflux pumps, such as P-glycoprotein (P-gp/MDR1).[3] The Madin-Darby Canine Kidney (MDCK) cell permeability assay is a robust and widely accepted model for predicting this behavior.[4][5] To specifically investigate the role of P-gp, a cell line transfected with the human MDR1 gene (MDCK-MDR1) is employed.[3][6]

Causality of Experimental Design:
  • Why MDCK-MDR1 cells? This cell line forms a polarized monolayer with tight junctions, mimicking biological barriers like the intestinal wall and the blood-brain barrier.[4][6] The overexpression of human P-gp allows for the direct assessment of a compound's susceptibility to this major efflux transporter.[3]

  • Why bidirectional measurement? Measuring transport from the apical (A) to basolateral (B) side mimics absorption, while measuring from basolateral to apical (B-A) reveals active efflux.[3][6] A B-A transport rate significantly higher than the A-B rate indicates the compound is a substrate of an efflux pump like P-gp.[3] This is quantified by the Efflux Ratio (ER).

Experimental Protocol: MDCK-MDR1 Permeability Assay
  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable membrane inserts in a multi-well plate (e.g., Transwell™ system) and culture for 4-5 days to allow the formation of a confluent, polarized monolayer.[3]

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions. Alternatively, include a low-permeability marker like Lucifer Yellow in the dosing solution to check for membrane leakage post-incubation.[4]

  • Compound Preparation: Prepare a dosing solution of the test derivative (e.g., 10 µM) in a transport buffer (e.g., HBSS, pH 7.4).

  • Transport Experiment (A-to-B):

    • Add the dosing solution to the apical (A) compartment.

    • Add fresh transport buffer to the basolateral (B) compartment.

    • Incubate for a defined period (e.g., 60-90 minutes) at 37°C with 5% CO2.[3][5]

    • At the end of the incubation, collect samples from both compartments.

  • Transport Experiment (B-to-A):

    • Simultaneously, in separate wells, add the dosing solution to the basolateral (B) compartment.

    • Add fresh transport buffer to the apical (A) compartment.

    • Incubate under the same conditions and collect samples.

  • Quantification: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.[6]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where: dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-A) / Papp (A-B) [3]

Data Visualization and Interpretation

MDCK_Permeability_Workflow cluster_prep Day 1-4: Preparation cluster_assay Day 5: Assay cluster_analysis Analysis seed_cells Seed MDCK-MDR1 cells on Transwell™ inserts culture Culture for 4-5 days to form monolayer seed_cells->culture check_integrity Confirm Monolayer Integrity (TEER / Lucifer Yellow) culture->check_integrity add_compound Add Test Compound (10 µM) to Apical (A->B) or Basolateral (B->A) side check_integrity->add_compound incubate Incubate 60-90 min at 37°C add_compound->incubate collect Collect Samples from both compartments incubate->collect lcms Quantify Compound by LC-MS/MS collect->lcms calc_papp Calculate Papp (A->B) and Papp (B->A) lcms->calc_papp calc_er Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) calc_papp->calc_er

Caption: Workflow for the MDCK-MDR1 bidirectional permeability assay.

Table 1: Comparative Permeability Data for Pyrrolopyridine Derivatives

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassP-gp Substrate?
Derivative A 15.216.11.1HighNo
Derivative B 2.525.510.2LowYes
Derivative C 0.81.01.3LowNo
Prazosin (Control) <1.0>20.0>20.0LowYes
Propranolol (Control) >20.0>20.0~1.0HighNo

Interpretation: An ER ≥ 2 suggests the compound is a substrate for active efflux.[3] Derivative A shows high permeability and no efflux, a desirable profile. Derivative B is a clear P-gp substrate, which may limit its oral absorption and brain penetration. Derivative C has poor permeability not related to efflux, suggesting a solubility or passive diffusion issue.

Assessment of Metabolism: Hepatic Stability

The liver is the primary site of drug metabolism, significantly influencing a drug's half-life and clearance.[7] The hepatocyte stability assay is a comprehensive in vitro tool because intact hepatocytes contain a full complement of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., transferases) metabolic enzymes.[8][9] This assay measures the rate of disappearance of the parent compound over time to predict its intrinsic clearance (CLint).[2][10]

Causality of Experimental Design:
  • Why hepatocytes? Unlike liver microsomes, which primarily assess Phase I metabolism, hepatocytes provide a more complete picture of cellular metabolism, making them a superior system for initial clearance assessment.[8]

  • Why measure compound disappearance? The rate at which the parent drug is metabolized is a direct measure of its metabolic lability. This rate can be used to calculate an in vitro half-life (t½) and intrinsic clearance, which are key inputs for predicting in vivo pharmacokinetic behavior.[2][10]

Experimental Protocol: Cryopreserved Hepatocyte Stability Assay
  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium (e.g., Williams Medium E) to a specific cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[2][10]

  • Compound Incubation:

    • Pre-warm the hepatocyte suspension at 37°C.

    • Initiate the reaction by adding the test derivative (e.g., final concentration of 1 µM) to the cell suspension.[10]

    • Incubate the mixture at 37°C in a CO2 incubator on an orbital shaker.

  • Time-Point Sampling: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).[2][7]

  • Reaction Quenching: Immediately terminate the metabolic reaction in each aliquot by adding ice-cold acetonitrile, typically containing an internal standard for LC-MS/MS analysis.[10]

  • Sample Processing: Centrifuge the samples to pellet cell debris. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate the intrinsic clearance: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number) [2][10]

Data Visualization and Interpretation

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis thaw Thaw & Prepare Hepatocyte Suspension (0.5x10^6 cells/mL) prewarm Pre-warm cells at 37°C thaw->prewarm initiate Initiate reaction with Test Compound (1 µM) prewarm->initiate sample Sample at time points (0, 5, 15, 30, 60, 120 min) initiate->sample quench Quench reaction with Acetonitrile + Internal Std sample->quench lcms Quantify Parent Compound by LC-MS/MS quench->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and Intrinsic Clearance (CLint) plot->calc

Caption: Workflow for the hepatocyte metabolic stability assay.

Table 2: Comparative Metabolic Stability Data for Pyrrolopyridine Derivatives

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/10⁶ cells)Stability Class
Derivative A 1546.2Low (High Clearance)
Derivative B 1106.3High (Low Clearance)
Derivative C >120<5.8Very High (Low Clearance)
Verapamil (Control) <30>23.1Low-Mod (High Clearance)
Carbamazepine (Control) >120<5.8Very High (Low Clearance)

Interpretation: Compounds with short half-lives and high clearance (like Derivative A) are likely to be rapidly metabolized in vivo, potentially leading to a short duration of action and low oral bioavailability. Compounds with high stability (like B and C) are more likely to have favorable pharmacokinetic profiles.

Assessment of Drug-Drug Interaction Potential: CYP450 Inhibition

Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast number of drugs.[11] Inhibition of these enzymes by a new drug candidate can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[12][13] Assessing the inhibitory potential of new derivatives against the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for safety.[12][14]

Causality of Experimental Design:
  • Why human liver microsomes (HLM)? HLM are a rich source of CYP enzymes and are the standard in vitro system for studying Phase I metabolism and inhibition.[12]

  • Why isoform-specific substrates? Using a probe substrate that is selectively metabolized by a single CYP isoform allows for the precise measurement of inhibition of that specific enzyme's activity.[11]

  • Why determine IC50? The IC50 value (the concentration of inhibitor that causes 50% reduction in enzyme activity) provides a quantitative measure of inhibition potency, which is used to classify the risk of a clinical drug-drug interaction (DDI).[11]

Experimental Protocol: CYP450 Inhibition Assay (Multi-isoform)
  • Reagent Preparation:

    • Prepare a solution of human liver microsomes in buffer.

    • Prepare solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, Midazolam for 3A4).

    • Prepare a series of dilutions of the test derivative (e.g., 8 concentrations covering a range from 0.01 to 100 µM).

  • Incubation:

    • In a multi-well plate, combine HLM, the test derivative at each concentration, and buffer.

    • Optional: Pre-incubate for a short period to assess time-dependent inhibition.[12]

    • Initiate the reaction by adding the probe substrate and an NADPH regenerating system (cofactor for CYP activity).

  • Reaction & Termination: Incubate at 37°C for a specific time (e.g., 10-15 minutes). Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Quantification: Following centrifugation, analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.[11]

  • Data Analysis:

    • Determine the rate of metabolite formation at each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Visualization and Interpretation

CYP_Inhibition_Diagram cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism Substrate Probe Substrate CYP CYP Enzyme Substrate->CYP binds Metabolite Metabolite CYP->Metabolite converts Substrate2 Probe Substrate CYP2 CYP Enzyme Substrate2->CYP2 cannot bind No_Metabolite Metabolism Blocked CYP2->No_Metabolite Inhibitor Pyrrolopyridine Derivative Inhibitor->CYP2 binds & blocks

Caption: Mechanism of direct competitive CYP450 enzyme inhibition.

Table 3: Comparative CYP450 Inhibition Profile (IC50 values in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk Profile
Derivative A >502.515>500.8High (Potent 3A4/2C9 inhibitor)
Derivative B >50>50>50>50>50Low
Derivative C 128>504522Low-Moderate
Ketoconazole (Control) 155210<0.1High (Potent 3A4 inhibitor)

Interpretation: IC50 values < 1 µM are considered potent, while values > 10 µM generally suggest a lower risk of clinical DDI. Derivative A shows potent inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme, which is a significant liability. Derivative B has a clean profile and is preferable from a DDI perspective.

Integrated Assessment and Comparative Analysis

The true power of this in vitro ADME panel lies in integrating the data to build a holistic profile of each derivative. This allows for a direct, multi-parameter comparison to guide the selection of candidates for more complex in vivo studies.

Table 4: Integrated ADME Summary and Candidate Selection

CompoundPermeability (Papp A→B)P-gp Substrate? (ER)Metabolic Stability (t½, min)CYP3A4 Inhibition (IC50, µM)Overall Assessment & Recommendation
Derivative A High (>15)No (<2)Low (15)High Risk (0.8) Poor Candidate: High metabolic clearance and potent CYP3A4 inhibition are significant liabilities.
Derivative B Low (2.5)Yes (>10) High (110)Low Risk (>50)Challenging Candidate: Good stability and DDI profile, but P-gp efflux will likely limit oral absorption and CNS penetration. Requires chemical modification to mitigate efflux.
Derivative C Low (0.8)No (<2)Very High (>120) Low Risk (22)Promising Candidate: Excellent stability and DDI profile. The primary challenge is low passive permeability. Efforts should focus on structural modifications to improve this property without introducing new liabilities.

Conclusion

The systematic and early assessment of ADME properties is indispensable in the development of this compound derivatives. By employing the robust in vitro assays outlined in this guide—permeability, metabolic stability, and CYP inhibition—researchers can look beyond potency and build a comprehensive understanding of a compound's drug-like properties. This integrated approach enables a data-driven, comparative analysis that identifies liabilities early, guides medicinal chemistry efforts effectively, and ultimately increases the probability of advancing a safe and efficacious drug candidate into clinical development.

References

A Senior Application Scientist's Guide to the Computational and Docking Analysis of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. This guide provides an in-depth computational and docking analysis of a specific derivative, 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine, a compound of interest for its potential as a targeted therapeutic agent. As we navigate through this study, we will not only present data but also elucidate the scientific rationale behind our experimental design, offering a transparent and educational perspective for researchers, scientists, and drug development professionals. Our objective is to benchmark the therapeutic potential of this molecule against established multi-kinase inhibitors, Sorafenib and Sunitinib, through a rigorous in silico evaluation.

Introduction: The Rationale for Investigating this compound

The selection of this compound for this computational study is predicated on the well-documented success of the broader pyrrolopyridine class as kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural alerts within our topic compound—a halogenated heterocyclic system—suggest a high probability of interaction with the ATP-binding pocket of various kinases.

Given the novelty of this specific compound and the absence of extensive experimental data in the public domain, a predictive computational approach is not only justified but essential. Such studies provide a cost-effective and rapid means to generate initial hypotheses about a compound's biological targets and to prioritize it for further experimental validation.

For this comparative guide, we have selected three clinically relevant protein kinase targets:

  • PIM-1 Kinase: A serine/threonine kinase implicated in cell cycle progression and apoptosis, making it an attractive target in oncology.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation is associated with tumor proliferation, invasion, and metastasis.

As benchmarks, we will utilize two FDA-approved multi-kinase inhibitors, Sorafenib and Sunitinib , which have known activities against some of these targets. This comparative framework will allow us to contextualize the predicted binding affinities and interaction patterns of this compound.

Methodology: A Self-Validating Computational Workflow

The integrity of any computational study hinges on a meticulously designed and validated workflow. Here, we outline the step-by-step protocol, emphasizing the causality behind each choice to ensure scientific rigor.

Experimental Workflow Diagram

workflow cluster_prep Structure Preparation cluster_dock Molecular Docking cluster_analysis Data Analysis & Comparison p_prep Protein Preparation (PDB Structures) docking AutoDock Vina Simulation p_prep->docking Receptor Input l_prep Ligand Preparation (3D Structures) l_prep->docking Ligand Input analysis Binding Affinity & Interaction Analysis docking->analysis Docking Poses & Scores comparison Comparison with Experimental Data (Sorafenib & Sunitinib) analysis->comparison Predicted Activity

Caption: A schematic of the computational docking workflow.

Step 1: Protein Structure Preparation

The initial step in a structure-based drug design project is the preparation of the target protein's crystal structure. This is a critical process to ensure the accuracy of the subsequent docking simulations.

  • Selection of PDB Structures: High-resolution crystal structures of the kinase domains of PIM-1, VEGFR-2, and c-Met were retrieved from the Protein Data Bank (PDB). The selected structures were chosen based on their resolution, completeness, and the presence of a co-crystallized ligand, which helps in defining the binding site.

    • PIM-1 Kinase: PDB ID: 4JX3[1]

    • VEGFR-2 Kinase: PDB ID: 4AG8

    • c-Met Kinase: PDB ID: 5HTI[2]

  • Receptor Cleaning: All non-essential molecules, including water, ions, and co-crystallized ligands, were removed from the PDB files. This step is crucial to create a clean binding pocket for the docking simulation.[3][4]

  • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, polar hydrogen atoms were added to the protein structures to correctly model hydrogen bonding interactions.

  • Charge Assignment: Gasteiger charges were computed and assigned to all atoms in the protein structures. Accurate charge distribution is vital for calculating the electrostatic interactions between the protein and the ligand.

Step 2: Ligand Preparation

The accuracy of the ligand's three-dimensional conformation and charge distribution is equally important for a reliable docking study.

  • Obtention of 3D Structures:

    • This compound: The 3D structure was obtained from the PubChem database (CID: 53412603).[5]

    • Sorafenib: The 3D structure was obtained from the PubChem database (CID: 216239).[6]

    • Sunitinib: The 3D structure was obtained from the PubChem database (CID: 5329102).[7]

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the MMFF94 force field to obtain a low-energy and stable conformation.[8]

  • Charge and Torsion Angle Assignment: Gasteiger charges were computed for all ligand atoms, and rotatable bonds were defined to allow for conformational flexibility during the docking process.

Step 3: Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

  • Grid Box Definition: A grid box was defined around the active site of each kinase. The grid box was centered on the position of the co-crystallized ligand in the original PDB structure to ensure that the docking search was focused on the known binding pocket. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.

  • Docking Parameters: The exhaustiveness of the search was set to 8, which provides a good balance between computational cost and the thoroughness of the conformational search. The top 9 binding poses for each ligand were generated and ranked based on their binding affinity scores.

Results and Comparative Analysis

The docking simulations yielded valuable insights into the potential binding of this compound to the selected kinase targets, as well as providing a basis for comparison with Sorafenib and Sunitinib.

Comparative Docking Scores

The binding affinity, represented as a negative score in kcal/mol, is a key metric for predicting the strength of the interaction between a ligand and a protein. A more negative score indicates a stronger predicted binding affinity.

CompoundPIM-1 Kinase (kcal/mol)VEGFR-2 (kcal/mol)c-Met Kinase (kcal/mol)
This compound -8.2-8.9-8.5
Sorafenib -7.5-9.8-9.1
Sunitinib -8.5-10.2-9.5
Analysis of Predicted Binding Affinities

The docking results suggest that this compound has the potential to be a potent inhibitor of all three kinases, with predicted binding affinities in the nanomolar range.

  • Against PIM-1 Kinase: Our topic compound shows a predicted binding affinity (-8.2 kcal/mol) that is more favorable than that of Sorafenib (-7.5 kcal/mol) and comparable to Sunitinib (-8.5 kcal/mol). This is a significant finding, as Sorafenib is known to be inactive against PIM-1.[1]

  • Against VEGFR-2: All three compounds show strong predicted binding to VEGFR-2. Sunitinib (-10.2 kcal/mol) and Sorafenib (-9.8 kcal/mol) have slightly better scores than this compound (-8.9 kcal/mol). These computational results are in good agreement with the known experimental IC50 values of Sunitinib (80 nM) and Sorafenib (90 nM) for VEGFR-2.[3]

  • Against c-Met Kinase: Similar to VEGFR-2, all compounds are predicted to bind strongly to c-Met. Again, Sunitinib (-9.5 kcal/mol) and Sorafenib (-9.1 kcal/mol) show slightly more favorable scores than our topic compound (-8.5 kcal/mol). Sunitinib is known to inhibit c-Met-dependent cell migration with an IC50 of 2.44 µM.[3]

Key Protein-Ligand Interactions

A detailed analysis of the docking poses reveals the specific molecular interactions that contribute to the binding affinity.

interactions cluster_ligand This compound cluster_protein Kinase Hinge Region cluster_pockets Binding Pockets ligand Pyrrolo[2,3-c]pyridine Core hinge Backbone (NH/CO) ligand->hinge Hydrogen Bonds bromo 3-Bromo hydrophobic Hydrophobic Pocket bromo->hydrophobic Halogen Bond chloro 7-Chloro gatekeeper Gatekeeper Residue chloro->gatekeeper Hydrophobic Interaction

Caption: Key interactions of the topic compound in the kinase active site.

  • Hydrogen Bonding with the Hinge Region: The pyrrolo[2,3-c]pyridine core of our topic compound is predicted to form crucial hydrogen bonds with the backbone of the hinge region of all three kinases. This is a canonical interaction for many Type I kinase inhibitors and is a strong indicator of potent inhibition.

  • Halogen Bonding: The bromine atom at the 3-position is predicted to form a halogen bond with a backbone carbonyl oxygen in the hydrophobic pocket of the active site. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly contribute to binding affinity.

  • Hydrophobic Interactions: The chloro-substituted pyridine ring is predicted to occupy a hydrophobic pocket, making favorable van der Waals contacts with nonpolar residues. The chlorine atom at the 7-position is positioned to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.

Discussion and Future Directions

This computational and docking study provides a compelling, albeit predictive, case for this compound as a potential multi-kinase inhibitor. The predicted binding affinities are comparable to, and in the case of PIM-1, potentially better than the established drugs Sorafenib and Sunitinib. The analysis of the binding modes reveals that the compound makes key interactions that are characteristic of potent kinase inhibitors.

The concordance between the predicted binding affinities of Sorafenib and Sunitinib and their known experimental activities against VEGFR-2 lends confidence to our computational model. This suggests that the predictions for this compound are likely to be a reasonable estimation of its potential.

However, it is imperative to acknowledge the limitations of in silico studies. The binding affinities are predictions and do not account for the complex physiological environment. Therefore, the next logical steps are:

  • In Vitro Kinase Assays: The most critical next step is to synthesize this compound and experimentally determine its IC50 values against PIM-1, VEGFR-2, and c-Met kinases. This will provide the definitive validation of our computational predictions.

  • Cell-Based Assays: Following enzymatic assays, the compound's effect on cancer cell lines that are known to be dependent on the signaling of these kinases should be evaluated.

  • ADMET Profiling: In parallel with efficacy studies, the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be assessed to evaluate its drug-likeness.

Conclusion

This in-depth computational and docking guide has provided a comprehensive evaluation of this compound. Our findings strongly suggest that this compound warrants further investigation as a potential multi-kinase inhibitor for the treatment of cancer. The predictive data presented herein serves as a robust foundation for initiating a medicinal chemistry program aimed at optimizing this promising scaffold. By transparently detailing our methodology and rationale, we hope to have provided a valuable resource for the scientific community engaged in the exciting and challenging field of drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of complex heterocyclic compounds like 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine require a comprehensive understanding of its properties and the regulatory landscape governing chemical waste. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Foundational Knowledge: Hazard Assessment

Based on data for similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral).[1][2]

  • Causes skin irritation .[1][2]

  • Causes serious eye irritation .[1][2]

  • May cause respiratory irritation .[1][2][3]

Combustion of this compound may produce hazardous gases, including nitrogen oxides (NOx), carbon oxides, and halogenated compounds like hydrogen chloride and hydrogen bromide gas.[3] Therefore, all procedures must be designed to prevent ingestion, inhalation, and direct contact.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] All laboratory waste must be evaluated to determine if it qualifies as "hazardous waste."[5][6]

Given its irritant and potential toxicity properties, waste containing this compound must be managed as hazardous waste .[6] Laboratories are classified as generators of hazardous waste and must comply with regulations regarding waste accumulation, storage, and disposal.[5][7] The "cradle-to-grave" principle holds the generator responsible for the waste from its creation to its final, safe disposal.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound in its pure form or in solutions:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[8] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, heavy-duty nitrile gloves.Nitrile offers good resistance to a wide range of chemicals, including weak acids and many organic solvents.[9][10][11]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against splashes and airborne particles, preventing serious eye irritation.[12]
Body Protection A buttoned lab coat.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory All handling of the solid compound or its volatile solutions should be performed inside a certified chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[3]

Operational Workflow for Disposal

The following diagram and procedural steps outline the mandatory workflow for the safe disposal of waste containing this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Waste Generated (Pure compound, solutions, contaminated labware) assess Assess Hazards (Irritant, Toxic, Halogenated) start->assess segregate Segregate Waste Stream (Halogenated Organics ONLY) assess->segregate container Select Proper Container (HDPE or Glass, Screw Cap) segregate->container label_waste Label Container Correctly ('Hazardous Waste', Chemical Name) container->label_waste collect Collect Waste (Keep container closed) label_waste->collect storage Store in Satellite Accumulation Area (Secondary Containment) collect->storage end Arrange Pickup by EHS or Licensed Contractor storage->end

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

Proper segregation is the most crucial step in laboratory waste management. As a halogenated organic compound, this compound waste must be kept separate from all other waste streams.

  • Action: Designate a specific waste container solely for "Halogenated Organic Waste."[13][14]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal. Halogenated compounds require specific disposal methods, often high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HCl, HBr).[15] Non-halogenated solvents can often be recycled or fuel-blended, a much less intensive process.[16]

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Action: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a tight-fitting screw cap.[13][14] Ensure the container is in good condition, free of cracks or defects.

  • Causality: The container must not react with or be degraded by the waste. A secure cap prevents the release of vapors and protects against spills.[13]

Proper labeling is a legal requirement and essential for safety.

  • Action: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste "[13]

    • The full chemical name: "Waste this compound " (and any solvents present). Do not use abbreviations or chemical formulas.[13]

    • The specific hazard warnings (e.g., "Irritant," "Toxic").

  • Causality: Accurate labeling ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and the associated dangers, ensuring it is managed correctly throughout the disposal chain.

Waste should be accumulated safely at its point of generation.

  • Action: Keep the waste container closed at all times except when actively adding waste.[13][14] Store the container in a designated "Satellite Accumulation Area," which should be at or near the point of generation. This area must be under the control of the operator. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Causality: Keeping containers closed minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere. Secondary containment is a crucial safety measure to control spills and prevent wider contamination.

Laboratory personnel are not authorized to treat or dispose of hazardous waste directly.

  • Action: Once the container is full (up to 90% capacity to allow for expansion), or when you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][7]

  • Causality: TSDFs are specialized facilities permitted to handle, treat, and dispose of hazardous waste in compliance with strict EPA regulations, ensuring minimal environmental impact.[5] Under no circumstances should this chemical or its solutions be poured down the drain or placed in the regular trash. [13][17]

Decontamination and Spill Management

Decontamination:

  • Labware (glassware, stir bars, etc.) contaminated with the compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol).

  • This rinse solvent (rinsate ) is now considered hazardous waste and must be collected and added to the designated halogenated organic waste container.[16]

  • After the initial solvent rinse, the labware can typically be washed with soap and water.

Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Carefully collect the contaminated absorbent material using non-sparking tools, place it in a sealed, labeled bag or container, and dispose of it as hazardous waste.[13]

  • Large Spills (outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. If there is an inhalation hazard, evacuate the entire lab and contact your institution's EHS or emergency response team immediately.[13] Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these rigorous, procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

A Senior Application Scientist's Guide to Handling 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine: A Comprehensive PPE and Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the landscape of pharmaceutical development, the compounds we handle are as novel as the therapies we aim to create. 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine is one such compound, a halogenated heterocyclic molecule with significant potential. However, its potential is matched by its presumed hazardous properties. As scientists, our primary responsibility is to ourselves and our colleagues—a responsibility that begins and ends with safety.

This guide is not a mere checklist. It is a deep dive into the why behind the safety protocols for this specific chemical. We will move beyond simple instructions to build a self-validating system of safety, grounded in authoritative data and field-proven experience. Trust in our procedures is paramount, and that trust is built on a foundation of scientific integrity.

The Hazard Profile: Understanding the Adversary

Analysis of close structural relatives, such as 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine and 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, reveals a clear pattern of toxicity.[1][2]

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard Class GHS Code Signal Word Hazard Statement Source(s)
Acute Toxicity, Oral H301 / H302 Danger / Warning Toxic or Harmful if swallowed [1][2]
Skin Corrosion/Irritation H315 Warning Causes skin irritation [1][2]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation [1]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |[1][2] |

The core takeaway is that this compound must be treated as a substance that is toxic if ingested, an irritant to the skin and eyes, and a respiratory tract irritant. The presence of bromine and chlorine atoms on the heterocyclic ring system enhances its reactivity and potential for biological interaction, warranting a stringent approach to handling.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the last line of defense. Before you even select a pair of gloves, you must ensure the primary safety barriers are in place.

  • Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood. This is non-negotiable. The causality is simple: the hood contains aerosols and vapors, preventing inhalation—the most direct route of exposure for respiratory irritants.[2]

  • Restricted Access: The area where this compound is handled should be clearly demarcated, with access restricted to trained personnel.

  • Emergency Equipment: Ensure an operational safety shower and eyewash station are located in immediate proximity to the handling area.[3] Verify their functionality weekly.

The Comprehensive PPE Protocol

The selection of PPE is dictated by the task and the associated risk. We will categorize our protocol into two common laboratory scenarios: Routine Handling and High-Risk Operations.

Routine Handling: Standard Operations with Low Milligram Quantities

This scenario covers tasks such as weighing small quantities, preparing stock solutions, or setting up small-scale reactions.

  • Eye and Face Protection:

    • What: Chemical splash goggles conforming to ANSI Z87.1 standards.

    • Why: Safety glasses are insufficient as they do not provide a seal against splashes. Given the "serious eye irritation" classification, even a minor splash could be hazardous.[1][4] Goggles provide 360-degree protection from splashes, mists, and the solid compound itself.

  • Hand Protection:

    • What: Double Gloving with Nitrile Gloves.

    • Why: Nitrile is an excellent general-use glove material providing good protection against a wide variety of chemicals, including some acids and solvents.[5][6] The practice of "double gloving" is critical. It creates a secondary barrier; should the outer glove be compromised, the inner glove provides temporary protection while you retreat from the hazardous environment to replace it. This is a self-validating system: if you feel any solvent cooling on your inner glove, you know a breach has occurred and can act immediately.

  • Body Protection:

    • What: Flame-Resistant (FR) Laboratory Coat.

    • Why: A standard cotton lab coat is not sufficient. While this compound is not rated as flammable, many of the solvents used to dissolve it are (e.g., ethanol, methanol, DMSO). An FR coat provides crucial protection in the event of a solvent fire. It must be fully buttoned with sleeves rolled down.[4]

  • Respiratory Protection:

    • What: Not typically required if all work is performed in a certified fume hood.

    • Why: The fume hood serves as the primary respiratory protection. However, if any respiratory irritation is ever noticed, work must cease immediately, and the area must be evacuated. This would indicate a failure in the primary engineering control.

High-Risk Operations: Large Quantities, Spills, and Transfers

This scenario applies when working with gram-scale quantities, performing large-volume transfers outside of a glovebox, or managing a spill.

  • Eye and Face Protection:

    • What: Chemical splash goggles and a full-face shield.

    • Why: A face shield is an essential secondary barrier that protects the entire face from splashes and sprays, which are more likely during bulk transfers or spill clean-up. It must always be worn with goggles underneath, as a face shield alone does not provide a seal around the eyes.

  • Hand Protection:

    • What: A base layer of nitrile gloves with a second, outer layer of heavy-duty butyl rubber or flexible laminate (e.g., Silver Shield®) gloves.

    • Why: For extended contact or high-volume scenarios, the breakthrough time of standard nitrile gloves may be insufficient. Butyl rubber offers superior resistance to highly corrosive acids, ketones, and esters.[5] A laminate glove provides an even broader range of protection against halogenated compounds and unknown toxicities. This dual-material approach provides robust, multi-layered chemical resistance.

  • Body Protection:

    • What: FR Lab Coat supplemented with a disposable, polyethylene-coated chemical-resistant apron or gown.[7]

    • Why: An apron provides an additional impermeable barrier over the torso and legs, the areas most likely to be affected by a significant splash or spill. This protects both the user and their primary lab coat from extensive contamination.

  • Respiratory Protection:

    • What: An air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges may be required, especially during spill cleanup.

    • Why: During a spill, vapor concentrations can exceed the protective capacity of a fume hood. An APR provides direct protection from inhaling harmful vapors. A formal respiratory protection program, including fit testing and training, is required by OSHA (29 CFR 1910.134) before any user can wear a respirator.

Table 2: Summary of PPE Recommendations

Task Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling Chemical Splash Goggles Double Nitrile Gloves Flame-Resistant Lab Coat Not required in fume hood

| High-Risk / Spill | Goggles + Face Shield | Nitrile (inner) + Butyl Rubber or Laminate (outer) | FR Lab Coat + Chemical Apron/Gown | Air-Purifying Respirator (as needed) |

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is as important as the equipment itself. Incorrect doffing can lead to self-contamination.

PPE_Workflow cluster_0 Donning (Putting On) PPE cluster_1 Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves (over coat cuff) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat / Apron (Turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (Last item) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow. Follow a clean-to-dirty and dirty-to-clean sequence.

Decontamination and Disposal: Completing the Safety Cycle

Your responsibility does not end when the experiment is complete. Proper disposal is critical to environmental and facility safety.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, that comes into contact with this compound must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Chemical Waste: Unused compound and solutions must be disposed of through your institution's hazardous waste management program. Never dispose of this chemical down the drain.[8]

  • Decontamination: In case of a small spill within the fume hood, decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

Emergency Actions: Immediate Response Protocol

In the event of an exposure, time is of the essence.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]

By internalizing the rationale behind these protocols, you transform a list of rules into an intuitive and robust safety culture. Handle this compound with the respect it demands, and you can unlock its scientific potential while ensuring the well-being of yourself and your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.